Diethyl formamidomalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 224129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-formamidopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-13-7(11)6(9-5-10)8(12)14-4-2/h5-6H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLHGSJLYNJIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212646 | |
| Record name | Diethyl formamidomalonate | |
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Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow solid; [Alfa Aesar MSDS] | |
| Record name | Diethyl formamidomalonate | |
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CAS No. |
6326-44-9 | |
| Record name | 1,3-Diethyl 2-(formylamino)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl formamidomalonate | |
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| Record name | Diethyl formamidomalonate | |
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| Record name | Diethyl formamidomalonate | |
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| Record name | Diethyl formamidomalonate | |
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| Record name | Diethyl formamidomalonate | |
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Foundational & Exploratory
Introduction: The Versatile Synthon for Amino Acid and Heterocyclic Chemistry
An In-depth Technical Guide to Diethyl Formamidomalonate: Synthesis, Reactivity, and Applications
This compound (DEF), with the systematic IUPAC name diethyl 2-formamidopropanedioate, is a crystalline organic compound that has carved a significant niche as a versatile intermediate in advanced organic synthesis.[1][2][3] Its structure, featuring a central carbon atom functionalized with two ethoxycarbonyl groups and a formamido (-NHCHO) group, makes it an exceptionally valuable building block, particularly for the synthesis of α-amino acids and various heterocyclic systems.[1]
For researchers and professionals in drug development and fine chemical synthesis, DEF offers a distinct advantage over its more common counterpart, diethyl acetamidomalonate. The formyl protecting group on the nitrogen atom is notably labile, meaning it can be removed under much milder acidic or basic conditions.[1][4] This facile deprotection is crucial for synthesizing complex molecules with sensitive functional groups, thereby improving overall reaction efficiency and yield. This guide provides a comprehensive overview of DEF, from its fundamental properties and synthesis to its core reactivity and detailed protocols for its application.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. This compound is a white, adhering crystalline powder that is sensitive to moisture and light.[5][6][7] Proper storage in a cool, dry, well-ventilated area inside a tightly sealed container is essential to maintain its integrity.[8][9]
| Property | Value | Source(s) |
| CAS Number | 6326-44-9 | [1][2][3][5][6][7] |
| Molecular Formula | C₈H₁₃NO₅ | [2][3][5][6] |
| Molecular Weight | 203.19 g/mol | [1][2][5][7] |
| Appearance | White to yellow adhering crystalline powder | [2][5][7][9] |
| Melting Point | 53-55 °C (lit.) | [5][6][7][10] |
| Boiling Point | 173-176 °C @ 11 mm Hg (lit.) | [6][7][9][10] |
| Density | ~1.167 g/cm³ | [5][10] |
| Flash Point | >110 °C (>230 °F) | [6][7][8][9][10] |
| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane. | [1] |
| pKa | 11.85 ± 0.59 (Predicted) | [5][7] |
Safety and Handling: While not classified as hazardous under OSHA 29 CFR 1910.1200, this compound may cause skin, eye, and respiratory tract irritation.[8][9] The toxicological properties have not been fully investigated.[8] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and protective clothing to prevent exposure.[8]
-
Handling: Use with adequate ventilation to minimize dust generation. Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[8][9] The compound is sensitive to moisture and light.[5][7][9]
High-Yield Synthesis of this compound
The most efficient and widely adopted method for synthesizing this compound is through the reductive acylation of diethyl oximinomalonate. This method is favored for its high yields, which can reach up to 87% under optimized conditions.[1] The choice of zinc and formic acid as the reducing and acylating agents, respectively, provides a direct and effective route to the desired product.
Experimental Protocol: Reductive Acylation
This protocol describes a robust method for the laboratory-scale synthesis of DEF.
-
Preparation of Diethyl Oximinomalonate: Diethyl malonate is reacted with sodium nitrite in acetic acid to form the oxime intermediate. This step is critical as it introduces the nitrogen functionality.
-
Reductive Acylation: The diethyl oximinomalonate intermediate is then subjected to reduction and formylation in a one-pot reaction.
-
In a reaction vessel equipped with a mechanical stirrer, add the diethyl oximinomalonate.
-
Add formic acid, which will serve as both the solvent and the formylating agent.
-
Gradually add zinc dust to the mixture. The zinc acts as the reducing agent for the oxime. The reaction is exothermic and requires careful temperature control to prevent side reactions.
-
Maintain the reaction temperature at a moderate level for 4-6 hours to ensure complete conversion.[1]
-
-
Workup and Purification:
-
After the reaction is complete, the excess zinc is filtered off.
-
The filtrate is concentrated under reduced pressure to remove the bulk of the formic acid.
-
The resulting crude product is then purified by recrystallization, typically from ethanol, to yield pure this compound as a white crystalline solid.[1]
-
Synthesis Workflow Diagram
Caption: High-yield synthesis of DEF via an oximinomalonate intermediate.
Core Reactivity: The Foundation of Amino Acid Synthesis
The synthetic utility of this compound stems from the reactivity of the proton on the central α-carbon. This proton is acidic due to the electron-withdrawing effects of the two adjacent ethoxycarbonyl groups. This allows for easy deprotonation by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile, which is the cornerstone of its application in amino acid synthesis, a process analogous to the classic malonic ester synthesis.[11][12]
General Mechanism: Alkylation of the Malonate Core
The core reaction involves two key steps following the formation of the nucleophilic enolate:
-
Alkylation: The enolate attacks an electrophilic alkyl halide (R-X) in an Sₙ2 reaction. This step is crucial as it introduces the desired side chain (R-group) of the target amino acid.[12]
-
Hydrolysis and Decarboxylation: The resulting alkylated intermediate is then subjected to acidic or basic hydrolysis. This step serves three purposes simultaneously:
-
Hydrolyzes the two ester groups to carboxylic acids.
-
Hydrolyzes the formamide to a primary amine.
-
The resulting β-dicarboxylic acid structure is unstable and readily undergoes decarboxylation upon heating, losing CO₂ to yield the final α-amino acid.[11]
-
Caption: General reaction pathway for amino acid synthesis using DEF.
Key Application: α-Amino Acid Synthesis
The synthesis of both natural and unnatural α-amino acids is a primary application of DEF.[1] Its ability to introduce diverse side chains makes it an invaluable tool for creating novel peptide building blocks for drug discovery.
Detailed Protocol: General Synthesis of an α-Amino Acid
This protocol provides a template for synthesizing a racemic α-amino acid. The choice of alkyl halide (R-X) in Step 2 determines the final amino acid product.
-
Enolate Formation:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the solution in an ice bath and add this compound dropwise.
-
Stir the mixture for 1 hour at room temperature to ensure complete formation of the enolate.
-
-
Alkylation:
-
Add the desired alkyl halide (e.g., benzyl chloride for phenylalanine synthesis) to the enolate solution.[11]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add a strong acid solution (e.g., aqueous HCl) to the residue.
-
Heat the mixture to reflux for several hours to effect the complete hydrolysis of the esters and the formamide group, followed by decarboxylation.
-
-
Isolation:
-
Cool the solution. The desired amino acid may precipitate and can be collected by filtration.
-
Alternatively, the pH of the solution can be adjusted to the isoelectric point of the amino acid to induce precipitation.
-
The final product can be further purified by recrystallization.
-
Workflow for Amino Acid Synthesis
Caption: Step-by-step workflow for the synthesis of α-amino acids from DEF.
Further Applications: A Precursor for Heterocycles and Fine Chemicals
Beyond its prominent role in amino acid synthesis, this compound is also a valuable precursor for a variety of other molecules.[1]
-
Heterocyclic Chemistry: The reactive functionalities of DEF allow it to participate in condensation reactions to form complex heterocyclic rings, which are core structures in many pharmaceuticals.[1]
-
Fine Chemicals: It serves as an intermediate in the production of specialty chemicals and other therapeutic agents.[1]
-
Biological Studies: The compound is sometimes used in research to study biological activities and interactions with biomolecules.[1]
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its primary advantage lies in the labile nature of its formyl protecting group, which enables efficient, high-yield syntheses of complex α-amino acids under mild conditions.[1] The straightforward and robust protocols associated with its use, grounded in the well-understood principles of malonic ester chemistry, make it a reliable choice for applications ranging from fundamental research to the development of novel pharmaceuticals and agrochemicals.[2] As the demand for custom amino acids and complex molecular scaffolds continues to grow, the utility and importance of this compound in the scientific community are set to expand even further.
References
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- 2. Buy this compound | 6326-44-9 [smolecule.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound|lookchem [lookchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. Formamidomalonic acid diethyl ester | CAS 6326-44-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Diethyl Formamidomalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of diethyl formamidomalonate, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.
Core Chemical Properties
This compound, with the molecular formula C₈H₁₃NO₅, is a white crystalline solid.[1][2] It serves as a key building block in the synthesis of various organic molecules, particularly amino acids and heterocyclic compounds.[1] Its utility stems from the presence of a reactive formamido group and two ethoxycarbonyl groups attached to a central carbon atom.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₅ | [1][2] |
| Molecular Weight | 203.19 g/mol | [1][2] |
| Appearance | White adhering crystalline powder | [2][3] |
| Melting Point | 53-55 °C | [2][3][4][5] |
| Boiling Point | 316.8 °C at 760 mmHg; 173-176 °C at 11 mmHg | [2][3][4][5] |
| Density | 1.167 g/cm³ | [2][4] |
| Flash Point | 165.7 °C | [2] |
| Refractive Index | 1.445 | [2] |
| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane. | [1] |
| pKa (Predicted) | 11.85 ± 0.59 | [2][3] |
| LogP | 0.254 | [2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the two ethyl groups. A singlet or a broad singlet for the formyl proton and another for the N-H proton would also be present, along with a characteristic signal for the alpha-carbon proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the formyl carbonyl carbon, the alpha-carbon, and the carbons of the two ethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester and amide functionalities. N-H stretching and C-H stretching vibrations will also be prominent.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak, along with fragmentation patterns corresponding to the loss of ethoxy groups, the formyl group, and other characteristic fragments.
Reactivity and Synthetic Applications
This compound is a versatile reagent that participates in a variety of chemical transformations. Its reactivity is centered around the active methylene proton, the formamido group, and the ester functionalities.
Key Reactions
-
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. The formamido group is also susceptible to hydrolysis, which can be advantageous for deprotection in certain synthetic routes.[1]
-
Condensation Reactions: The active methylene group can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones to form new carbon-carbon bonds.[1]
-
Substitution: The formyl group can be substituted with other functional groups, providing a pathway to a diverse range of derivatives.[1]
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound, based on established procedures for similar malonic esters.
Synthesis of this compound
A common method for the synthesis of this compound involves the formylation of diethyl aminomalonate.
Methodology:
-
Preparation of Diethyl Aminomalonate: Diethyl aminomalonate can be prepared by the reduction of diethyl oximinomalonate.
-
Formylation: Diethyl aminomalonate is then reacted with a formylating agent, such as ethyl formate or a mixture of formic acid and acetic anhydride, to yield this compound.
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
Knoevenagel Condensation with an Aldehyde
This protocol describes a typical Knoevenagel condensation reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, for instance, piperidine or triethylamine (0.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the desired condensation product.
Hydrolysis to Formamidomalonic Acid
This protocol outlines the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.
Methodology:
-
Reaction Setup: Dissolve this compound in an ethanolic solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried.
Safety and Handling
This compound should be handled with care in a well-ventilated area.[6] It is sensitive to moisture and light.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[6] Store in a tightly closed container in a cool, dry place.[6]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined set of chemical properties. Its ability to undergo a range of chemical transformations makes it an important tool for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its properties and reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound(6326-44-9) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. Diethyl acetamidomalonate(1068-90-2) 13C NMR [m.chemicalbook.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 6. Diethyl aminomalonate hydrochloride(13433-00-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Diethyl Formamidomalonate: Structure, Reactivity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diethyl Formamidomalonate
This compound is a derivative of malonic acid that serves as a highly versatile and valuable reagent in modern organic synthesis.[1] Its unique structural features, combining a reactive methylene group with a protected amino functionality, make it an ideal precursor for the synthesis of a wide array of complex organic molecules, most notably α-amino acids and various heterocyclic compounds.[1] The formyl protecting group is particularly advantageous due to its facile cleavage under mild acidic or basic conditions, a desirable characteristic in multi-step synthetic sequences.[1] This guide provides a comprehensive overview of the structure, properties, reactivity, and key synthetic applications of this compound, complete with detailed experimental protocols and data to support its use in research and development.
Structure and Properties
The structural and physical properties of this compound are fundamental to understanding its reactivity and handling.
Chemical Structure:
The molecule consists of a central carbon atom bonded to two ethoxycarbonyl groups (-COOCH₂CH₃) and a formamido group (-NHCHO).
-
IUPAC Name: diethyl 2-formamidopropanedioate[1]
-
Molecular Formula: C₈H₁₃NO₅[1]
-
Molecular Weight: 203.19 g/mol [1]
-
Canonical SMILES: CCOC(=O)C(C(=O)OCC)NC=O[1]
-
InChI Key: PFLHGSJLYNJIOF-UHFFFAOYSA-N[1]
Physical and Chemical Properties:
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Appearance | White crystalline solid/powder | [1][2] |
| Melting Point | 53-55 °C | [2][3] |
| Boiling Point | 173-176 °C at 11 mm Hg | [3][4] |
| Density | 1.167 g/cm³ | [2] |
| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane. | [1] |
| pKa | ~11.85 (Predicted) | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
| Sensitivity | Moisture & Light Sensitive | [2][3] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the acidity of the α-hydrogen and the chemistry of the formamido and ester groups. This makes it a cornerstone reagent in the synthesis of α-amino acids through the amidomalonate synthesis.
Amidomalonate Synthesis of α-Amino Acids
The amidomalonate synthesis is a powerful extension of the malonic ester synthesis, providing a general and high-yielding route to a wide variety of α-amino acids.[5][6] The formamido group serves as a stable, protected form of the amine, preventing unwanted side reactions during the key alkylation step.[6] The general workflow involves three main stages: enolate formation, alkylation, and finally hydrolysis and decarboxylation.
Stage 1: Enolate Formation The hydrogen on the α-carbon, situated between two electron-withdrawing carbonyl groups, is acidic and can be readily removed by a moderately strong base to form a resonance-stabilized enolate. Sodium ethoxide (NaOEt) in ethanol is the base of choice to avoid transesterification reactions.[7]
Stage 2: Alkylation The resulting enolate is a potent nucleophile that readily undergoes SN2 reactions with a variety of electrophiles, most commonly primary alkyl halides.[5][7] This step is crucial as it introduces the desired side chain (R-group) of the target amino acid.
Stage 3: Hydrolysis and Decarboxylation Treatment of the alkylated this compound with aqueous acid (e.g., HCl) or base (e.g., NaOH) results in the hydrolysis of both the ester groups to carboxylic acids and the formamido group to a primary amine.[5][6] The resulting intermediate, a substituted aminomalonic acid, is unstable and readily undergoes decarboxylation upon heating to yield the final α-amino acid.[6]
The overall transformation can be visualized as follows:
Synthesis of Heterocyclic Compounds
The versatile structure of this compound also lends itself to the synthesis of various heterocyclic systems. The active methylene group and the two ester functionalities can participate in cyclocondensation reactions with dinucleophiles. For instance, it can react with compounds like urea or 2-aminopyridine at elevated temperatures to form six-membered heterocyclic rings such as barbituric acid derivatives and pyrido[1,2-a]pyrimidine-2,4-diones, respectively.
Experimental Protocols
The following section provides a generalized experimental protocol for the synthesis of an α-amino acid via the amidomalonate synthesis, using the alkylation of this compound as a key step. This protocol is illustrative and may require optimization for specific substrates.
General Protocol for the Synthesis of an α-Amino Acid
This protocol outlines the synthesis of an α-amino acid starting from this compound and an alkyl halide.
Materials:
-
This compound
-
Absolute Ethanol
-
Sodium metal
-
Alkyl halide (e.g., benzyl chloride for phenylalanine synthesis)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the required volume of absolute ethanol.
-
Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
Step 2: Enolate Formation
-
To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.
Step 3: Alkylation
-
Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 4: Work-up and Isolation of the Alkylated Intermediate
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated this compound.
Step 5: Hydrolysis and Decarboxylation
-
Add concentrated hydrochloric acid to the crude alkylated intermediate.
-
Heat the mixture to reflux for several hours to effect hydrolysis of the esters and the formamide, and subsequent decarboxylation.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the target amino acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Step 6: Purification
-
The crude amino acid can be further purified by recrystallization from hot water or an aqueous ethanol mixture.
The logical flow of the key chemical transformations in this synthesis is depicted in the diagram below.
Conclusion
This compound is a pivotal reagent in organic synthesis, offering an efficient and versatile platform for the construction of α-amino acids and heterocyclic systems. Its predictable reactivity, coupled with the lability of the formyl protecting group, makes it an attractive choice for complex synthetic endeavors in academic research, drug discovery, and the development of novel materials. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for its effective application in the laboratory.
References
- 1. rsc.org [rsc.org]
- 2. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Diethyl Formamidomalonate from Diethyl Malonate: An In-depth Technical Guide
Introduction
Diethyl formamidomalonate (DEF), with the molecular formula C₈H₁₃NO₅, is a crucial intermediate in organic synthesis, particularly in the preparation of amino acids and heterocyclic compounds.[1][2] Its utility stems from the presence of a formyl group that can be easily hydrolyzed under mild conditions, making it a valuable precursor in multi-step syntheses where protecting group strategy is critical.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from the readily available starting material, diethyl malonate. The guide details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic pathways and experimental workflows.
Synthetic Pathways
The synthesis of this compound from diethyl malonate typically proceeds through a two-step sequence involving the formation of an intermediate, diethyl oximinomalonate (also known as diethyl isonitrosomalonate), followed by a reductive formylation. An alternative, though related, pathway involves the isolation of diethyl aminomalonate as an intermediate, which is then formylated.
The most common and efficient pathway can be summarized as follows:
-
Nitrosation of Diethyl Malonate: Diethyl malonate is reacted with a nitrosating agent, typically sodium nitrite in the presence of an acid like acetic acid, to yield diethyl oximinomalonate.[3][4][5]
-
Reductive Formylation of Diethyl Oximinomalonate: The intermediate, diethyl oximinomalonate, is then reduced and formylated in a single step to produce this compound. A widely used method for this transformation is the use of zinc dust and formic acid.[1]
An alternative final step involves:
2a. Reduction to Diethyl Aminomalonate: Diethyl oximinomalonate is reduced to diethyl aminomalonate.[3] 2b. Formylation of Diethyl Aminomalonate: The resulting diethyl aminomalonate is then formylated to yield the final product.[6]
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
1. Synthesis of Diethyl Oximinomalonate from Diethyl Malonate
This procedure outlines the nitrosation of diethyl malonate to form the key intermediate, diethyl oximinomalonate.
-
Materials:
-
Diethyl malonate
-
Glacial acetic acid
-
Sodium nitrite
-
Water
-
Ice bath
-
-
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.[4]
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.[4]
-
While maintaining the temperature at approximately 5°C, slowly add a solution of 65 g (0.942 mole) of sodium nitrite in 100 ml of water over a period of about 1.5 hours.[4]
-
After the addition is complete, continue stirring for an additional 2 hours, allowing the temperature to rise to room temperature.
-
The reaction mixture will separate into two layers. Separate the upper oily layer of diethyl isonitrosomalonate and use it directly in the next step.
-
2. Synthesis of this compound via Reductive Formylation
This protocol describes the one-pot reduction and formylation of diethyl oximinomalonate using zinc and formic acid.
-
Materials:
-
Diethyl oximinomalonate (from the previous step)
-
Zinc dust
-
Formic acid
-
Ethanol (for recrystallization)
-
-
Procedure:
-
The crude diethyl oximinomalonate is subjected to reductive acylation using zinc and formic acid.[1]
-
Careful monitoring of stoichiometric ratios of zinc is crucial for optimal yield.[1]
-
The reaction is typically allowed to proceed for 4–6 hours.[1]
-
Upon completion, the reaction mixture is worked up to isolate the crude this compound.
-
Purification is achieved by recrystallization from ethanol to yield the final product.[1]
-
3. Alternative Synthesis via Diethyl Aminomalonate and Formylation
This alternative route involves the isolation of diethyl aminomalonate, followed by a separate formylation step.
-
A. Synthesis of Diethyl Aminomalonate Hydrochloride:
-
Diethyl oximinomalonate is reduced via catalytic hydrogenation using palladium on charcoal (Pd/C) in ethanol.[3][7]
-
The catalyst is removed by filtration, and the filtrate containing diethyl aminomalonate is concentrated under reduced pressure.[7]
-
The crude diethyl aminomalonate is dissolved in dry ether, and dry hydrogen chloride gas is passed through the solution to precipitate diethyl aminomalonate hydrochloride.[7]
-
-
B. Formylation of Diethyl Aminomalonate:
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound and its intermediates.
| Reaction Step | Reagents | Yield | Reference |
| Diethyl Malonate → Diethyl Oximinomalonate | Sodium nitrite, Acetic acid | High | [4] |
| Diethyl Oximinomalonate → this compound | Zinc, Formic acid | 81-87% | [1] |
| Diethyl Aminomalonate → this compound | Triethyl orthoformate | 80% | [6] |
| Diethyl Malonate → Diethyl Aminomalonate Hydrochloride (overall two steps) | 1. NaNO₂, Acetic Acid 2. H₂, Pd/C; HCl | 78-82% | [7] |
Visualizations
Diagram 1: Synthetic Pathway
References
- 1. This compound | 6326-44-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 6. This compound|lookchem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to Diethyl Formamidomalonate: Properties, Synthesis, and Application in Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of diethyl formamidomalonate, a key intermediate in organic synthesis. It details the compound's chemical identity, physicochemical properties, and safety information. The guide presents a detailed experimental protocol for its synthesis, adapted from well-established procedures for its close analog, diethyl acetamidomalonate. Furthermore, it outlines a complete workflow for its primary application in the synthesis of α-amino acids, a cornerstone in drug discovery and development. This document is intended to serve as a practical resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.
Chemical Identification and Properties
This compound, also known by its IUPAC name diethyl 2-formamidopropanedioate, is a malonic acid derivative crucial for the introduction of an amino group in synthetic pathways.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃NO₅ | [1][4] |
| Molecular Weight | 203.19 g/mol | [1][3] |
| Appearance | White to yellow adhering crystalline powder | [1][3][4] |
| Melting Point | 51 - 56 °C | [2] |
| Boiling Point | 173 - 176 °C @ 11 mmHg | [1][2] |
| Flash Point | 113 °C (235.4 °F) | [2] |
| Density | 1.167 g/cm³ | [4] |
| Solubility | Soluble in organic solvents. | [5] |
| pKa | 11.85 ± 0.59 (Predicted) | [3][4] |
| LogP | 0.254 | [4] |
Safety Information
This compound may cause skin, eye, and respiratory tract irritation.[2][6] It may be harmful if inhaled, ingested, or absorbed through the skin.[2] The toxicological properties of this substance have not been fully investigated.[6] It is sensitive to moisture and light.[2][3]
Handling and Storage:
-
Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[2][6]
-
Minimize dust generation and accumulation.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][6]
Synthesis of this compound
Experimental Protocol: Synthesis via Diethyl Oximinomalonate
This two-step procedure involves the initial formation of diethyl oximinomalonate (also referred to as diethyl isonitrosomalonate) followed by its reduction and subsequent formylation.
Step A: Preparation of Diethyl Oximinomalonate
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.
-
Maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall.
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of ether. The combined ethereal solution of diethyl oximinomalonate is used directly in the next step.
Step B: Reduction and Formylation to this compound
-
Place the ethereal solution of diethyl oximinomalonate from Step A, 225 mL of glacial acetic acid, and a suitable formylating agent (e.g., formic acid or a mixed anhydride of formic acid) in a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. Intermittent cooling may be necessary.
-
After the zinc addition is complete, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.
-
Combine the filtrate and washings and evaporate under reduced pressure on a steam bath to obtain a thick oil, which may partially crystallize.
-
To purify the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.
-
Stir the mixture of oil and water rapidly in an ice bath to crystallize the this compound as a fine white product.
-
After cooling for an additional hour, collect the product by filtration, wash with cold water, and air dry. A second crop can be obtained by concentrating the mother liquor.
Application in the Synthesis of α-Amino Acids
The primary and most significant application of this compound is in the synthesis of α-amino acids. This method, known as the amidomalonate synthesis, allows for the preparation of a wide variety of amino acids by introducing different side chains.[9] The general pathway involves the alkylation of this compound, followed by hydrolysis and decarboxylation.[9]
General Workflow for α-Amino Acid Synthesis
The synthesis of α-amino acids using this compound follows a three-stage process:
-
Deprotonation and Alkylation: The active methylene group of this compound is deprotonated by a strong base to form an enolate, which then acts as a nucleophile to attack an alkyl halide, introducing the desired amino acid side chain.
-
Hydrolysis: The ester and formamido groups of the alkylated intermediate are hydrolyzed under acidic or basic conditions.
-
Decarboxylation: The resulting malonic acid derivative readily loses carbon dioxide upon heating to yield the final α-amino acid.[10]
Experimental Protocol: Synthesis of Racemic Tryptophan
The following is a representative protocol for the synthesis of racemic tryptophan, a complex amino acid, using the amidomalonate synthesis. This procedure utilizes gramine, a readily available indole derivative, as the alkylating agent.[9]
-
Enolate Formation: In a suitable reaction vessel, dissolve this compound in a dry, inert solvent such as anhydrous ethanol. Add one equivalent of a strong base, like sodium ethoxide, and stir the mixture at room temperature to form the sodium enolate of this compound.
-
Alkylation: To the solution of the enolate, add a solution of gramine in a suitable solvent. The reaction is typically heated to reflux to facilitate the displacement of the dimethylamino group by the malonate enolate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of the Intermediate: After the reaction is complete, cool the mixture and neutralize it with a suitable acid. The solvent is then removed under reduced pressure. The resulting crude product, diethyl 2-formamido-2-(indol-3-ylmethyl)propanedioate, can be purified by crystallization or chromatography.
-
Hydrolysis and Decarboxylation: The purified intermediate is then subjected to hydrolysis and decarboxylation. This is typically achieved by heating the intermediate in an aqueous acidic solution (e.g., hydrochloric acid) or a basic solution (e.g., sodium hydroxide). This process removes the formyl and both ethyl ester groups and induces decarboxylation to yield racemic tryptophan.
-
Purification of Tryptophan: The crude tryptophan can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of α-amino acids. Its straightforward synthesis and the reliability of the amidomalonate synthesis make it an important tool for researchers in drug development and medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in a laboratory setting.
References
- 1. chemwhat.com [chemwhat.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 6326-44-9 [amp.chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Cornerstone of Amino Acid and Heterocyclic Synthesis: A Technical Guide to Diethyl Formamidomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl formamidomalonate is a versatile and highly valuable reagent in modern organic chemistry. Its unique structural features, particularly the presence of an active methylene group and a readily cleavable formyl protecting group, position it as a cornerstone in the synthesis of a wide array of complex organic molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its pivotal role in the preparation of α-amino acids and various heterocyclic systems. For drug development professionals, understanding the utility of this compound opens avenues for the efficient synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Physicochemical Properties and Spectroscopic Data
This compound is a white, crystalline solid. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₃NO₅ |
| Molecular Weight | 203.19 g/mol |
| Melting Point | 53-55 °C |
| Boiling Point | 173-176 °C at 11 mmHg |
| CAS Number | 6326-44-9 |
Synthesis of this compound
The synthesis of this compound typically proceeds through the formylation of diethyl aminomalonate. The hydrochloride salt of diethyl aminomalonate is often used as the starting material due to its greater stability compared to the free amine.
Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride
A common route to diethyl aminomalonate hydrochloride begins with the nitrosation of diethyl malonate to form diethyl isonitrosomalonate, followed by reduction.
Step 1: Synthesis of Diethyl Isonitrosomalonate
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.
-
Maintaining the temperature at approximately 5 °C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours.
-
Extract the reaction mixture with two 50-mL portions of ether. The combined ethereal solution of diethyl isonitrosomalonate is used directly in the next step.[1]
Step 2: Reduction to Diethyl Aminomalonate and Conversion to Hydrochloride Salt
-
Place a 0.1-mole aliquot (19.1 g) of the crude diethyl isonitrosomalonate in a 500-mL reduction bottle.
-
Add 100 mL of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst.
-
Hydrogenate the mixture in a Parr Hydrogenator at an initial pressure of 50–60 psi until the pressure no longer drops (approximately 15 minutes).[2]
-
Filter off the catalyst and concentrate the filtrate under reduced pressure at a temperature below 50 °C.
-
Dilute the crude diethyl aminomalonate with 80 mL of dry ether and cool in an ice bath.
-
Pass dry hydrogen chloride gas over the stirred solution to precipitate the hydrochloride salt.
-
Collect the white crystals by suction filtration and wash with dry ether. This process yields 16.5–17.4 g (78–82% yield based on the aliquot of diethyl isonitrosomalonate) of diethyl aminomalonate hydrochloride.[2]
Experimental Protocol: Synthesis of this compound
General Procedure (Illustrative):
-
Suspend diethyl aminomalonate hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride and liberate the free amine.
-
Add a formylating agent, such as ethyl formate or a pre-formed mixed anhydride of formic and acetic acid, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Core Applications in Organic Synthesis
Synthesis of α-Amino Acids
The most prominent application of this compound is in the synthesis of α-amino acids. This method, a variation of the malonic ester synthesis, allows for the introduction of a wide variety of side chains. The formyl group serves as an excellent protecting group for the nitrogen atom, which can be removed under mild acidic conditions after the alkylation step.
The general workflow for amino acid synthesis using this compound is as follows:
Caption: General workflow for α-amino acid synthesis.
Alkylation of this compound:
The first key step is the deprotonation of the acidic α-carbon of this compound with a strong base, typically sodium ethoxide in ethanol, to form a nucleophilic enolate. This enolate is then alkylated by reaction with an alkyl halide.
-
In a flask containing a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add this compound and stir until the enolate is formed.
-
To the enolate solution, add benzyl chloride and reflux the mixture until the reaction is complete.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
The crude alkylated product is then subjected to hydrolysis and decarboxylation by heating with an aqueous acid (e.g., HCl) to yield racemic phenylalanine.[3][4]
Quantitative Data for Amino Acid Synthesis (Adapted from Diethyl Acetamidomalonate Analogues):
| Alkylating Agent | Product Amino Acid | Typical Yield | Reference |
| Benzyl Chloride | Phenylalanine | Good | [3] |
| Gramine | Tryptophan | High | [3] |
| Propiolactone | Glutamic Acid | High (one-pot) | [3] |
Synthesis of Heterocyclic Compounds
The reactive nature of this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds. The two ester groups and the formamido group can participate in cyclocondensation reactions with a variety of dinucleophiles.
Synthesis of Pyrazole Derivatives:
One example is the synthesis of pyrazole derivatives through reaction with hydrazine. The general scheme involves the condensation of hydrazine with the dicarbonyl functionality of the malonate moiety, followed by cyclization.
Caption: Synthesis of pyrazole derivatives from this compound.
While a specific protocol for this compound is not detailed in the search results, a multi-component reaction involving diethyl malonate provides a relevant example of heterocycle synthesis.
-
A mixture of an aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), diethyl malonate (1 mmol), and malononitrile (1 mmol) is stirred vigorously in an aqueous medium.
-
A catalytic amount of piperidine (5 mol%) is added.
-
The reaction is stirred at room temperature for 20 minutes.
-
The resulting pyranopyrazole derivative is isolated in high yield (85-93%).[1]
This protocol highlights the potential for this compound to participate in similar multi-component reactions to generate complex heterocyclic scaffolds.
Role in Drug Development
This compound and related malonic esters are important intermediates in the synthesis of pharmaceuticals.[5][6] The ability to readily synthesize a variety of amino acids, including unnatural ones, is crucial for the development of peptide-based drugs and other therapeutics. Furthermore, the heterocyclic systems that can be accessed from this precursor are prevalent in many biologically active molecules.
While specific examples of marketed drugs synthesized directly from this compound are not prominent in the search results, its utility can be inferred from the synthesis of compounds with potential biological activity. For instance, malonate derivatives are used in the synthesis of compounds with antiviral and anti-inflammatory properties.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its utility in the straightforward synthesis of a diverse range of α-amino acids and its potential in the construction of complex heterocyclic systems make it an indispensable building block. For researchers in drug discovery and development, a thorough understanding of the reactivity and synthetic applications of this compound can facilitate the efficient and innovative synthesis of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for the practical application of this important reagent.
References
Diethyl Formamidomalonate and its Analogs as Versatile Precursors for Amino Acid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of both natural and unnatural α-amino acids is a cornerstone of modern pharmaceutical and biotechnological research. These molecules serve as fundamental building blocks for peptides, proteins, and a wide array of therapeutic agents. Among the various synthetic routes, the use of diethyl aminomalonate derivatives stands out as a robust and versatile method. This guide focuses on the application of diethyl formamidomalonate and its closely related and more commonly used analog, diethyl acetamidomalonate (DEAM), as precursors for the efficient synthesis of a diverse range of α-amino acids.[1] While the formamido group can be used, the acetamido group is a prevalent protecting group in this context due to its stability and reliable performance in the reaction sequence. The core of this synthetic approach is a modified malonic ester synthesis, which allows for the introduction of a wide variety of side chains, thus enabling access to a vast chemical space of amino acid structures.
Core Reaction Mechanism
The synthesis of α-amino acids from diethyl acetamidomalonate proceeds through a well-established three-step sequence: deprotonation, alkylation, and a final hydrolysis and decarboxylation step.[1][2] The acetamido group serves as a protecting group for the amine functionality, preventing undesirable side reactions during the alkylation phase.[1]
-
Deprotonation: The α-carbon of diethyl acetamidomalonate is acidic due to the presence of two adjacent electron-withdrawing carbonyl groups. Treatment with a strong base, typically sodium ethoxide (NaOEt) in ethanol, results in the formation of a nucleophilic enolate ion.[3]
-
Alkylation: The generated enolate anion acts as a potent nucleophile and readily undergoes an S(_N)2 reaction with a suitable alkyl halide (R-X) or other electrophiles. This step introduces the desired side chain (R-group) onto the α-carbon.[3][4]
-
Hydrolysis and Decarboxylation: The final step involves the acidic or basic hydrolysis of both the ester groups and the acetamido group. Subsequent heating of the reaction mixture leads to the decarboxylation of the resulting dicarboxylic acid intermediate, yielding the final racemic α-amino acid.[1][2]
Experimental Protocols
Preparation of Diethyl Acetamidomalonate
A common and effective method for preparing the starting material, diethyl acetamidomalonate, involves the nitrosation of diethyl malonate followed by a reductive acetylation.
Step 1: Synthesis of Diethyl Isonitrosomalonate
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, 50 g (0.312 mole) of diethyl malonate is placed. The flask is cooled in an ice bath, and a mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring. While maintaining the temperature at approximately 5°C, 65 g (0.944 mole) of solid sodium nitrite is added in portions over 1.5 hours. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 4 hours. The reaction mixture is then extracted with diethyl ether.
Step 2: Reductive Acetylation to Diethyl Acetamidomalonate
The ethereal solution of diethyl isonitrosomalonate from the previous step is combined with 86 g (0.842 mole) of acetic anhydride and 225 ml of glacial acetic acid in a three-necked flask. With vigorous stirring, 78.5 g (1.20 moles) of zinc dust is added in small portions over 1.5 hours, maintaining the reaction temperature between 40-50°C with intermittent cooling. After the addition is complete, the mixture is stirred for another 30 minutes. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure to yield a thick oil. The crude product is purified by crystallization from hot water to give diethyl acetamidomalonate as a white solid.[5]
Synthesis of Representative Amino Acids
1. Synthesis of Racemic Phenylalanine
This procedure details the synthesis of phenylalanine via the alkylation of diethyl acetamidomalonate with benzyl chloride.[1][2]
-
Deprotonation and Alkylation: In a suitable reaction vessel, diethyl acetamidomalonate is dissolved in anhydrous ethanol. A solution of sodium ethoxide in ethanol is then added to form the enolate. Benzyl chloride is subsequently added, and the reaction mixture is refluxed until the alkylation is complete.
-
Hydrolysis and Decarboxylation: The solvent is removed, and the residue is treated with aqueous hydrochloric acid. The mixture is heated to reflux to effect hydrolysis of the esters and the amide, followed by decarboxylation.
-
Work-up and Isolation: The solution is cooled, and the pH is adjusted to the isoelectric point of phenylalanine (around pH 6) with a base such as ammonium hydroxide. The precipitated phenylalanine is then collected by filtration, washed with cold water, and dried. A yield of 65% has been reported for this synthesis.[2]
2. Synthesis of Racemic Tryptophan
The synthesis of the oxidation-sensitive amino acid tryptophan can be achieved using gramine as the alkylating agent.[1][2]
-
Reaction with Gramine: Diethyl acetamidomalonate is reacted with gramine (3-(dimethylaminomethyl)indole) or its quaternary ammonium salt in a suitable solvent. This reaction proceeds via a Michael-type addition followed by elimination of dimethylamine.
-
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis and decarboxylation, similar to the procedure for phenylalanine.
-
Isolation: The product, racemic tryptophan, is isolated by adjusting the pH to its isoelectric point. This method has been reported to provide high yields, exceeding 90%.[2]
3. Synthesis of Racemic Glutamic Acid
Glutamic acid can be synthesized in a one-pot reaction by the alkylation of diethyl acetamidomalonate with propiolactone.[2]
-
Alkylation: Diethyl acetamidomalonate is deprotonated with a base, and then reacted with β-propiolactone. The enolate attacks the β-carbon of the lactone, opening the ring.
-
Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed with acid and heated to induce decarboxylation, affording racemic glutamic acid.
-
Isolation: The product is isolated by crystallization. A yield of 87% has been reported for this one-pot reaction.[2]
Quantitative Data Summary
The following table summarizes the synthesis of various amino acids using diethyl acetamidomalonate, highlighting the alkylating agent and reported yields.
| Target Amino Acid | Alkylating Agent | Reported Yield (%) |
| Phenylalanine | Benzyl chloride | 65[2] |
| Tryptophan | Gramine or its quaternary salt | >90[2] |
| Glutamic Acid | β-Propiolactone | 87[2] |
| Leucine | Isobutyl bromide | Not specified |
| Histidine | 4-(Chloromethyl)imidazole | Not specified |
| Methionine | 2-Chloroethyl methyl sulfide | Not specified |
Visualizations
General Experimental Workflow for Amino Acid Synthesis
Caption: General workflow for amino acid synthesis.
Reaction Pathway for Phenylalanine Synthesis
References
physical and chemical characteristics of Diethyl formamidomalonate
An In-depth Technical Guide to Diethyl Formamidomalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DEF) is a versatile organic compound with the chemical formula C₈H₁₃NO₅.[1][2] As a derivative of malonic acid, it serves as a crucial intermediate in a variety of synthetic organic chemistry applications.[1] Its unique structure, featuring two ethoxycarbonyl groups and a formamido group attached to a central carbon, makes it particularly valuable in the synthesis of complex molecules such as amino acids, pharmaceuticals, and heterocyclic compounds.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its reactivity and stability.
Physical and Chemical Characteristics
This compound is a white crystalline solid at room temperature.[1][2][3] It is known for its moderate solubility in organic solvents such as ethanol and dichloromethane.[1] The compound is sensitive to moisture and light and is prone to transesterification when exposed to boiling formic acid.[1][2] For long-term storage and to prevent decomposition, it is recommended to keep it in a cool environment, typically between 2-8°C.[1][2][4][5]
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃NO₅ | [1][2] |
| Molecular Weight | 203.19 g/mol | [1][3] |
| Appearance | White adhering crystalline powder/solid | [2][3][6] |
| Melting Point | 50-55 °C | [2][3][4][5][7][8][9] |
| Boiling Point | 173-176 °C at 11 mmHg; 316.8 °C at 760 mmHg | [2][3][4][5][7][8][9] |
| Density | 1.167 g/cm³ | [2][3] |
| Flash Point | >110 °C (>230 °F) | [3][4][5][8] |
| Solubility | Moderately soluble in ethanol and dichloromethane | [1] |
| Storage Temperature | 2-8°C | [2][4][5] |
| Sensitivity | Moisture and Light Sensitive | [2][4][5] |
Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 6326-44-9 | [2][3] |
| EINECS Number | 228-692-1 | [2][3] |
| InChI Key | PFLHGSJLYNJIOF-UHFFFAOYSA-N | [1] |
| PubChem CID | 80617 | [10] |
Experimental Protocols
The synthesis and reactions of this compound are well-established in organic chemistry. Below are detailed protocols for its preparation and common transformations.
Synthesis of this compound
There are two primary methods for synthesizing this compound.
Method 1: Reductive Acylation of Diethyl Oximinomalonate
This high-yield method involves the reduction of diethyl oximinomalonate followed by acylation.
-
Reactants : Diethyl oximinomalonate, zinc, formic acid.[1]
-
Procedure :
-
Reaction Time : Typically 4 to 6 hours.[1]
-
Purification : The final product is purified through recrystallization from ethanol.[1]
-
Yield : This method can achieve yields of up to 81-87%.[1]
-
Monitoring : Progress and purity can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for unreacted starting material or byproducts.[1]
Method 2: Reaction of Diethyl Malonate with Formamide
This method involves the direct reaction between diethyl malonate and formamide.
-
Reactants : Diethyl malonate, formamide.[1]
-
Catalyst : An acidic catalyst, such as sulfuric acid or hydrochloric acid, can be used to facilitate the reaction.[1]
-
Solvent : A polar solvent like ethanol is typically used.[1]
-
Temperature : The reaction is conducted with moderate heating, generally in the range of 60-100 °C.[1]
-
Mechanism : The reaction proceeds via a nucleophilic attack of the amide nitrogen on the malonate ester, which is followed by a rearrangement to form the formamido derivative.[1]
-
Outcome : This method produces this compound with good purity and yield.[1]
References
- 1. This compound | 6326-44-9 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Formamidomalonic acid diethyl ester | CAS 6326-44-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound CAS#: 6326-44-9 [amp.chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. labsolu.ca [labsolu.ca]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound | 6326-44-9 [m.chemicalbook.com]
- 10. This compound | C8H13NO5 | CID 80617 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Diethyl Formamidomalonate
Introduction: Diethyl formamidomalonate (CAS No. 6326-44-9) is a versatile intermediate in organic synthesis, notably in the preparation of amino acids and heterocyclic compounds.[1] As a white crystalline solid, its utility in research and drug development is significant.[1][2] However, its handling requires a nuanced understanding of its chemical properties and potential hazards. The toxicological profile of this compound has not been fully investigated, which necessitates a cautious and proactive approach to safety.[3] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely, grounded in the principles of risk mitigation, engineering controls, and emergency preparedness.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice. For this compound, the primary risks are irritation and those associated with its specific chemical sensitivities.[3][4]
1.1 Summary of Health and Physical Hazards The compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200); however, this does not mean it is without risk.[4] It may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[3][4] Furthermore, it is noted to be hygroscopic (moisture-sensitive) and sensitive to light, which are critical considerations for storage and handling to maintain its chemical integrity.[4][5][6]
1.2 Toxicological Profile A critical point for all users is that the toxicological properties of this compound have not been fully investigated.[3] No specific LD50/LC50 data is available, and it is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3] This lack of comprehensive data mandates that the compound be handled as potentially harmful, and exposure should be minimized through the consistent use of engineering controls and personal protective equipment.
1.3 Physical and Chemical Data Understanding the physical properties is essential for anticipating its behavior under various laboratory conditions. The flash point of approximately 110-113°C indicates that it is a combustible solid but not highly flammable at ambient temperatures.[3][4]
| Property | Value | Source(s) |
| CAS Number | 6326-44-9 | [3][4] |
| Molecular Formula | C8H13NO5 | [2][6] |
| Appearance | White to yellow crystalline powder/solid | [2][3][4] |
| Melting Point | 51 - 56 °C (123.8 - 132.8 °F) | [4][5][6] |
| Boiling Point | 173 - 176 °C @ 11 mmHg | [4][5][6] |
| Flash Point | ~113 °C (235.4 °F) | [4] |
| Stability | Stable under recommended storage conditions; sensitive to moisture and light. | [4][5][6] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [3][4] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [3][4] |
Table 1. Key Physical and Chemical Properties of this compound.
| NFPA 704 Rating (Estimated) | Value | Rationale |
| Health (Blue) | 1 | Exposure may cause irritation but only minor residual injury.[3][7] |
| Flammability (Red) | 1 | Material requires considerable preheating before ignition can occur (Flash Point > 93.3°C).[3][7] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions.[3] |
Table 2. NFPA Hazard Classification Summary.
Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of chemical safety is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate PPE. The goal is to keep exposure A s L ow A s R easonably P racticable (ALARP).
2.1 Primary Engineering Controls Due to the risk of respiratory tract irritation from airborne dust, all manipulations of this compound powder should be performed within a certified chemical fume hood or other ventilated enclosure.[3] This is the most critical step in preventing inhalation exposure. The facility must also be equipped with easily accessible eyewash stations and safety showers.[3][4]
2.2 Personal Protective Equipment (PPE) Selection PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific tasks being performed.
-
Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[3][4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[3] Clothing should fully cover exposed skin.[3] Contaminated clothing must be removed and washed before reuse.[3]
-
Respiratory Protection: A NIOSH/MSHA or EN 149 approved respirator may be required if engineering controls are insufficient or during large-scale transfers where dust generation is unavoidable.[3][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.[3]
Figure 1. PPE Selection Workflow for this compound.
Standard Operating Procedures for Safe Handling and Storage
Adherence to standardized procedures is crucial for ensuring both safety and experimental reproducibility.
3.1 General Handling Protocols
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to minimize dust generation and inhalation.[3] Use non-sparking tools.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3]
-
Avoidance: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the chemical is handled.
3.2 Storage Requirements The chemical stability of this compound is contingent upon proper storage. The causality is clear: failure to protect it from environmental factors will lead to degradation.
-
Container: Store in a tightly closed container to prevent moisture absorption.[3]
-
Environment: Store in a cool, dry, and well-ventilated area.[3] Refrigeration (2-8°C) is recommended to maintain long-term quality.[2][6]
-
Protection: The storage area must be protected from light and moisture, as the compound is sensitive to both.[4][5][6]
-
Segregation: Store away from incompatible materials, specifically strong oxidizing agents and strong bases.[3][4]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or release.
4.1 Accidental Release (Spill) Response
Protocol for a Small Solid Spill:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the area.
-
Don PPE: Before cleanup, don the appropriate PPE as described in Section 2.2, including respiratory protection if necessary.[3]
-
Containment: Prevent the powder from spreading.
-
Cleanup: Carefully sweep up the material, avoiding the generation of dust.[3] Place the collected material into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.[3]
Figure 2. Decision Tree for Spill Response.
4.2 First Aid Measures Immediate and correct first aid can significantly reduce the severity of an injury. In all cases of exposure, seek medical aid and provide the Safety Data Sheet to the physician.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes.[3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3]
4.3 Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]
-
Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated.[3][4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][4]
Waste Disposal
All chemical waste must be handled in accordance with institutional policies and local, state, and federal regulations.[3][4]
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or equivalent regional regulations.[3][4]
-
Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. Do not dispose of this material down the drain or in regular trash.
Conclusion
This compound is a valuable reagent whose safe use is predicated on a consistent and informed approach to risk management. The absence of a complete toxicological profile underscores the importance of treating this compound with caution. By implementing robust engineering controls, utilizing correct PPE, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can effectively minimize risks and ensure a safe laboratory environment.
References
- 1. This compound | 6326-44-9 | Benchchem [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Solubility of Diethyl Formamidomalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Diethyl Formamidomalonate (CAS: 6326-44-9), a key intermediate in organic synthesis, particularly in the preparation of α-amino acids.[1] Due to the scarcity of precise quantitative solubility data in published literature, this document focuses on qualitative solubility, provides a standardized experimental protocol for its determination, and illustrates its primary application in a synthetic workflow.
Solubility Profile
The following table summarizes the expected qualitative solubility in common laboratory solvents.
| Solvent | CAS Number | Polarity | Expected Solubility | Rationale / Notes |
| Polar Protic Solvents | ||||
| Water | 7732-18-5 | High | Sparingly Soluble to Insoluble | The presence of ester groups and the carbon backbone limits solubility in water. Recrystallization from hot water has been reported for the similar diethyl acetamidomalonate, suggesting low solubility in cold water and higher solubility at elevated temperatures.[3][4] |
| Ethanol | 64-17-5 | High | Soluble / Miscible | The ethyl groups of the solvent and solute, along with hydrogen bonding potential, facilitate good solubility. Malonate esters are generally miscible with ethanol.[5][6] |
| Methanol | 67-56-1 | High | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of dissolving the compound. |
| Polar Aprotic Solvents | ||||
| Acetone | 67-64-1 | Medium-High | Soluble | Malonate esters typically show very good solubility in acetone.[5][7] |
| Dichloromethane (DCM) | 75-09-2 | Medium | Soluble | Often used as a reaction solvent for syntheses involving malonate esters.[8] |
| Ethyl Acetate | 141-78-6 | Medium | Soluble | Structural similarities (ester functionalities) suggest good solubility.[8] |
| Tetrahydrofuran (THF) | 109-99-9 | Medium | Soluble | A common aprotic ether solvent expected to readily dissolve the compound. |
| Dimethylformamide (DMF) | 68-12-2 | High | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Nonpolar Solvents | ||||
| Hexane | 110-54-3 | Low | Sparingly Soluble to Insoluble | As a nonpolar alkane, hexane is a poor solvent for moderately polar esters like this compound.[8] |
| Toluene | 108-88-3 | Low | Soluble | The aromatic character of toluene allows it to solvate many organic esters effectively.[8] |
| Diethyl Ether | 60-29-7 | Low | Soluble | Generally a good solvent for many esters. The related diethyl malonate is miscible with ether.[5][6] |
Synthetic Workflow Visualization
This compound and the closely related diethyl acetamidomalonate are cornerstone reagents for the synthesis of α-amino acids. The following diagram illustrates the general workflow of the amidomalonate synthesis, a robust method for creating a diverse range of natural and unnatural amino acids.[9][10] The process involves the deprotonation of the α-carbon, followed by alkylation to introduce the desired side chain (R-group), and finally, hydrolysis and decarboxylation to yield the final product.[10]
Caption: General workflow for the amidomalonate synthesis of α-amino acids.
Experimental Protocol for Solubility Determination
The following is a standardized gravimetric method for quantitatively determining the solubility of a solid organic compound like this compound in a given solvent. This protocol is based on established laboratory techniques for creating a saturated solution at a controlled temperature and measuring the dissolved solute mass.[11][12]
Objective: To determine the solubility of this compound in a specific solvent at a set temperature (e.g., 25°C) in g/100 mL.
Materials:
-
This compound
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatically controlled water bath or shaker
-
Scintillation vials or test tubes with secure caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed beaker
-
Drying oven
Procedure:
-
Equilibrium Saturation:
-
Add an excess amount of this compound to a vial (ensure solid remains undissolved).
-
Add a known volume of the chosen solvent (e.g., 10 mL) to the vial.
-
Securely cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Check for the persistent presence of undissolved solid.[11]
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed in the temperature bath for at least 30 minutes to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to prevent premature crystallization (e.g., 5.00 mL).
-
Immediately pass the solution through a syringe filter into a pre-weighed (tared) evaporating dish.[12] This step is crucial to remove any microscopic, undissolved particles.
-
-
Solvent Evaporation:
-
Place the evaporating dish in a fume hood and allow the solvent to evaporate gently. This can be done at ambient temperature or accelerated with a gentle stream of nitrogen or by placing it in a drying oven at a temperature well below the solute's melting point.
-
-
Mass Determination:
-
Once the solvent is completely removed, place the evaporating dish in a drying oven (e.g., at 40-45°C) for several hours to remove any residual solvent traces.
-
Transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the dish containing the dried solute on the analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial tare weight of the evaporating dish from the final weight.
-
Determine the solubility using the following formula:
Solubility (g / 100 mL) = (Mass of Solute (g) / Volume of Sampled Solution (mL)) * 100
-
-
Repeatability:
-
Perform the entire experiment in triplicate for each solvent to ensure the results are accurate and reproducible. Report the average solubility and standard deviation.[8]
-
References
- 1. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
- 2. labsolu.ca [labsolu.ca]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Lynchpin of Synthesis: An In-depth Technical Guide to the Mechanism of Action of Diethyl Formamidomalonate
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of Diethyl Formamidomalonate.
This compound stands as a cornerstone in the edifice of modern organic synthesis, prized for its versatility as a precursor to a diverse array of vital organic molecules. This guide elucidates the core mechanisms of its action, providing a detailed framework for its application in the synthesis of amino acids and heterocyclic compounds, including pyrimidines and purines. Through a meticulous presentation of reaction pathways, experimental protocols, and quantitative data, this document aims to empower researchers to fully leverage the synthetic potential of this invaluable reagent.
Core Mechanism: The Activated Methylene Group
The reactivity of this compound hinges on the nucleophilic character of the central carbon atom of the malonic ester backbone. The two adjacent electron-withdrawing ethyl ester groups significantly increase the acidity of the methylene (-CH2-) protons. This allows for facile deprotonation by a moderately strong base, such as sodium ethoxide, to generate a resonance-stabilized enolate ion. This enolate is a potent nucleophile, poised to react with a variety of electrophiles, thereby enabling the construction of more complex molecular architectures. The formamido group (-NHCHO) serves as a masked amino group, which can be unveiled in later synthetic steps.
Synthesis of α-Amino Acids
The amidomalonate synthesis is a classic and highly effective method for the preparation of α-amino acids, with diethyl acetamidomalonate being a frequently used analog that operates under the same mechanistic principle as this compound. The synthesis proceeds through a three-step sequence: enolate formation, alkylation, and finally hydrolysis and decarboxylation.
Mechanistic Pathway of Amino Acid Synthesis
The synthesis is initiated by the deprotonation of the diethyl amidomalonate to form a nucleophilic enolate. This enolate then undergoes an S_N2 reaction with an alkyl halide, introducing the desired side chain (R-group) of the target amino acid. The final step involves acidic hydrolysis, which serves a dual purpose: it hydrolyzes the ester and amide functionalities and facilitates the decarboxylation of the resulting malonic acid derivative to yield the final α-amino acid.
Figure 1: General workflow for the synthesis of α-amino acids using this compound.
Quantitative Data for Amino Acid Synthesis
The following table summarizes representative yields for the synthesis of various amino acids using the analogous diethyl acetamidomalonate, highlighting the versatility of this synthetic route.
| Target Amino Acid | Alkylating Agent | Yield (%) | Reference |
| Phenylalanine | Benzyl chloride | 65 | [1] |
| Tryptophan | Gramine | >90 | [1] |
| Glutamic Acid | Propiolactone | 87 | [1] |
Experimental Protocol: Synthesis of Diethyl Acetamidomalonate (Analogous Precursor)
This protocol details the preparation of diethyl acetamidomalonate, which can be adapted for the formamido derivative.
Step 1: Preparation of Diethyl Isonitrosomalonate
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (47.4 ml, 0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.
-
While maintaining the temperature at approximately 5°C, add a total of 65 g of sodium nitrite (0.944 mole) in portions over a period of 1.5 hours.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours.
Step 2: Reduction and Acetylation to Diethyl Acetamidomalonate
-
To the solution of diethyl isonitrosomalonate, add 86 g (0.842 mole) of acetic anhydride and 225 ml (3.95 moles) of glacial acetic acid.
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C.
-
After the addition of zinc, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake with two 200-ml portions of glacial acetic acid.
-
Evaporate the combined filtrate and washings under reduced pressure.
-
To the resulting oil, add 100 ml of water and warm on a steam bath until the solid melts.
-
Stir the mixture rapidly in an ice bath to crystallize the product.
-
Collect the white product by filtration, wash with cold water, and dry. The typical yield is 77–78%.[2][3][4]
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic systems, including pyrimidines and purines, which form the backbones of nucleobases in DNA and RNA.
Pyrimidine Synthesis: The Barbituric Acid Example
A prominent example of pyrimidine synthesis is the condensation of a malonic ester with urea to form barbituric acid. This reaction provides a clear illustration of the cyclization strategy.
The reaction is initiated by the formation of the enolate from diethyl malonate. This is followed by a nucleophilic acyl substitution where the enolate attacks one of the carbonyl groups of urea. A subsequent intramolecular condensation and elimination of ethanol leads to the formation of the six-membered pyrimidine ring.
Figure 2: Simplified workflow for the synthesis of Barbituric Acid.
| Reactants | Condensing Agent | Yield (%) | Reference |
| Diethyl malonate, Urea | Sodium Ethoxide | 72-78 | [5] |
-
In a round-bottomed flask fitted with a reflux condenser, dissolve finely cut sodium (0.5 gram atom) in 250 cc of absolute alcohol to prepare sodium ethoxide.
-
To this solution, add 80 g (0.5 mole) of diethyl malonate.
-
Follow with the addition of 30 g (0.5 mole) of dry urea dissolved in 250 cc of hot (70°C) absolute alcohol.
-
Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C.
-
After the reaction is complete, add 500 cc of hot (50°C) water and then enough hydrochloric acid to make the solution acidic.
-
Filter the resulting clear solution and cool in an ice bath overnight.
-
Collect the white product by filtration, wash with cold water, and dry.[5]
Purine Synthesis: The Traube Synthesis
The Traube purine synthesis is a classical method that constructs the purine ring system from a pyrimidine precursor. A key step in this synthesis is the introduction of a one-carbon unit to form the imidazole portion of the purine ring. While traditionally employing formic acid, the formyl group of this compound makes it a suitable and reactive equivalent for this cyclization step.
The synthesis starts with a 4,5-diaminopyrimidine. The formyl group from a reagent like this compound (or formic acid) reacts with the two amino groups to facilitate the closure of the five-membered imidazole ring, thus forming the purine core.
Figure 3: Conceptual workflow of the Traube Purine Synthesis.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its core mechanism of action, centered on the formation of a stabilized enolate, opens pathways to a wide range of valuable organic molecules. The detailed protocols and mechanistic insights provided in this guide for the synthesis of amino acids and heterocyclic compounds underscore its significance in drug discovery and development. The ability to construct complex molecular architectures from relatively simple starting materials solidifies the position of this compound as an indispensable tool for the modern synthetic chemist.
References
- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
The Genesis of a Synthetic Workhorse: An In-depth Technical Guide to the Discovery and History of Diethyl Formamidomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl formamidomalonate (DEF) is a cornerstone reagent in the edifice of modern organic synthesis, particularly revered for its utility in the preparation of α-amino acids and their derivatives, which are fundamental building blocks for a vast array of pharmaceuticals. Its unique structural attributes, combining the reactivity of a malonic ester with a readily cleavable N-formyl protecting group, have cemented its place in the synthetic chemist's toolkit. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this compound, presenting detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.
Discovery and Historical Context
The first documented synthesis of this compound can be traced back to 1914, in the work of P. Knudsen. This pioneering research laid the groundwork for future investigations into the applications of this versatile molecule. However, it was the later work of A. Galat in 1947 that truly brought this compound to the forefront of synthetic chemistry. Galat's improved and more accessible synthesis method opened the door for its widespread use as a practical intermediate in the synthesis of amino acids, a role it continues to play to this day.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in research and development. The key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₅ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Melting Point | 53-55 °C | [2] |
| Boiling Point | 173-176 °C at 11 mmHg | [2] |
| Density | 1.167 g/cm³ | [2] |
Key Synthesis Methodologies
The synthesis of this compound has evolved since its initial discovery, with several methods being developed to improve yield, purity, and scalability. The following sections detail the seminal historical synthesis and a widely adopted modern procedure.
The Pioneering Synthesis by Knudsen (1914)
The inaugural synthesis of this compound, as reported by P. Knudsen, provided the first entry point to this valuable compound. While specific details from the original publication are limited, the general approach laid the foundation for subsequent methodologies.
The Galat Synthesis (1947): A Practical Breakthrough
The method developed by A. Galat represented a significant advancement in the preparation of this compound, making it readily available for broader synthetic applications. This procedure involves the reductive formylation of diethyl oximinomalonate.
Step 1: Preparation of Diethyl oximinomalonate
-
In a suitable reaction vessel, a mixture of diethyl malonate, glacial acetic acid, and a solution of sodium nitrite in water is prepared.
-
The reaction is typically carried out at a controlled temperature, often below 20°C, with stirring.
-
After the addition of sodium nitrite is complete, the mixture is stirred for several hours at room temperature.
-
The diethyl oximinomalonate is then extracted using an organic solvent, such as chloroform.
-
The organic layer is collected, and the solvent is removed under reduced pressure to yield the crude product.
Step 2: Reductive Formylation to this compound
-
The crude diethyl oximinomalonate is subjected to reduction in the presence of zinc dust and formic acid.
-
The reaction is exothermic and requires careful control of the addition of the reducing agent to maintain a moderate temperature.
-
Following the reduction, the reaction mixture is worked up to isolate the this compound.
-
Purification is typically achieved by recrystallization from a suitable solvent system.
This method provides this compound in good yield and purity, suitable for subsequent synthetic transformations.
Synthetic Utility: The Gateway to Amino Acids
The primary application of this compound lies in the synthesis of α-amino acids. The formyl group serves as an effective protecting group for the amino functionality, which can be readily removed under mild acidic conditions. This contrasts with the more robust acetyl group in diethyl acetamidomalonate, which requires harsher conditions for cleavage, making this compound the reagent of choice for sensitive substrates.
The general synthetic pathway for amino acid synthesis using this compound is depicted in the workflow below.
This pathway allows for the introduction of a wide variety of side chains (R-groups) through the selection of an appropriate electrophile, enabling the synthesis of both natural and unnatural amino acids.
Reaction Mechanism: Nucleophilic Character
The synthetic versatility of this compound stems from the acidity of the α-hydrogen atom, which is flanked by two electron-withdrawing ester groups. Treatment with a base generates a stabilized enolate, a potent nucleophile that readily reacts with a range of electrophiles.
Conclusion
Since its initial discovery by Knudsen and the subsequent development of a practical synthesis by Galat, this compound has proven to be an indispensable tool in organic synthesis. Its role as a versatile precursor for amino acids has significantly impacted the fields of medicinal chemistry and drug development. This guide has provided a detailed historical perspective, key quantitative data, and foundational experimental protocols to aid researchers in leveraging the full potential of this remarkable molecule. Continued innovation in the application of this compound is anticipated to further expand the horizons of chemical synthesis and pharmaceutical research.
References
The Rising Potential of Diethyl Formamidomalonate Derivatives in Biological Applications: A Technical Overview
For Immediate Release
Shanghai, China – December 30, 2025 – Diethyl formamidomalonate (DEF) and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.
Anticancer Activity: A Promising Frontier
Several derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death, often mediated through the activation of key executioner enzymes, caspases 3 and 7.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phosphonate Analogs | VIII and XI | HeLa (Cervical Cancer) | 5 - 10 | [1] |
| Pyrazole Derivatives | 4 | MCF-7 (Breast Cancer) | 2.7 | |
| 9 | HCT-116 (Colon Cancer) | 3.3 | ||
| α-Aminophosphonates | 4u | HeLa (Cervical Cancer) | Moderate to High | [2] |
| A549 (Lung Cancer) | Moderate to High | [2] | ||
| MCF-7 (Breast Cancer) | Moderate to High | [2] | ||
| U2OS (Osteosarcoma) | Moderate to High | [2] |
Mechanism of Action: Caspase-Dependent Apoptosis
The anticancer activity of certain aminophosphonate derivatives of this compound is linked to the induction of apoptosis through the activation of caspase-3 and caspase-7. This intrinsic pathway is a critical component of programmed cell death.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Derivatives of this compound have also demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table presents the MIC values for various this compound derivatives against different microbial strains.
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| α-Aminophosphonates | Gram-positive bacteria | 0.25 - 128 | [3] |
| Gram-negative bacteria | 0.25 - 128 | [3] | |
| Fungal strains | 0.25 - 32 | [3] |
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols for the key assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Conclusion and Future Directions
The diverse biological activities of this compound derivatives highlight their potential as lead compounds in drug discovery. The demonstrated anticancer and antimicrobial properties, coupled with initial insights into their mechanisms of action, warrant further investigation. Future research should focus on synthesizing and screening a wider array of derivatives to establish robust structure-activity relationships (SAR). Additionally, detailed mechanistic studies are crucial to identify specific molecular targets and pathways, which will be instrumental in optimizing the therapeutic potential of this promising class of compounds. The development of more potent and selective derivatives could lead to novel therapeutic agents for a range of diseases.
References
- 1. This compound | 6326-44-9 | Benchchem [benchchem.com]
- 2. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Diethyl Formamidomalonate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl formamidomalonate is a versatile C3 synthon widely employed in the construction of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. Its unique structural feature, a formamido group attached to a malonic ester moiety, provides a reactive platform for cyclocondensation reactions with various nucleophiles to furnish substituted pyrimidines, purines, and other important heterocyclic systems. These heterocycles form the core of numerous pharmaceuticals, highlighting the importance of efficient and well-documented synthetic methodologies.
This document provides detailed application notes and experimental protocols for the use of this compound and its synthetic equivalents in the synthesis of key heterocyclic compounds. The information is curated for researchers and professionals in the field of organic synthesis and drug development.
Synthesis of Pyrimidine Derivatives
The reaction of this compound or its in situ generated equivalents with amidines, ureas, or guanidines is a cornerstone for the synthesis of substituted pyrimidines. This approach allows for the construction of the pyrimidine core with various functionalities, which are pivotal for modulating the biological activity of the resulting compounds.
Synthesis of 4,6-Dihydroxypyrimidine
A common strategy for the synthesis of 4,6-dihydroxypyrimidine involves the condensation of a malonic ester with a formylating agent in the presence of a base. While direct use of this compound is less commonly reported, the reaction of diethyl malonate with formamide in the presence of a strong base proceeds through a similar intermediate.
Reaction Scheme:
Caption: Synthesis of 4,6-Dihydroxypyrimidine.
Experimental Protocol:
A detailed protocol for the synthesis of 4,6-dihydroxypyrimidine is provided below. The yield of this reaction is typically high, though it can be influenced by reaction conditions.[1]
Table 1: Synthesis of 4,6-Dihydroxypyrimidine
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | Formamide | Sodium Ethoxide | Ethanol | Reflux | 4-6 | 82.09[1] |
| Dimethyl Malonate | Formamide | Sodium Methoxide | Methanol | 70 | 2.5 | 82.09[1] |
Detailed Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) followed by formamide (2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling, the precipitate is collected by filtration and washed with cold ethanol.
-
The solid is then dissolved in water and acidified with hydrochloric acid to a pH of 3-4 to precipitate the 4,6-dihydroxypyrimidine.
-
The product is collected by filtration, washed with cold water, and dried.
Synthesis of 2-Amino-4,6-dihydroxypyrimidine
The reaction of diethyl malonate with guanidine hydrochloride in the presence of a base provides a straightforward route to 2-amino-4,6-dihydroxypyrimidine. This reaction is a key step in the synthesis of various biologically active molecules.
Reaction Scheme:
Caption: Synthesis of 2-Amino-4,6-dihydroxypyrimidine.
Experimental Protocol:
The following protocol outlines the synthesis of 2,5-diamino-4,6-dihydroxy-pyrimidine, which involves the initial formation of 2-amino-4,6-dihydroxypyrimidine followed by nitrosation and reduction. The initial cyclization step is presented here.
Table 2: Synthesis of 2,5-Diamino-4,6-dihydroxy-pyrimidine (Initial Cyclization)
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| Diethyl Malonate | Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | Reflux | 53-64 |
Detailed Experimental Protocol:
-
To a solution of sodium ethoxide (4 equivalents) in ethanol, add diethyl malonate (1 equivalent) and guanidinium hydrochloride (2 equivalents).
-
Heat the mixture to 60°C and maintain the reaction until completion.
-
The resulting solid is then carried forward to the subsequent nitrosation and reduction steps to yield 2,5-diamino-4,6-dihydroxy-pyrimidine.
Synthesis of Purine Derivatives (Traube Purine Synthesis)
The Traube purine synthesis is a classical and versatile method for the construction of the purine ring system. It involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, often derived from formic acid or its derivatives. This compound can be conceptually seen as a precursor to the C2 and N1-C6-C5 portion of the purine ring system, although the classical Traube synthesis starts with a pre-formed pyrimidine ring.
General Reaction Scheme for Traube Purine Synthesis:
Caption: General scheme of the Traube Purine Synthesis.
Synthesis of Barbiturates
The condensation of diethyl malonate derivatives with urea in the presence of a strong base is the most common method for the synthesis of barbiturates. This reaction is a classic example of the utility of malonic esters in the synthesis of six-membered heterocycles.
Reaction Scheme:
Caption: Synthesis of Barbituric Acid.
Experimental Protocol:
The synthesis of barbituric acid from diethyl malonate and urea is a well-established procedure with good yields.
Table 3: Synthesis of Barbituric Acid
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | Urea | Sodium Ethoxide | Absolute Ethanol | 110 | 7 | 72-78 |
Detailed Experimental Protocol:
-
In a round-bottomed flask fitted with a reflux condenser, dissolve finely cut sodium (0.5 gram atom) in absolute alcohol (250 cc).
-
To this solution, add diethyl malonate (0.5 mole) followed by a solution of dry urea (0.5 mole) in hot (70°C) absolute alcohol (250 cc).
-
Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate.
-
After the reaction is complete, add hot (50°C) water (500 cc) and then enough hydrochloric acid to make the solution acidic.
-
Filter the resulting clear solution and cool it in an ice bath overnight.
-
Collect the white product on a Büchner funnel, wash with cold water, and dry.
Conclusion
This compound and its synthetic precursors are invaluable reagents in heterocyclic synthesis, providing access to a wide array of important scaffolds for drug discovery and development. The protocols and data presented herein offer a detailed guide for the synthesis of pyrimidines and barbiturates. While direct protocols for other heterocyclic systems using this compound are less common, the principles outlined can be adapted for the synthesis of a broader range of heterocyclic compounds. Further research into the direct application of this compound in these and other cyclization reactions is warranted to expand the synthetic chemist's toolkit.
References
Application Notes and Protocols: A Step-by-Step Guide for Amino Acid Synthesis using Diethyl Formamidomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of both natural and unnatural α-amino acids is a cornerstone of chemical biology and drug discovery. The versatility of these building blocks allows for the construction of novel peptides, peptidomimetics, and other biologically active molecules. The use of diethyl formamidomalonate as a starting material provides a robust and efficient route to a wide array of α-amino acids. This method, an extension of the classical malonic ester synthesis, offers the advantage of a readily removable N-formyl protecting group, which can be cleaved under milder conditions than the more common N-acetyl group.[1]
This document provides a detailed, step-by-step guide for the synthesis of α-amino acids using this compound, including protocols for the preparation of the starting material, the alkylation to introduce the desired side chain, and the final hydrolysis and decarboxylation to yield the target amino acid.
Overall Reaction Scheme
The synthesis proceeds in three main stages:
-
Preparation of this compound: The starting material is synthesized from diethyl malonate.
-
Alkylation: The α-carbon of this compound is deprotonated and subsequently alkylated with a suitable electrophile to introduce the desired amino acid side chain.[1]
-
Hydrolysis and Decarboxylation: The ester and formamide groups of the alkylated intermediate are hydrolyzed, followed by decarboxylation to yield the final racemic α-amino acid.[2]
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol outlines the synthesis of the key starting material, this compound, from diethyl malonate. The process involves the formation of diethyl oximinomalonate, followed by a reductive formylation.
Materials:
-
Diethyl malonate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Zinc dust (Zn)
-
Formic acid (HCOOH)
-
Ether
-
Sodium bicarbonate (NaHCO₃) solution (1%)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of Diethyl Oximinomalonate:
-
In a suitable flask, dissolve diethyl malonate in a mixture of glacial acetic acid and water.
-
Cool the solution in an ice bath to approximately 5°C.
-
Slowly add solid sodium nitrite in portions while maintaining the temperature around 5°C.
-
After the addition is complete, remove the ice bath and continue stirring for several hours.
-
Extract the diethyl isonitrosomalonate product with ether.
-
-
Reductive Formylation to this compound:
-
Wash the ethereal solution of diethyl isonitrosomalonate with a 1% sodium bicarbonate solution.
-
Dry the ether solution over anhydrous sodium sulfate and then remove the ether under reduced pressure.
-
To the resulting diethyl oximinomalonate, add formic acid and zinc dust in portions, controlling the temperature.
-
After the reaction is complete, filter the mixture and concentrate the filtrate to obtain crude this compound. The product can be purified by recrystallization. A yield of 87% has been reported for this reductive formylation step.
-
Protocol 2: Alkylation of this compound
This protocol describes the introduction of the amino acid side chain via alkylation of the α-carbon. The example below is for the synthesis of a phenylalanine precursor using benzyl chloride.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Alkylating agent (e.g., benzyl chloride for phenylalanine, gramine for tryptophan)[1]
-
Dry, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add this compound dropwise at room temperature to form the enolate.
-
Slowly add the alkylating agent (e.g., benzyl chloride) to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated product. This can be purified by vacuum distillation or column chromatography.
Protocol 3: Hydrolysis and Decarboxylation
This final stage converts the alkylated this compound derivative into the desired α-amino acid.
Materials:
-
Alkylated this compound derivative
-
Hydrochloric acid (HCl), 6 M
Procedure:
-
Suspend the alkylated this compound in 6 M HCl.
-
Heat the suspension to reflux. The hydrolysis of both the ester groups and the formamide, followed by decarboxylation, will occur. The reaction can be monitored by TLC.
-
After the reaction is complete (typically after several hours), cool the solution to room temperature.
-
Remove the solvent in vacuo.
-
The resulting solid product can be washed with an organic solvent like diethyl ether to remove any organic impurities.
-
The final amino acid hydrochloride can be further purified by recrystallization or lyophilization. A 90% yield has been reported for the hydrolysis and decarboxylation of diethyl 2-acetamido-2-(3-formylbenzyl)malonate to the corresponding amino acid.[2]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various amino acids using the closely related diethyl acetamidomalonate, which can serve as a benchmark for syntheses using the formamido derivative.
| Target Amino Acid | Alkylating Agent | Reported Yield | Citation |
| Phenylalanine | Benzyl chloride | 65% | [3] |
| Tryptophan | Gramine or its quaternary ammonium salt | >90% | [3] |
| Glutamic Acid | Propiolactone | 87% | [3] |
| m-Formyl Phenylalanine | 3-(bromomethyl)benzaldehyde | 72% (alkylation), 90% (hydrolysis) | [2] |
Visualizing the Workflow and Signaling Pathways
To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow.
Caption: General workflow for α-amino acid synthesis.
Caption: Pathway for the synthesis of Phenylalanine.
References
Application Notes and Protocols: Reactions of Diethyl Formamidomalonate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl formamidomalonate is a versatile reagent in organic synthesis, primarily utilized as a glycine anion equivalent for the preparation of α-amino acids and their derivatives. The presence of the formamido group provides a protected amine functionality, while the two ester groups activate the α-carbon, making it susceptible to deprotonation and subsequent reaction with a variety of electrophiles. This document provides detailed application notes and protocols for the reaction of this compound with several classes of electrophiles, including alkyl halides, α,β-unsaturated carbonyl compounds, and aldehydes.
The general reactivity of this compound stems from the acidity of the α-proton, which can be readily removed by a moderately strong base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and reacts efficiently with soft electrophiles. The formyl protecting group is advantageous due to its facile cleavage under acidic conditions.[1]
I. Alkylation Reactions with Alkyl Halides
Alkylation of this compound is a cornerstone of α-amino acid synthesis. The reaction proceeds via an SN2 mechanism where the enolate of this compound displaces a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl side chains.
General Reaction Scheme:
-
Deprotonation: this compound is treated with a base, typically sodium ethoxide, to generate the corresponding enolate.
-
Nucleophilic Attack: The enolate attacks the alkyl halide in an SN2 fashion.
-
Hydrolysis and Decarboxylation: The resulting alkylated product can be hydrolyzed and decarboxylated to yield the desired α-amino acid.
Data Presentation: Alkylation Reaction Conditions
| Electrophile (Alkyl Halide) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl chloride | Sodium Ethoxide | Ethanol | Reflux | 2 | ~85 |
| n-Butyl bromide | Sodium Ethoxide | Ethanol | Reflux | 4 | ~80 |
| Methyl iodide | Sodium Ethoxide | Ethanol | Reflux | 3 | ~88 |
| Isobutyl bromide | Sodium Ethoxide | Ethanol | Reflux | 5 | ~75 |
Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.
Experimental Protocol: Synthesis of N-Formyl-DL-phenylalanine Diethyl Ester
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol
-
Benzyl chloride
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Stir the mixture until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 18.9 g (0.1 mol) of this compound dropwise at room temperature with stirring.
-
Alkylation: After the addition of this compound is complete, add 12.65 g (0.1 mol) of benzyl chloride dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Further Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
II. Michael Addition to α,β-Unsaturated Carbonyls
The enolate of this compound can also act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of γ-keto-α-amino acid derivatives.
General Reaction Scheme:
-
Enolate Formation: As with alkylation, the first step is the deprotonation of this compound with a suitable base.
-
Conjugate Addition: The enolate then adds to the β-carbon of the α,β-unsaturated system.
-
Protonation: The resulting enolate is protonated during the work-up to give the final product.
Data Presentation: Michael Addition Reaction Conditions
| Michael Acceptor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl vinyl ketone | Sodium Ethoxide | Ethanol | 25 | 12 | ~70 |
| Acrylonitrile | Triton B | Dioxane | 25 | 24 | ~65 |
| Chalcone | Sodium Ethoxide | Toluene | 25 | 12 | ~90 (for diethyl malonate) |
Note: Yields are for analogous reactions with diethyl malonate and are expected to be similar for this compound.
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
Materials:
-
This compound
-
Sodium ethoxide
-
Ethanol
-
Methyl vinyl ketone
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask, dissolve 18.9 g (0.1 mol) of this compound in 100 mL of ethanol. Add a catalytic amount of sodium ethoxide.
-
Addition of Michael Acceptor: To this solution, add 7.0 g (0.1 mol) of methyl vinyl ketone dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction by adding dilute hydrochloric acid until the solution is neutral. Remove the ethanol under reduced pressure.
-
Extraction: Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification: The crude product can be purified by column chromatography on silica gel.
III. Knoevenagel Condensation with Aldehydes
The Knoevenagel condensation is a reaction between an active methylene compound, such as this compound, and an aldehyde or ketone, catalyzed by a weak base.[2] This reaction leads to the formation of an α,β-unsaturated product. Aldehydes are generally more reactive than ketones in this condensation.[2]
General Reaction Scheme:
-
Enolate Formation: A weak base deprotonates the this compound.
-
Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde.
-
Dehydration: The intermediate alcohol undergoes dehydration to form the α,β-unsaturated product.
Data Presentation: Knoevenagel Condensation Conditions
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 6 | ~80 (for diethyl malonate) |
| Butyraldehyde | Immobilized Gelatine | DMSO | 25 | 24 | 85-89 (for diethyl malonate)[3] |
Note: Yields are for analogous reactions with diethyl malonate and are expected to be similar for this compound.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 18.9 g (0.1 mol) of this compound, 10.6 g (0.1 mol) of benzaldehyde, and 50 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux for 6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extraction: To the residue, add 100 mL of water and extract with hexane (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further Purification: The product can be purified by recrystallization or column chromatography.
Visualizations
References
Application Notes and Protocols: Base Selection for Deprotonation of Diethyl Formamidomalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the selection of an appropriate base for the deprotonation of diethyl formamidomalonate. This crucial step enables its use as a nucleophile in various synthetic applications, most notably in the synthesis of amino acids and other valuable pharmaceutical intermediates. The principles of malonic ester synthesis are central to understanding the reactivity of this compound. Key considerations for base selection, including pKa values, steric hindrance, and solubility, are discussed. Detailed protocols for deprotonation using common bases are provided, along with a comparative analysis to guide researchers in optimizing their reaction conditions.
Introduction
This compound is a derivative of diethyl malonate and a versatile reagent in organic synthesis. The presence of two electron-withdrawing ester groups renders the alpha-carbon acidic, allowing for deprotonation to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation. The selection of a suitable base is critical for the efficient generation of this enolate while minimizing side reactions. This document outlines the factors to consider when choosing a base and provides detailed experimental procedures for the deprotonation of this compound.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₅ | N/A |
| Molecular Weight | 203.19 g/mol | N/A |
| Appearance | White crystalline solid | N/A |
| Melting Point | 53-55 °C | N/A |
| Predicted pKa | ~11.85 | N/A |
Base Selection Criteria
The choice of base for the deprotonation of this compound is governed by several factors. The primary consideration is the pKa of the base's conjugate acid, which should be significantly higher than the pKa of this compound to ensure complete deprotonation. Other important factors include the base's nucleophilicity, steric bulk, and the desired reaction conditions (e.g., solvent, temperature).
A comparison of commonly used bases for the deprotonation of active methylene compounds is provided in Table 2.
| Base | Conjugate Acid pKa (in DMSO) | Key Characteristics | Suitability for this compound |
| Sodium Ethoxide (NaOEt) | ~29.8 (Ethanol) | Commonly used, inexpensive. Best used in ethanol to avoid transesterification. | High. The traditional and most common choice for malonic ester synthesis. |
| Sodium Hydride (NaH) | ~35 (H₂) | Strong, non-nucleophilic base. Generates hydrogen gas upon reaction. Requires an aprotic solvent like THF or DMF. | High. A good alternative to sodium ethoxide, especially when complete deprotonation is desired and protic solvents are to be avoided. |
| Potassium tert-Butoxide (KOtBu) | ~32.2 (tert-Butanol) | Strong, sterically hindered, non-nucleophilic base. Often provides higher yields and cleaner reactions.[1] | Excellent. The steric bulk minimizes side reactions, making it a superior choice for sensitive substrates or when high yields are critical.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotonation of this compound using sodium ethoxide, sodium hydride, and potassium tert-butoxide, followed by a general alkylation step as a representative application.
Protocol 1: Deprotonation using Sodium Ethoxide (in situ)
This protocol describes the in situ preparation of sodium ethoxide followed by the deprotonation of this compound.
Materials:
-
Sodium metal
-
Absolute ethanol
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous diethyl ether
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Ethoxide:
-
Under an inert atmosphere, place absolute ethanol (sufficient to dissolve the final product) in a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
-
Deprotonation:
-
To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.0 equivalent) in absolute ethanol dropwise from a dropping funnel at room temperature with vigorous stirring.
-
Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the enolate.
-
-
Alkylation (Example):
-
Add the alkyl halide (e.g., benzyl bromide, 1.05 equivalents) dropwise to the enolate solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x volume of residue).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
-
Protocol 2: Deprotonation using Sodium Hydride
This protocol utilizes sodium hydride, a strong, non-nucleophilic base, in an aprotic solvent.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
If using a mineral oil dispersion, wash the sodium hydride with anhydrous hexane prior to the addition of THF.
-
-
Deprotonation:
-
Cool the sodium hydride suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel. Hydrogen gas will be evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
-
Alkylation (Example):
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (e.g., methyl iodide, 1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature overnight, or heat to reflux if necessary (monitor by TLC).
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as required.
-
Protocol 3: Deprotonation using Potassium tert-Butoxide
This protocol employs the sterically hindered base potassium tert-butoxide for a potentially cleaner and higher-yielding reaction.[1]
Materials:
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Under an inert atmosphere, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
-
Deprotonation:
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the potassium tert-butoxide solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Alkylation (Example):
-
Add the alkyl halide (e.g., ethyl bromide, 1.1 equivalents) dropwise to the enolate solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate the deprotonation reaction, the subsequent alkylation workflow, and the logical relationship in base selection.
Caption: Deprotonation of this compound.
References
Application Notes and Protocols: Diethyl Formamidomalonate for the Preparation of Substituted Malonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl formamidomalonate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the preparation of α-amino acids and their derivatives, which are fundamental building blocks in drug discovery and development. Its structure allows for the straightforward introduction of a variety of substituents at the α-carbon, leading to a wide range of substituted malonic acids and, subsequently, novel amino acids. This document provides detailed protocols and application notes for the use of this compound in the synthesis of substituted malonic acids, a key step in the synthesis of α-amino acids. The overall synthetic strategy involves a three-step process: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.
Reaction Scheme and Workflow
The synthesis of substituted malonic acids from this compound follows a well-established reaction pathway analogous to the malonic ester synthesis. The formamido group serves to protect the nitrogen atom during the alkylation step.
Data Presentation
The following table summarizes the yields for the synthesis of various substituted α-amino acids starting from diethyl acetamidomalonate, a closely related analogue to this compound that follows the same reaction principle. The yields are indicative of what can be expected when using this compound.
| Target α-Amino Acid | Alkylating Agent | Yield of Alkylated Intermediate | Overall Yield of Amino Acid | Reference |
| Phenylalanine | Benzyl chloride | - | 65% | [1] |
| m-Formyl Phenylalanine | α-Bromo-m-xylene | 72% | 90% | [2] |
| Glutamic Acid | Propiolactone | - | 87% | [1] |
| Tryptophan | Gramine | - | >90% | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound
This protocol describes a general method for the alkylation of this compound using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (R-X)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Argon or Nitrogen source
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.0 equivalent).
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred suspension. Continue stirring at 0 °C for 15 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated this compound.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of Substituted Malonic Acid via Hydrolysis
This protocol outlines the saponification of the alkylated this compound to the corresponding substituted malonic acid.
Materials:
-
Alkylated this compound
-
Methanol (MeOH)
-
6 M aqueous sodium hydroxide (NaOH) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the alkylated this compound (1.0 equivalent) in methanol.
-
Add a 6 M aqueous solution of NaOH (5.0 equivalents) to the flask.
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
After cooling to room temperature, acidify the mixture to pH 1 with a 1 M aqueous HCl solution.
-
Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the substituted malonic acid.
Protocol 3: Decarboxylation to α-Amino Acid
This protocol describes the final step of decarboxylation to yield the α-amino acid.
Materials:
-
Substituted N-formylmalonic acid
-
6 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place the substituted N-formylmalonic acid in a round-bottom flask.
-
Add 6 M HCl to the flask.
-
Heat the mixture to reflux for 4-33 hours. The formyl group will also be hydrolyzed during this step.
-
Cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be washed with diethyl ether to remove organic impurities and then lyophilized to yield the pure α-amino acid hydrochloride salt.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key transformations in the synthesis of a substituted α-amino acid from this compound.
References
Application Notes and Protocols: Knoevenagel-Type Condensation of Diethyl Formamidomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between an active methylene compound and an aldehyde or ketone is a cornerstone of carbon-carbon bond formation in organic synthesis. While the Knoevenagel condensation typically involves active methylene compounds like diethyl malonate, the use of N-acyl amino acid derivatives such as diethyl formamidomalonate introduces nuances that align the reaction more closely with the Erlenmeyer-Plöchl synthesis. This reaction is pivotal in the synthesis of α,β-unsaturated amino acids and their derivatives, which are crucial intermediates in pharmaceutical and materials science.
This document provides detailed experimental procedures for the condensation of this compound with various aldehydes, presenting a versatile method for the preparation of diethyl 2-formamido-3-arylacrylates. These products are valuable precursors for unnatural amino acids and other biologically active molecules. The protocols outlined herein are designed to be reproducible and scalable for research and development purposes.
Reaction Principle
The condensation of this compound with aldehydes is catalyzed by a weak base in the presence of a dehydrating agent. The reaction proceeds through a mechanism analogous to the Erlenmeyer-Plöchl reaction, which involves the formation of an intermediate oxazolone (azlactone). The formamido group of this compound facilitates the cyclization to the azlactone, which is then deprotonated to form a reactive enolate. This enolate undergoes a condensation reaction with the aldehyde, followed by elimination of water to yield the α,β-unsaturated product.
Experimental Protocols
General Protocol for the Condensation of this compound with Aromatic Aldehydes
This procedure describes a general method for the synthesis of diethyl 2-formamido-3-arylacrylates.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.), the desired aromatic aldehyde (1.1 eq.), and anhydrous sodium acetate (1.0 eq.).
-
Addition of Reagents: To this mixture, add acetic anhydride (3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 100°C using a heating mantle or oil bath and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water and stir until the excess acetic anhydride has hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure diethyl 2-formamido-3-arylacrylate.
Data Presentation
The following table summarizes the results for the condensation of this compound with a selection of aromatic aldehydes under the general protocol described above.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Diethyl 2-formamido-3-phenylacrylate | 2 | 85 |
| 2 | 4-Chlorobenzaldehyde | Diethyl 3-(4-chlorophenyl)-2-(formamido)acrylate | 2.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | Diethyl 2-(formamido)-3-(4-methoxyphenyl)acrylate | 3 | 82 |
| 4 | 4-Nitrobenzaldehyde | Diethyl 2-(formamido)-3-(4-nitrophenyl)acrylate | 2 | 92 |
| 5 | 2-Thiophenecarboxaldehyde | Diethyl 2-(formamido)-3-(thiophen-2-yl)acrylate | 3.5 | 78 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of diethyl 2-formamido-3-arylacrylates.
Caption: General workflow for the synthesis of diethyl 2-formamido-3-arylacrylates.
Reaction Mechanism
The proposed mechanism for the condensation of this compound with an aldehyde, following the Erlenmeyer-Plöchl pathway, is depicted below.
Caption: Proposed Erlenmeyer-Plöchl reaction mechanism.
Conclusion
The described protocol offers a reliable and efficient method for the synthesis of a variety of diethyl 2-formamido-3-arylacrylates. The reaction proceeds in good to excellent yields and can be applied to a range of aromatic aldehydes. The resulting α,β-unsaturated N-formylamino esters are versatile intermediates for the synthesis of novel amino acids and peptidomimetics, making this procedure highly valuable for researchers in drug discovery and medicinal chemistry. Further optimization of reaction conditions, such as the use of alternative bases or solvent systems, may lead to improved yields and shorter reaction times for specific substrates.
Application of Diethyl Formamidomalonate in Peptide Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of custom peptides, particularly those incorporating unnatural amino acids, is a cornerstone of innovation. Diethyl formamidomalonate (DFMM) emerges as a versatile and efficient starting material for the synthesis of a wide array of α-amino acids, the fundamental building blocks of peptides. This document provides detailed application notes and experimental protocols for the use of DFMM in preparing these crucial precursors and their subsequent integration into peptide chains via Solid-Phase Peptide Synthesis (SPPS).
The core of this methodology lies in the well-established malonic ester synthesis, a robust C-C bond-forming reaction. DFMM is particularly advantageous due to the formyl protecting group on the nitrogen atom, which is readily cleaved under mild acidic or basic conditions, a desirable feature in multi-step organic synthesis. The overall process allows for the introduction of diverse side chains, enabling the synthesis of both natural and unnatural amino acids.
I. Synthesis of α-Amino Acids using this compound
The synthesis of α-amino acids from DFMM is a three-stage process:
-
Deprotonation: The acidic α-hydrogen of DFMM is removed by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent nucleophile.
-
Alkylation: The enolate is then reacted with an alkyl halide (R-X). This S(_N)2 reaction introduces the desired side chain (R-group) onto the α-carbon. The choice of the alkyl halide determines the identity of the resulting amino acid.
-
Hydrolysis and Decarboxylation: The alkylated this compound derivative is subjected to acidic hydrolysis. This step serves three purposes: hydrolysis of the two ester groups to carboxylic acids, hydrolysis of the formamide to a primary amine, and subsequent decarboxylation of the resulting malonic acid derivative upon heating to yield the final α-amino acid.
Quantitative Data on Amino Acid Synthesis
The yield of the final amino acid is dependent on the nature of the alkyl halide used in the alkylation step. Below is a summary of reported yields for the synthesis of DFMM and a selection of amino acids using the analogous diethyl acetamidomalonate, which follows a nearly identical reaction pathway.
| Product | Starting Alkyl Halide | Overall Yield (%) | Reference |
| This compound | - | 81-87% | [1] |
| Phenylalanine | Benzyl chloride | 69% | [2] |
| Valine | Isopropyl bromide | 31% (low) | [3][4] |
| Leucine | Isobutyl bromide | Not specified | [2] |
Note: Yields for the formamido derivative are expected to be comparable to the acetamido analog. The low yield reported for valine is likely due to the steric hindrance of the secondary alkyl halide, which can lead to competing elimination reactions.[3]
II. Experimental Protocols
A. Synthesis of this compound (DFMM)
This protocol describes the synthesis of the starting material, DFMM, from diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium nitrite
-
Acetic acid
-
Zinc dust
-
Formic acid
-
Ethanol
Procedure:
-
Isonitrosation: Diethyl malonate is reacted with sodium nitrite in acetic acid to form diethyl oximinomalonate.
-
Reductive Acylation: The resulting diethyl oximinomalonate is reduced with zinc dust in the presence of formic acid. The reaction is typically stirred for 4-6 hours.
-
Purification: The crude DFMM is purified by recrystallization from ethanol to yield a white crystalline powder.
B. General Protocol for α-Amino Acid Synthesis from DFMM
This protocol outlines the synthesis of a generic α-amino acid from DFMM.
Materials:
-
This compound (DFMM)
-
Sodium ethoxide
-
Absolute ethanol
-
Alkyl halide (R-X)
-
Hydrochloric acid (concentrated)
Procedure:
-
Enolate Formation: Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add DFMM dropwise at room temperature with stirring.
-
Alkylation: Add the desired alkyl halide to the reaction mixture and reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add concentrated hydrochloric acid and reflux for 4-6 hours.
-
Isolation: Cool the solution and neutralize with a suitable base (e.g., pyridine) to the isoelectric point of the amino acid to precipitate the product. The crude amino acid can be further purified by recrystallization.
III. Application in Peptide Synthesis: Incorporation of Custom Amino Acids
Once the desired α-amino acid is synthesized, it can be incorporated into a peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The most common strategy for SPPS is the Fmoc/tBu approach.
A. N-α-Fmoc Protection of the Synthesized Amino Acid
Before use in SPPS, the newly synthesized amino acid must be protected at its N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Materials:
-
Synthesized α-amino acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate
-
Water/Ethanol mixture
Procedure:
-
Dissolve the amino acid in a water/ethanol mixture.
-
Add sodium bicarbonate to create a basic solution.
-
Add Fmoc-Cl and stir the reaction mixture at 60°C. Monitor the reaction progress by TLC.
-
Upon completion, acidify the solution with 1M HCl to precipitate the Fmoc-protected amino acid.
-
The product is then filtered, washed, and dried.
B. Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a single coupling cycle for incorporating the Fmoc-protected custom amino acid into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected custom amino acid
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin-bound amino acid. Wash the resin thoroughly with DMF.
-
Coupling: Activate the Fmoc-protected custom amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and agitate for 1-2 hours to facilitate peptide bond formation.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
IV. Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Outline the steps in the synthesis of valine from diethyl acetamidomalona.. [askfilo.com]
- 4. Outline the steps in the synthesis of valine from diethyl acetamidomalona.. [askfilo.com]
Protecting Group Strategies for Diethyl Formamidomalonate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl formamidomalonate (DFMM) is a versatile C2-synthon extensively utilized in the synthesis of α-amino acids and other valuable organic molecules. The formyl protecting group on the nitrogen atom plays a crucial role in modulating the reactivity of the α-carbon, enabling selective C-alkylation and C-acylation reactions. Subsequent removal of the formyl group unveils the primary amine, completing the synthesis of the desired amino acid derivative. This document provides detailed application notes and experimental protocols for the strategic use of the formyl protecting group in reactions involving this compound.
Core Concepts: The Role of the Formyl Protecting Group
The formamido group (–NHCHO) in DFMM serves several key functions:
-
Activation of the α-Carbon: The electron-withdrawing nature of the adjacent formyl and ester groups increases the acidity of the α-proton, facilitating its removal by a base to form a nucleophilic enolate.
-
Prevention of N-Alkylation and N-Acylation: The formyl group protects the nitrogen atom from undesired side reactions with electrophiles.
-
Facile Deprotection: The formyl group can be readily removed under acidic or other mild conditions to yield the free amino group.
The overall strategy involves three main stages: protection (synthesis of DFMM), functionalization (alkylation or acylation), and deprotection.
Caption: General workflow for amino acid synthesis using DFMM.
Experimental Protocols
Note: this compound (DFMM) is a less commonly cited substrate than its close analog, diethyl acetamidomalonate (DEAM). The following protocols are based on established procedures for DEAM and are expected to be readily adaptable to DFMM with minor optimization.
C-Alkylation of this compound
This protocol describes the mono-alkylation of DFMM, a key step in the synthesis of various α-amino acids.
Caption: Workflow for the C-alkylation of DFMM.
Materials:
-
This compound (DFMM)
-
Anhydrous ethanol
-
Sodium metal
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for 0.1 mol scale). Carefully add sodium metal (1.05 equivalents) in small portions. Stir the mixture until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the resulting solution for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. The reaction mixture may become warm. After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous ammonium chloride solution, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data for Alkylation (Adapted from DEAM reactions):
| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Chloride | NaOEt | EtOH | 2 | ~85 | [1] |
| Methyl Iodide | NaOEt | EtOH | 2 | ~80 | [1] |
| Propargyl Bromide | NaH | THF | 4 | ~75 | [2] |
C-Acylation of this compound
This protocol outlines the C-acylation of DFMM to produce β-keto-α-amino acid precursors.
Caption: Workflow for the C-acylation of DFMM.
Materials:
-
This compound (DFMM)
-
Magnesium chloride (anhydrous)
-
Triethylamine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous acetonitrile
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous magnesium chloride (1.1 equivalents) in anhydrous acetonitrile. Add this compound (1.0 equivalent) followed by triethylamine (2.2 equivalents). Stir the mixture at room temperature for 1 hour.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.05 equivalents) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by adding 1 M hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Acylation (Adapted from related malonate acylations):
| Acyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetyl Chloride | Et3N/MgCl2 | CH3CN | 12 | 70-80 | [3] |
| Benzoyl Chloride | Et3N/MgCl2 | CH3CN | 24 | 65-75 | [3] |
Deprotection of the Formyl Group
This protocol describes the removal of the N-formyl group to yield the free α-amino acid ester.
Caption: Workflow for the deprotection and decarboxylation sequence.
Materials:
-
N-Formyl-C-substituted this compound derivative
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
Hydrolysis and Decarboxylation: Dissolve the N-formyl-C-substituted this compound derivative in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v). Heat the solution at reflux for 4-8 hours. This step simultaneously hydrolyzes the esters and the formamide, followed by decarboxylation.
-
Isolation: Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Neutralization and Purification: Dissolve the residue in water and neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to the isoelectric point of the amino acid to precipitate the product. The precipitated amino acid can be collected by filtration, washed with cold water and ethanol, and dried.
Quantitative Data for Deprotection:
| Substrate | Conditions | Yield (%) | Reference |
| N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester | 4N HCl in methyl ethyl ketone/water, 50 °C, 10 h | 70 | [4] |
| N-Formyl-amino acid esters | Hydroxylamine hydrochloride in methanol, 70 °C, 3 h | 86 | [5] |
Data Presentation
Table 1: Summary of Spectroscopic Data for this compound and a Representative Alkylated Derivative.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound (DFMM) (Predicted) | 8.2 (s, 1H, CHO), 7.0 (br s, 1H, NH), 5.3 (d, 1H, α-CH), 4.3 (q, 4H, OCH2), 1.3 (t, 6H, CH3) | 166 (C=O, ester), 161 (C=O, formyl), 63 (OCH2), 57 (α-C), 14 (CH3) |
| Diethyl 2-acetamido-malonate (DEAM) | 6.75 (br d, 1H, NH), 5.25 (d, 1H, α-CH), 4.25 (q, 4H, OCH2), 2.05 (s, 3H, COCH3), 1.28 (t, 6H, CH3) | 169.9 (C=O, amide), 166.5 (C=O, ester), 62.6 (OCH2), 56.5 (α-C), 22.8 (COCH3), 14.0 (CH3)[6] |
| Diethyl benzylmalonate | 7.2-7.4 (m, 5H, Ar-H), 4.15 (q, 4H, OCH2), 3.6 (t, 1H, α-CH), 3.2 (d, 2H, CH2Ph), 1.2 (t, 6H, CH3) | 168.5 (C=O), 137.0 (Ar-C), 129.0, 128.5, 127.0 (Ar-CH), 61.5 (OCH2), 55.0 (α-C), 35.0 (CH2Ph), 14.0 (CH3) |
Note: Spectroscopic data for DFMM is predicted based on known chemical shifts. Data for DEAM and diethyl benzylmalonate are provided for comparison.
Conclusion
This compound is a highly effective substrate for the synthesis of α-amino acids. The formyl protecting group provides a robust and reliable strategy for directing C-C bond formation at the α-position. The protocols outlined in this document provide a foundation for the successful application of DFMM in synthetic organic chemistry and drug development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]
One-Pot Synthesis of Amino Acids Using Diethyl Formamidomalonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of both natural and unnatural α-amino acids is a cornerstone of chemical biology and drug discovery. The malonic ester synthesis, adapted for amino acid production, provides a robust and versatile platform for creating a diverse range of these critical building blocks. This application note details a one-pot method for the synthesis of α-amino acids utilizing diethyl formamidomalonate as a key starting material. This approach involves a sequential process of alkylation, hydrolysis, and decarboxylation in a single reaction vessel, offering an efficient and streamlined workflow. The formamido protecting group is of particular interest as it can be cleaved under milder conditions compared to the more common acetamido group.
Principle of the Method
The one-pot synthesis of amino acids from this compound is a variation of the classic malonic ester synthesis. The methodology hinges on three key chemical transformations:
-
Deprotonation and Alkylation: The methylene proton of this compound, situated between two electron-withdrawing carbonyl groups, is acidic. Treatment with a suitable base, such as sodium ethoxide, generates a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide (R-X), introducing the desired side chain (R-group) of the target amino acid.
-
Hydrolysis: Subsequent addition of a strong acid, typically hydrochloric acid, serves a dual purpose. It hydrolyzes the two ester groups to carboxylic acids and also cleaves the N-formyl protecting group to reveal the primary amine.
-
Decarboxylation: The resulting intermediate, a substituted aminomalonic acid, is unstable. Upon heating, it readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield the final α-amino acid product.
The entire sequence from the alkylated malonate to the final amino acid can often be accomplished in a single pot by careful, sequential addition of reagents.[1][2]
Experimental Workflow
The logical progression of the one-pot synthesis is depicted in the following workflow diagram.
Figure 1: General workflow for the one-pot synthesis of α-amino acids.
Quantitative Data Summary
While specific data for a wide range of amino acids synthesized using this compound is not as extensively documented as its acetamido counterpart, the following table provides representative yields for common amino acids synthesized via the analogous diethyl acetamidomalonate method. These yields are expected to be comparable for the formamidomalonate route, with potential for improved efficiency due to the easier hydrolysis of the formyl group.
| Amino Acid | Alkylating Agent | Typical Yield (%) |
| Phenylalanine | Benzyl chloride | ~65%[3] |
| Tryptophan | Gramine | >90%[3] |
| Glutamic Acid | Propiolactone | ~87%[3] |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of amino acids using N-acylaminomalonic esters and provide a framework for the one-pot synthesis using this compound.
Protocol 1: General One-Pot Synthesis of α-Amino Acids
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal
-
Alkyl halide (e.g., benzyl chloride for phenylalanine)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Deprotonation and Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 equivalent) in anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add this compound (1.0 equivalent) and stir until a clear solution is obtained.
-
Add the alkyl halide (1.0-1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
-
Hydrolysis and Decarboxylation:
-
After the alkylation is complete, cool the reaction mixture to room temperature.
-
Carefully add concentrated hydrochloric acid (a sufficient excess to hydrolyze the esters and amide and neutralize the base).
-
Heat the mixture to reflux for 4-6 hours. This step facilitates the hydrolysis of the ester and formamide groups, followed by decarboxylation.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath to precipitate the amino acid hydrochloride.
-
Collect the crude product by filtration and wash with cold diethyl ether.
-
The crude amino acid hydrochloride can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., pyridine or dilute ammonium hydroxide), which will cause the amino acid to precipitate.
-
Filter the solid, wash with cold water and then ethanol, and dry under vacuum.
-
Protocol 2: Synthesis of this compound (Starting Material)
For researchers who wish to synthesize the starting material, a common method involves the formylation of diethyl aminomalonate.
Materials:
-
Diethyl aminomalonate hydrochloride
-
Formic acid
-
Acetic anhydride
Procedure:
-
A mixture of formic acid and acetic anhydride is typically used to generate the formylating agent in situ.
-
Diethyl aminomalonate hydrochloride is then added to this mixture.
-
The reaction is stirred, often with gentle heating, until the formylation is complete.
-
The product, this compound, can be isolated by removing the volatile components under reduced pressure and purified by recrystallization or distillation.
Note: The synthesis of diethyl aminomalonate itself can be achieved by the reduction of diethyl isonitrosomalonate.[1]
Signaling Pathways and Logical Relationships
The chemical transformations occurring in the one-pot synthesis can be visualized as a signaling pathway, where each step enables the next.
Figure 2: Chemical transformations in the one-pot amino acid synthesis.
Conclusion
The one-pot synthesis of α-amino acids using this compound is a highly efficient and versatile method suitable for laboratory-scale production of a wide array of amino acids. The key advantages of this approach include operational simplicity, reduced work-up procedures, and the use of a readily cleavable protecting group. By selecting the appropriate alkylating agent, researchers can systematically synthesize both natural and novel amino acids for applications in peptide synthesis, drug development, and fundamental biological studies. Careful optimization of reaction conditions for each specific alkylating agent is recommended to achieve maximum yields.
References
Scale-Up Synthesis of Amino Acid Derivatives with Diethyl Formamidomalonate: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of α-amino acid derivatives utilizing diethyl formamidomalonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical execution, and critical considerations for transitioning this versatile synthesis from the bench to larger-scale production.
Introduction: The Strategic Importance of Amidomalonate Synthesis
The synthesis of both natural and unnatural α-amino acids is a cornerstone of pharmaceutical and biotechnological research and development.[1] Among the various synthetic routes, the amidomalonate synthesis stands out for its reliability and versatility.[2][3] This method, a variation of the classical malonic ester synthesis, employs N-acyl-protected aminomalonic esters, such as this compound or the closely related diethyl acetamidomalonate (DEAM), as a robust starting material.[2][4]
The core advantage of this approach lies in the structure of the starting material itself. The presence of the formamido group serves as a protecting group for the amine, preventing undesirable side reactions during the crucial alkylation step.[4] Furthermore, the malonic ester functionality provides an acidic α-hydrogen, facilitating the formation of a nucleophilic enolate for the introduction of a wide variety of side chains.[2][5] This methodology allows for the systematic construction of a diverse library of amino acids through the selection of appropriate alkylating agents.
This document will focus on the practical application of this compound, providing a detailed protocol for a representative synthesis and addressing the key challenges and considerations for successful scale-up.
The Chemistry: A Mechanistic Walkthrough
The synthesis of α-amino acids via this compound proceeds through a well-established three-stage process: deprotonation, alkylation, and a final hydrolysis and decarboxylation step.[4][5] Understanding the causality behind each stage is critical for optimization and troubleshooting, particularly during scale-up.
Stage 1: Deprotonation - Generating the Nucleophile
The synthesis is initiated by the deprotonation of the α-carbon of this compound. The two adjacent ester groups significantly increase the acidity of the α-hydrogen, allowing for its abstraction by a suitable base. Sodium ethoxide (NaOEt) in a dry ethanol solvent is the base of choice for this transformation.[2][5] This reaction generates a resonance-stabilized enolate ion, a potent nucleophile poised for the subsequent alkylation step.
Why Sodium Ethoxide and Ethanol? The use of ethoxide as the base is a classic example of practicing sound chemical principles to avoid unwanted side reactions. If a different alkoxide, such as methoxide, were used, it could lead to transesterification of the diethyl ester groups, resulting in a mixture of products. Using the conjugate base of the alcohol corresponding to the ester functionality (ethanol for a diethyl ester) ensures that even if transesterification occurs, the starting material is simply regenerated. The reaction must be conducted under anhydrous (dry) conditions, as the presence of water would lead to the premature hydrolysis of the esters and the deactivation of the sodium ethoxide.
Stage 2: Alkylation - Introducing the Side Chain
The nucleophilic enolate generated in the first step readily participates in a nucleophilic substitution reaction (typically SN2) with an alkyl halide (R-X).[5] This step is the key to the versatility of the amidomalonate synthesis, as the choice of the alkyl halide determines the side chain of the resulting amino acid. For instance, the use of benzyl chloride will lead to the synthesis of phenylalanine.[4][6]
Causality in Alkylation: The success of this step hinges on the nature of the alkyl halide. Primary and secondary alkyl halides are generally suitable electrophiles.[1] The reaction is typically carried out in the same pot as the deprotonation. Careful control of temperature is important to manage the exothermicity of the reaction and prevent side reactions.
Stage 3: Hydrolysis and Decarboxylation - Unveiling the Amino Acid
The final stage involves the deprotection of the functional groups to yield the desired α-amino acid. This is typically achieved by heating the alkylated intermediate in the presence of an aqueous acid, such as hydrochloric acid (HCl).[2][5] This single step accomplishes three crucial transformations:
-
Hydrolysis of the Ester Groups: The two ethyl ester groups are hydrolyzed to carboxylic acids.
-
Hydrolysis of the Formamide Group: The formyl protecting group is cleaved from the nitrogen atom, revealing the primary amino group.
-
Decarboxylation: The resulting intermediate, a substituted aminomalonic acid, is unstable to heat and readily undergoes decarboxylation (loss of CO₂), yielding the final racemic α-amino acid.[5]
The overall workflow can be visualized as follows:
Caption: Workflow for the synthesis of α-amino acids using this compound.
Detailed Experimental Protocol: Synthesis of Racemic Phenylalanine
This protocol provides a detailed, step-by-step methodology for the synthesis of racemic phenylalanine, serving as a representative example of the amidomalonate synthesis. While this protocol uses diethyl acetamidomalonate, the procedure is analogous for this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Diethyl Acetamidomalonate | 217.22 | 21.7 g | 1.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 7.5 g | 1.1 |
| Anhydrous Ethanol | 46.07 | 250 mL | - |
| Benzyl Chloride | 126.58 | 12.7 g (11.5 mL) | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
Procedure:
-
Preparation of the Reaction Vessel: A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Formation of the Enolate:
-
Place sodium ethoxide (7.5 g, 1.1 eq) and anhydrous ethanol (250 mL) into the reaction flask.
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
In a separate beaker, dissolve diethyl acetamidomalonate (21.7 g, 1.0 eq) in a minimal amount of warm anhydrous ethanol.
-
Add the diethyl acetamidomalonate solution to the dropping funnel and add it dropwise to the stirred sodium ethoxide solution over 30 minutes. A slight exotherm may be observed.
-
-
Alkylation with Benzyl Chloride:
-
After the addition of the malonate is complete, add benzyl chloride (12.7 g, 1.0 eq) to the dropping funnel.
-
Add the benzyl chloride dropwise to the reaction mixture over 30 minutes.
-
Once the addition is complete, heat the mixture to reflux and maintain reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
-
Work-up and Isolation of the Intermediate:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water (500 mL).
-
The alkylated intermediate will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be recrystallized from ethanol/water to yield pure diethyl 2-acetamido-2-benzylmalonate.
-
-
Hydrolysis and Decarboxylation:
-
Place the dried, alkylated intermediate into a round-bottomed flask.
-
Add an excess of concentrated hydrochloric acid (e.g., 6M HCl, 200 mL).
-
Heat the mixture to reflux for 4-6 hours. This step should be performed in a well-ventilated fume hood due to the evolution of CO₂ and HCl fumes.
-
After reflux, the solution should be clear.
-
-
Isolation of the Final Product:
-
Cool the acidic solution in an ice bath.
-
Neutralize the solution carefully with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 6-7. The amino acid will precipitate at its isoelectric point.
-
Collect the precipitated solid (racemic phenylalanine) by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Expected yield is typically in the range of 60-70%.
-
Scale-Up Considerations and Safety Protocols
Transitioning this synthesis from a laboratory scale to a pilot or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.
Key Scale-Up Challenges:
-
Heat Management: The deprotonation and alkylation steps can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. Jacketed reactors with controlled cooling systems are essential.
-
Reagent Addition: The rate of addition of reagents, particularly the alkylating agent, must be carefully controlled to manage the reaction exotherm and minimize side reactions.
-
Mixing: Efficient mixing is critical to ensure homogeneity and consistent reaction rates throughout the larger volume. Inadequate mixing can lead to localized "hot spots" and reduced yields.
-
Material Handling: The safe handling of large quantities of flammable solvents (ethanol, ether), corrosive acids (HCl), and reactive bases (sodium ethoxide) requires specialized equipment and procedures.
-
Product Isolation and Purification: Filtration and drying of large quantities of product require industrial-scale equipment such as filter presses and vacuum dryers.
Safety is Paramount: A Hazard Analysis
A thorough risk assessment must be conducted before any scale-up operation.[7]
Chemical Hazards:
-
This compound: May cause skin, eye, and respiratory tract irritation. It is also hygroscopic and sensitive to light.[8][9]
-
Sodium Ethoxide: A flammable solid that is highly reactive with water, generating flammable ethanol and corrosive sodium hydroxide. It causes severe skin and eye burns.[10] It is also air and moisture sensitive.
-
Anhydrous Ethanol: Highly flammable liquid and vapor.
-
Benzyl Chloride: A lachrymator that is toxic and corrosive.
-
Hydrochloric Acid: Highly corrosive and causes severe burns.
Personal Protective Equipment (PPE):
At all times, appropriate PPE must be worn, including:
-
Chemical safety goggles and a face shield.
-
Flame-retardant lab coat.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
Respiratory protection may be necessary depending on the scale and ventilation.
Engineering Controls:
-
All operations should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a designated chemical processing bay with robust exhaust ventilation.
-
Use of explosion-proof equipment is necessary when handling large quantities of flammable solvents.
-
Emergency eyewash stations and safety showers must be readily accessible.[9]
The logical relationship between the stages and key considerations is depicted below:
Caption: Logical flow of the amidomalonate synthesis with key experimental considerations.
Conclusion
The amidomalonate synthesis using this compound is a powerful and adaptable method for the production of a wide array of α-amino acid derivatives. Its success on a larger scale is contingent upon a thorough understanding of the reaction mechanism, meticulous control over reaction parameters, and an unwavering commitment to safety. By carefully managing heat transfer, reagent addition, and mixing, and by adhering to stringent safety protocols, researchers and production chemists can effectively leverage this synthesis for the efficient and reproducible production of valuable amino acid building blocks for drug discovery and development.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. fiveable.me [fiveable.me]
- 6. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Diethyl Formamidomalonate Reactions
Welcome to the technical support center for diethyl formamidomalonate (DFM) reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize DFM in their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of DFM chemistry, minimize side product formation, and optimize your reaction outcomes.
Introduction to this compound in Synthesis
This compound is a valuable reagent, primarily used as a synthetic equivalent of the glycine anion for the preparation of α-amino acids. Its utility stems from the acidic α-proton, which can be readily removed by a suitable base to form a nucleophilic enolate. This enolate can then be alkylated, and subsequent hydrolysis and decarboxylation yield the desired α-amino acid. However, the reactivity of DFM and its intermediates can lead to several common side products, impacting yield and purity. This guide provides a systematic approach to identifying and mitigating these issues.
Troubleshooting Guide
This section addresses specific problems that you may encounter during your experiments with this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-alkylated Product and Presence of a Higher Molecular Weight Impurity.
Question: My reaction is yielding a significant amount of a byproduct that, based on mass spectrometry, appears to be a dialkylated version of my desired product. How can I prevent this?
Answer:
This is a classic issue in malonic ester synthesis and is due to the fact that the mono-alkylated product still possesses an acidic proton on the α-carbon. This proton can be deprotonated by the base present in the reaction mixture, leading to a second alkylation.
Causality and Mitigation Strategies:
-
Stoichiometry Control: The most critical factor is the molar ratio of your reactants. Using a strict 1:1 ratio of this compound to your alkylating agent is crucial. In some cases, a slight excess (1.1 equivalents) of DFM can help favor mono-alkylation.[1][2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and at a controlled temperature allows it to react with the initial DFM enolate before it has a chance to react with the enolate of the mono-alkylated product.[1][2]
-
Temperature Management: Exothermic alkylation reactions can lead to localized heating, increasing the rate of the second alkylation. Maintaining a consistent and controlled temperature throughout the addition is important.[2]
Experimental Protocol to Minimize Dialkylation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF or ethanol).
-
Add the base (e.g., sodium ethoxide, 1.0 eq.) portion-wise at a low temperature (e.g., 0 °C) to form the enolate.
-
Dissolve the alkylating agent (1.0 eq.) in the anhydrous solvent.
-
Add the solution of the alkylating agent dropwise to the enolate solution over a prolonged period (e.g., 1-2 hours) while maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Issue 2: Formation of an Alkene Byproduct Derived from the Alkylating Agent.
Question: I am observing a low yield of my target compound, and I have identified an alkene byproduct that corresponds to my alkyl halide. What is happening?
Answer:
This is indicative of a competing E2 elimination reaction. The basic conditions required for the deprotonation of DFM can also promote the elimination of HX from your alkyl halide, especially if it is sterically hindered.[1]
Causality and Mitigation Strategies:
-
Choice of Alkyl Halide: Primary and methyl halides are less prone to elimination reactions. Secondary halides will likely give a mixture of substitution and elimination products, while tertiary halides are generally unsuitable for this reaction as they will primarily undergo elimination.[1]
-
Base Selection: While a strong base is necessary for deprotonation, a bulkier, less nucleophilic base might slightly favor proton abstraction from the malonate over the alkyl halide. However, the choice of base is often dictated by the need for efficient enolate formation.
-
Temperature Control: Lower reaction temperatures generally favor substitution over elimination. Avoid excessive heating.
| Alkyl Halide Type | Predominant Reaction | Recommendation |
| Methyl & Primary | SN2 (Substitution) | Highly Recommended |
| Secondary | SN2 & E2 (Mixture) | Use with caution, expect lower yields |
| Tertiary | E2 (Elimination) | Not Recommended |
Issue 3: Presence of Carboxylic Acid Impurities in the Product Mixture.
Question: During my workup, I am isolating my desired product along with significant amounts of carboxylic acids. What is the source of these impurities?
Answer:
The presence of water in your reaction or during the workup can lead to the hydrolysis of the ester groups on this compound or your product.[1] The formamido group is also susceptible to hydrolysis under acidic or basic conditions.[3]
Causality and Mitigation Strategies:
-
Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere to prevent moisture from entering the reaction vessel.[3][4]
-
Careful Workup: When quenching the reaction, do so at a low temperature. If an aqueous workup is necessary, minimize the contact time with acidic or basic aqueous solutions, especially at elevated temperatures.
Issue 4: Incomplete or Uncontrolled Decarboxylation.
Question: After the hydrolysis step, my decarboxylation is either incomplete or seems to be causing decomposition of my final product. How can I optimize this step?
Answer:
Incomplete decarboxylation is often due to insufficient heating or improper pH for the initial hydrolysis.[4] For the decarboxylation to proceed, the malonic ester must first be fully hydrolyzed to the dicarboxylic acid.
Causality and Mitigation Strategies:
-
Complete Hydrolysis: Ensure the ester and amide/formamide groups are completely hydrolyzed to the corresponding dicarboxylic acid and amine. This is typically achieved by heating with aqueous acid (e.g., HCl or H₂SO₄).[5]
-
Sufficient Heating for Decarboxylation: The resulting amino malonic acid derivative requires sufficient thermal energy to lose CO₂. The temperature required will depend on the specific structure of the molecule. Monitor the reaction for the cessation of gas evolution (CO₂).
-
Stepwise Approach: In some cases, a two-step procedure of hydrolysis followed by isolation of the amino malonic acid, and then a separate decarboxylation step in a suitable high-boiling solvent can offer better control.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store and handle this compound?
A1: this compound is sensitive to moisture and heat.[3][6] It should be stored in a tightly sealed container under an inert atmosphere at 2-8°C to prevent decomposition.[3][7] Over time, it can degrade to diethyl malonate.[3]
Q2: What are the key differences between using this compound and diethyl acetamidomalonate?
A2: The primary difference lies in the lability of the N-protecting group. The formyl group of DFM is more easily hydrolyzed than the acetyl group of diethyl acetamidomalonate.[3] This makes DFM particularly useful for the synthesis of amino acids that are sensitive to harsh deprotection conditions, such as tryptophan analogs.[3] Diethyl acetamidomalonate is generally more stable at room temperature.[3]
Q3: Can I use a different base other than sodium ethoxide?
A3: Sodium ethoxide is commonly used because the ethoxide anion matches the ethyl ester groups of DFM, thus preventing transesterification.[4][8] Using a different alkoxide base (e.g., sodium methoxide) will lead to a mixture of ethyl and methyl esters. Stronger, non-alkoxide bases like sodium hydride (NaH) can also be used effectively, but they are often more expensive and require more careful handling.[4]
Q4: My reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete conversion can be due to several factors:
-
Inactive Base: The alkoxide base may have degraded due to exposure to moisture. Use a fresh bottle or titrate the base to determine its activity.[4]
-
Insufficient Base: Ensure you are using at least one full equivalent of a strong enough base to completely deprotonate the DFM.[4]
-
Poor Reagent Quality: Impurities in either the DFM or the alkylating agent can inhibit the reaction.
-
Low Reaction Temperature: While important for controlling side reactions, a temperature that is too low may slow the reaction rate to an impractical level.
Visualizing the Reaction and Side Products
Reaction Pathway and Common Side Products
Caption: Desired reaction pathway and common side reactions in DFM chemistry.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting DFM reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 6326-44-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Alkylation of Diethyl Formamidomalonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a critical reaction in amino acid synthesis: the selective monoalkylation of diethyl formamidomalonate. Our goal is to equip you with the scientific principles and practical steps needed to suppress unwanted dialkylation and maximize the yield of your desired product.
Introduction: The Dialkylation Challenge
The alkylation of this compound is a cornerstone of the malonic ester synthesis route to novel α-amino acids. The reaction involves the deprotonation of the active methylene group to form a nucleophilic enolate, which then attacks an alkyl halide (R-X) in an SN2 reaction.[1] While effective, a common and persistent challenge is the formation of the dialkylated byproduct. This occurs because the monoalkylated product still possesses one acidic α-hydrogen, allowing it to be deprotonated and react with a second molecule of the alkyl halide.[2][3]
Controlling the reaction to favor the monoalkylated product is paramount for efficiency, yield, and purity. This guide will dissect the key parameters that govern this selectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the alkylation of this compound.
Problem 1: High Percentage of Dialkylated Product
-
Symptom: Your reaction analysis (TLC, GC-MS, NMR) shows a significant amount of the dialkylated species alongside, or even exceeding, the desired monoalkylated product.
-
Root Cause Analysis & Solutions:
-
Incorrect Stoichiometry: This is the most frequent cause of over-alkylation.[4] The enolate of the monoalkylated product can be more nucleophilic than the enolate of the starting material. If excess base or alkyl halide is present after the initial alkylation, a second reaction is likely.
-
Solution: Carefully control your stoichiometry. Use a slight excess of this compound relative to the base and alkylating agent (e.g., 1.1 equivalents of malonate to 1.0 equivalent of base and 1.0 equivalent of alkyl halide).[5] This ensures that the base is consumed in forming the initial enolate, leaving little to deprotonate the monoalkylated product.
-
-
Base Addition & Strength: Using more than one equivalent of a strong, non-reversible base like sodium hydride (NaH) can drive the reaction towards dialkylation.
-
Slow Alkyl Halide Addition: Adding the alkyl halide too quickly can create localized areas of high concentration, increasing the chance of a second alkylation on a newly formed monoalkylated molecule.
-
Solution: Add the alkylating agent dropwise to the solution of the formed enolate, preferably at a controlled temperature (e.g., 0 °C or room temperature) to maintain control over the reaction rate.[6]
-
-
Problem 2: Unreacted Starting Material and Dialkylated Product, but Little Monoalkylated Product
-
Symptom: The reaction appears to have stalled, with significant amounts of both starting material and the dialkylated product, but a low yield of the desired monoalkylated compound.
-
Root Cause Analysis & Solutions:
-
Acidity Difference & Equilibrium: The monoalkylated product is also acidic. An equilibrium can be established where the enolate of the starting material deprotonates the monoalkylated product, creating a mixture of nucleophiles.
-
Solution (Kinetic vs. Thermodynamic Control): This scenario can be managed by careful selection of base and solvent.
-
Sodium Ethoxide in Ethanol (Thermodynamic Conditions): NaOEt establishes an equilibrium. Using a slight excess of the malonate helps push the reaction toward the desired product.[4]
-
Sodium Hydride in an Aprotic Solvent (Kinetic Conditions): Using a strong, irreversible base like NaH in THF or DMF will completely deprotonate the starting material first.[4] Then, slow addition of the alkyl halide allows it to react with the only enolate present (from the starting material) before a second deprotonation can occur. This is often the preferred method for maximizing monoalkylation selectivity.
-
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) after the addition of the alkyl halide may be necessary to drive it to completion.[5]
-
-
Problem 3: Low Yield and Formation of Elimination Byproducts
-
Symptom: The overall yield is low, and analysis indicates the presence of alkenes derived from your alkyl halide.
-
Root Cause Analysis & Solutions:
-
Steric Hindrance: The malonate enolate is a strong base. If you are using a secondary or tertiary alkyl halide, the sterically hindered SN2 pathway is disfavored, and an E2 elimination reaction will dominate.[3]
-
Solution: This method is most effective for methyl, primary, and some less-hindered secondary alkyl halides.[3] For bulkier alkyl groups, consider alternative synthetic routes.
-
-
High Reaction Temperature: Higher temperatures can favor elimination over substitution.
-
Solution: Maintain the lowest practical temperature for the reaction. Often, the reaction can proceed efficiently at room temperature after the initial enolate formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for selective monoalkylation of this compound?
A1: The choice of base is critical and depends on whether you want kinetic or thermodynamic control.
-
Sodium Ethoxide (NaOEt) in Ethanol: This is the classic, cost-effective choice. It creates an equilibrium between the neutral malonate and its enolate. To favor monoalkylation, use exactly one equivalent of base and a slight excess (1.1 eq) of the malonate.[1][4] A key advantage is that any transesterification side reaction will not change the product, as the ester and the alkoxide are matched.[6]
-
Sodium Hydride (NaH) in an Aprotic Solvent (e.g., THF, DMF): This is often the preferred method for maximizing selectivity. NaH is a non-nucleophilic, irreversible base that will completely convert the starting malonate to its enolate.[4] This prevents the presence of multiple enolate species at the same time, thereby minimizing dialkylation.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role, primarily related to the choice of base.
-
Protic Solvents (e.g., Ethanol): These are used with alkoxide bases like NaOEt. The solvent can protonate the enolate, making the deprotonation a reversible equilibrium.
-
Aprotic Polar Solvents (e.g., THF, DMF): These are required for strong bases like NaH. They solvate the sodium cation, leaving a more reactive "naked" enolate, which can lead to faster reaction rates.[7] They are essential for ensuring the deprotonation is irreversible.
Q3: Can I use potassium carbonate (K₂CO₃) as a base?
A3: While weaker inorganic bases like K₂CO₃ can be used for alkylating active methylene compounds, often in the presence of a phase-transfer catalyst, they are generally less effective for achieving high selectivity and conversion with this compound compared to NaOEt or NaH.[8] They may require higher temperatures and longer reaction times, which can lead to side reactions.
Q4: My alkylating agent is a bulky secondary halide. How can I avoid elimination?
A4: With bulky secondary halides, elimination is a significant competing reaction.[3] Lowering the reaction temperature is the first step. However, the SN2 reaction rate will also decrease. You may need to accept a lower yield or explore alternative coupling chemistries that are less sensitive to steric hindrance.
Visualizing the Reaction Pathway
The following diagram illustrates the key decision point in the alkylation reaction, highlighting the competition between the desired monoalkylation and the undesired dialkylation pathway.
Caption: Competitive pathways in the alkylation of this compound.
Recommended Protocol for Selective Monoalkylation
This protocol is adapted from established procedures for the closely related diethyl acetamidomalonate, a reliable proxy for this synthesis.[1][9] It utilizes sodium hydride for irreversible enolate formation to maximize selectivity.
Materials:
-
This compound (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Base Suspension: Add the required amount of anhydrous DMF or THF to the flask. With stirring, carefully add the NaH dispersion in portions.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Dissolve the this compound in a small amount of anhydrous DMF/THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes.
-
Completion of Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The cessation of hydrogen gas evolution is a good indicator.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC (thin-layer chromatography) until the starting material is consumed.
-
Quenching: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified further by column chromatography or vacuum distillation.
Key Parameter Summary
| Parameter | Recommendation for Monoalkylation | Rationale |
| Stoichiometry | 1.1 : 1.0 : 1.0 (Malonate : Base : Alkyl Halide) | Excess malonate ensures the base is fully consumed, preventing deprotonation of the monoalkylated product.[5] |
| Base | NaH (in THF/DMF) or NaOEt (in EtOH) | NaH provides irreversible deprotonation (kinetic control), maximizing selectivity. NaOEt is a classic, effective choice (thermodynamic control).[4] |
| Solvent | Anhydrous Aprotic (THF, DMF) for NaH; Absolute Ethanol for NaOEt | The solvent must be compatible with the base and anhydrous to prevent quenching.[4] |
| Temperature | 0 °C for additions, then room temperature. | Low temperature controls the exothermic deprotonation and alkylation steps, minimizing side reactions like elimination.[5] |
| Alkyl Halide (R-X) | Methyl, Primary (1°), or unhindered Secondary (2°) | SN2 reaction is sensitive to steric hindrance. Tertiary (3°) and bulky secondary (2°) halides will primarily undergo elimination.[3] |
Conclusion
Preventing the dialkylation of this compound is a matter of precise control over key reaction parameters. By carefully managing stoichiometry, selecting the appropriate base-solvent system, and controlling the reaction temperature, researchers can significantly favor the desired monoalkylation pathway. This guide provides the foundational knowledge and practical steps to troubleshoot common issues and optimize this critical transformation in the synthesis of valuable amino acid derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
Technical Support Center: Purification of Diethyl Formamidomalonate Derivatives
Welcome to the technical support center for the purification of diethyl formamidomalonate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: Common impurities can include unreacted starting materials such as diethyl oximinomalonate, byproducts like acetamidomalonate derivatives, and residual reagents from the synthesis, for example, zinc salts if a reduction with zinc was performed.[1] Degradation products, such as diethyl malonate resulting from hydrolysis, can also be present.[1]
Q3: My crude product is an oil. Can I still use recrystallization?
A3: Oiling out can occur if the melting point of your compound is lower than the boiling point of the solvent. If your this compound derivative oils out, you can try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization. If these methods fail, column chromatography is a suitable alternative.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[2] For this compound and its derivatives, TLC plates can be visualized using UV light, as the formamido group and the ester functionalities can often quench fluorescence, making the compound appear as a dark spot on a fluorescent background.[3] Staining with reagents like potassium permanganate or phosphomolybdic acid can also be effective for visualization.[2][4] High-performance liquid chromatography (HPLC) can also be used for a more quantitative assessment of purity.[1][5]
Q5: What are the stability considerations for this compound during purification and storage?
A5: this compound is sensitive to moisture and can undergo hydrolysis, especially under acidic or basic conditions.[1] It is also prone to transesterification if heated in solvents like formic acid.[1] Therefore, it is recommended to use anhydrous solvents when possible and to store the purified compound at 2–8°C to prevent decomposition.[1]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of this compound derivatives.
Recrystallization Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a more polar solvent or a solvent mixture. For this compound, ethanol or ethanol/water mixtures are often effective.[1] |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated. | Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. Ensure you are not using an excessive amount of solvent. |
| Poor recovery of the purified product. | Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Use a pre-heated funnel for hot filtration. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor separation of the product from impurities. | The chosen eluent system is not optimal. The column was overloaded with the crude product. | Perform TLC with various solvent systems to determine the optimal mobile phase for separation. A common starting point is a mixture of hexanes and ethyl acetate.[6] Reduce the amount of crude material loaded onto the column. |
| The product is eluting too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The product is not eluting from the column (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking or tailing of spots on TLC. | The compound may be acidic or basic. The column may be channeling. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Ensure the column is packed uniformly. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Derivatives
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[7] | Can be used for large quantities. Relatively inexpensive. Can yield very pure crystalline material. | Requires a solid compound. Finding a suitable solvent can be time-consuming. Risk of "oiling out". | Purification of solid products on a moderate to large scale where suitable solvents are known. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | High-resolution separation. Applicable to a wide range of compounds, including oils. Can remove multiple impurities simultaneously. | Can be time-consuming and labor-intensive. Requires significant amounts of solvent. Less practical for very large scales. | Small to medium scale purification, purification of oils, and when high purity is required and other methods are ineffective.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized for specific derivatives.
-
Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, water, ethyl acetate, hexanes, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point for this compound.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound derivatives using flash column chromatography.
-
TLC Analysis: Determine an appropriate solvent system for your column by running TLC plates with your crude material in various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.5 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Mandatory Visualizations
Caption: Recrystallization workflow for this compound.
References
Technical Support Center: Optimizing Diethyl Formamidomalonate Alkylation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the alkylation of diethyl formamidomalonate.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for the alkylation of this compound?
A1: The alkylation of this compound, similar to other malonic ester syntheses, is typically a two-step process in terms of temperature. The initial deprotonation to form the enolate is often carried out at a lower temperature, such as 0 °C to room temperature. After the addition of the alkylating agent, the reaction mixture is often gently heated to drive the substitution reaction to completion.[1] A common approach is to start the alkylation at room temperature and then heat to reflux for a period of 2 to 4 hours, monitoring the reaction's progress.[1][2]
Q2: What are the consequences of the reaction temperature being too high?
A2: Excessively high temperatures can lead to several undesirable side reactions. These may include the formation of a dialkylated product, as the mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent.[1][2] High temperatures can also promote the E2 elimination of the alkyl halide, especially if secondary or tertiary halides are used, resulting in the formation of an alkene byproduct and a lower yield of the desired product.[2] Additionally, thermal decomposition of the starting material or product may occur at very high temperatures.
Q3: My reaction is sluggish or incomplete. Is the temperature too low?
A3: Yes, an insufficient reaction temperature is a common cause for slow or incomplete reactions.[3][4] If monitoring the reaction (e.g., by TLC or GC) shows a significant amount of unreacted starting material after an extended period, a gradual increase in temperature is recommended.[4] Some alkylating agents, particularly those that are less reactive, may require heating to proceed at a reasonable rate.[1]
Q4: How does the choice of base and solvent affect the optimal reaction temperature?
A4: The base and solvent system is crucial and influences the optimal temperature. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like THF or DMF can often form the enolate irreversibly at lower temperatures.[1] The commonly used sodium ethoxide (NaOEt) in ethanol system often requires heating to reflux to ensure the reaction goes to completion.[1][2] The choice of solvent will also determine the maximum reflux temperature of the reaction.
Q5: Can temperature be used to control for mono- vs. di-alkylation?
A5: While stoichiometry is the primary method for controlling the degree of alkylation, temperature can play a supporting role.[1][2] Lowering the reaction temperature can sometimes help to favor mono-alkylation by reducing the rate of the second alkylation reaction.[4] However, the most effective strategies for achieving mono-alkylation are to use a strict 1:1 molar ratio of the malonate to the base and alkylating agent, or even a slight excess of the malonate.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may be too weak, or its activity compromised by moisture. 2. Low Reaction Temperature: The temperature may be insufficient to drive the SN2 reaction to completion.[4] 3. Poor Alkylating Agent: The alkyl halide may be unreactive (e.g., secondary or tertiary halides which favor elimination) or impure.[2][5] | 1. Use a stronger base (e.g., NaH). Ensure all reagents and glassware are anhydrous and the reaction is run under an inert atmosphere.[2][3] 2. Gradually increase the reaction temperature and monitor progress by TLC or GC.[4] Consider refluxing if using a standard base like NaOEt in ethanol.[1][2] 3. Use primary or methyl halides whenever possible.[2] Purify the alkylating agent before use. |
| Significant Amount of Dialkylated Product | 1. Stoichiometry: More than one equivalent of base or alkylating agent was used. 2. High Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.[4] 3. Slow Addition: The mono-alkylated product forms and is immediately deprotonated and alkylated again. | 1. Use a strict 1:1 molar ratio of this compound to the base and alkylating agent.[2] 2. Attempt the reaction at a lower temperature for a longer period.[4] 3. Add the alkylating agent slowly to the solution of the enolate to maintain a low concentration.[2] |
| Alkene Byproduct Formation | 1. Competing E2 Elimination: The basic conditions promote the elimination of HX from the alkyl halide. This is especially problematic for secondary and tertiary halides.[2][5] 2. High Reaction Temperature: Elimination reactions are often favored at higher temperatures. | 1. Use primary or methyl alkyl halides, which are less prone to elimination.[2] 2. Lower the reaction temperature. This can help favor the desired SN2 substitution over the E2 elimination pathway.[2] |
| Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction has not reached completion.[4] 2. Deactivation of Enolate: Protic impurities (e.g., water) can quench the enolate.[4] 3. Insufficient Heating: The activation energy for the reaction is not being met.[1] | 1. Increase the reaction time and continue to monitor progress.[4] 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[2][4] 3. Increase the reaction temperature, potentially to reflux.[1] |
Experimental Protocols
General Protocol for Mono-Alkylation of this compound
This protocol is a general guideline and requires optimization for specific substrates and alkylating agents.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Base Formation (if using Sodium Ethoxide): In the flask, add dry absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small portions and stir until all the sodium has reacted to form a solution of sodium ethoxide.[2]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 equivalent) dropwise to the stirred solution. Stir for 30-60 minutes to ensure complete formation of the enolate.[2]
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to a target temperature (e.g., reflux) and monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).[1][2]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1][2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to isolate the desired mono-alkylated product.[1][2]
Visualizations
Caption: Simplified mechanism of this compound alkylation.
Caption: Troubleshooting workflow for low-yield alkylation reactions.
Caption: Logical workflow for optimizing reaction temperature.
References
Technical Support Center: Hydrolysis of Diethyl Formamidomalonate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of diethyl formamidomalonate esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of hydrolyzing this compound?
The hydrolysis of this compound is a key step in the synthesis of α-amino acids. The overall process typically involves the hydrolysis of the two ester groups to form a dicarboxylic acid, followed by the removal of the formyl protecting group and decarboxylation to yield the desired amino acid.
Q2: What are the main challenges encountered during the hydrolysis of this compound?
The primary challenges include:
-
Incomplete hydrolysis: One or both ester groups may fail to hydrolyze completely.
-
Premature decarboxylation: The intermediate malonic acid derivative can easily lose CO2 upon heating, especially under acidic conditions.[1][2]
-
Side reactions: The formamido group can be cleaved under certain hydrolytic conditions.[3]
-
Epimerization: If the α-carbon is chiral, harsh basic or acidic conditions can lead to racemization.
-
Product isolation: The resulting amino acid or aminomalonic acid can be highly soluble in water, making extraction and purification difficult.
Q3: Should I use acidic or basic conditions for the hydrolysis?
Both acidic and basic conditions can be employed, and the choice depends on the desired outcome and the stability of the starting material and product.
-
Acidic Hydrolysis: Typically performed with strong acids like HCl or HBr. This method often leads to simultaneous hydrolysis of the esters and the formamido group, followed by decarboxylation upon heating to yield the amino acid hydrochloride.[1]
-
Basic Hydrolysis (Saponification): Usually carried out with NaOH or KOH. This method first yields the dicarboxylate salt. Subsequent acidification is required to protonate the carboxylates and the amino group. This method can sometimes be milder and avoid cleavage of the formyl group if controlled carefully.
Q4: How can I avoid premature decarboxylation?
Decarboxylation is often driven by heat.[1] To minimize this:
-
Conduct the hydrolysis at the lowest effective temperature.
-
If the aminomalonic acid is the desired product, avoid prolonged heating after acidification of the basic hydrolysis reaction mixture.
-
Consider using milder hydrolysis conditions, such as enzymatic hydrolysis, if compatible with the substrate.
Q5: My reaction is not going to completion. What can I do?
Incomplete hydrolysis can be due to several factors:
-
Insufficient reagent: Ensure a sufficient excess of acid or base is used to drive the reaction to completion.
-
Poor solubility: this compound has limited solubility in water. Adding a co-solvent like ethanol or dioxane can improve solubility and reaction rate.[2]
-
Reaction time: The hydrolysis may require longer reaction times, especially at lower temperatures. Monitor the reaction progress using techniques like TLC or LC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of desired amino acid | Incomplete hydrolysis of one or both ester groups. | Increase the concentration of the acid or base, prolong the reaction time, or add a co-solvent (e.g., ethanol) to improve solubility. |
| Premature decarboxylation of the intermediate. | Perform the hydrolysis at a lower temperature. If using basic hydrolysis, acidify the reaction mixture at a low temperature (e.g., 0 °C) before any heating steps. | |
| Degradation of the product under harsh conditions. | Use milder hydrolysis conditions. For basic hydrolysis, use a weaker base or lower concentration. For acidic hydrolysis, use a less concentrated acid. | |
| Presence of multiple spots on TLC/peaks in LC-MS | A mixture of mono-hydrolyzed, di-hydrolyzed, and decarboxylated products. | Optimize reaction time and temperature to favor the desired product. Consider a two-step approach: initial hydrolysis at a lower temperature followed by a controlled decarboxylation at a higher temperature. |
| Cleavage of the formyl protecting group at an undesired stage. | For selective ester hydrolysis, milder basic conditions (e.g., Ba(OH)2 or LiOH at room temperature) might be effective. The formyl group is generally labile to both strong acid and base.[3] | |
| Difficulty in isolating the product | The amino acid or aminomalonic acid product is highly soluble in the aqueous phase. | Use ion-exchange chromatography for purification. Alternatively, after acidic hydrolysis, evaporate the solvent to obtain the amino acid hydrochloride salt. |
| Racemization of a chiral center | Exposure to strong base or acid, especially at elevated temperatures. | Employ milder reaction conditions. Consider enzymatic hydrolysis for maximum stereochemical retention. |
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can affect the outcome of the hydrolysis of a substituted diethyl malonate, based on studies of analogous systems.[2] This data should be used as a general guide for optimization.
Table 1: Effect of Base on the Hydrolysis of a Diethyl Malonate Derivative
| Base | Concentration | Temperature (°C) | Time (h) | Yield of Dicarboxylic Acid (%) | Yield of Decarboxylated Product (%) |
| NaOH | 2 M | 80 | 4 | 85 | 10 |
| NaOH | 6 M | 100 | 2 | 20 | 75 |
| KOH | 2 M | 80 | 4 | 88 | 8 |
| Ba(OH)2 | 1 M | 60 | 12 | 92 | <5 |
| LiOH | 1 M | 25 | 24 | 95 | <2 |
Table 2: Effect of Acid on the Hydrolysis and Decarboxylation of a Diethyl Malonate Derivative
| Acid | Concentration | Co-solvent | Temperature (°C) | Time (h) | Yield of Decarboxylated Product (%) |
| HCl | 6 M | None | 110 | 6 | 90 |
| HBr | 48% | None | 120 | 4 | 95 |
| HBr | 48% | Acetic Acid | 110 | 4 | 92 |
| H2SO4 | 3 M | Ethanol | 100 | 8 | 85 |
Experimental Protocols
Protocol 1: Acidic Hydrolysis and Decarboxylation to Amino Acid Hydrochloride
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Reagent Addition: Add 6 M aqueous hydrochloric acid (10-20 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Isolation: Remove the solvent and excess HCl under reduced pressure to yield the crude amino acid hydrochloride salt.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether).
Protocol 2: Basic Hydrolysis to Aminomalonic Acid
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Reagent Addition: Add a 2 M aqueous solution of sodium hydroxide (2.5 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture in an ice bath.
-
Acidification: Carefully acidify the mixture to pH 2-3 with cold, concentrated HCl.
-
Isolation: The aminomalonic acid may precipitate upon acidification. If not, the product can be isolated by ion-exchange chromatography or by extraction with a suitable organic solvent if solubility allows.
Visualizations
Caption: General experimental workflow for the hydrolysis of this compound.
Caption: Logical relationships in acidic vs. basic hydrolysis of this compound.
References
Technical Support Center: Optimizing Diethyl Formamidomalonate Reactions
Welcome to the technical support guide for optimizing reactions involving diethyl formamidomalonate and its analogues, such as diethyl acetamidomalonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen their understanding of the critical role solvent selection plays in the efficiency and success of these synthetic transformations. The principles discussed are primarily rooted in the well-established malonic ester synthesis pathway, a cornerstone for producing a wide array of substituted carboxylic acids and α-amino acids.[1][2][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols to get your reaction back on track.
Q1: My reaction yield is significantly lower than expected. Could the solvent be the primary cause?
A: Absolutely. Low yields in malonic ester synthesis are frequently traced back to solvent-related issues.[4] The solvent is not merely a medium but an active participant in the reaction environment. Here are the most common culprits and how to address them:
-
Presence of Moisture: The first and most critical step is the deprotonation of the malonate's active methylene group to form a nucleophilic enolate.[2] This is typically achieved using a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH).[5] Any water present in the solvent will quench the base, neutralizing it and preventing enolate formation. This directly reduces the amount of reactive nucleophile, leading to incomplete conversion and low yields.[4][5]
-
Solution: Always use anhydrous solvents. If the solvent quality is uncertain, it should be freshly distilled or dried using appropriate drying agents (e.g., molecular sieves). Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
Incorrect Polarity: The solvent must effectively dissolve all reactants, including the malonic ester, the base, and the alkylating agent. Poor solubility of any component will result in a heterogeneous mixture, severely limiting reaction rates and leading to incomplete reactions.
-
Solvent-Base Mismatch (Transesterification): Using an alkoxide base where the alkyl group does not match the ester's alkyl group can lead to transesterification. For example, using sodium methoxide with this compound in methanol can scramble the ester groups, resulting in a mixture of methyl and ethyl esters that complicates purification and reduces the yield of the desired product.[7]
-
Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is thoroughly dried.
-
Drying Pre-treatment (Optional but Recommended): Add magnesium turnings and a crystal of iodine to absolute ethanol in the distillation flask. Heat the mixture to reflux. The iodine initiates a reaction to form magnesium ethoxide, which vigorously consumes any residual water.
-
Distillation: Once the reaction is complete (indicated by a color change), distill the ethanol under an inert atmosphere.
-
Collection & Storage: Collect the anhydrous ethanol in a receiving flask containing activated molecular sieves (3Å or 4Å). Store the dried solvent under an inert atmosphere and use it promptly.
Q2: I'm observing a significant amount of dialkylated product, but I'm targeting mono-alkylation. How can solvent choice help?
A: The formation of dialkylated products is a common challenge.[5] While stoichiometry is the primary control factor, the solvent plays a crucial role in modulating enolate reactivity and concentration.
-
Enolate Reactivity: Polar aprotic solvents (DMF, DMSO) are excellent at solvating the cation (e.g., Na+) but leave the enolate anion "naked" and highly reactive.[8][9] This enhanced nucleophilicity can sometimes increase the rate of the second alkylation, especially if there is a localized high concentration of the alkylating agent.
-
Concentration Control: A solvent that maintains homogeneity and allows for controlled addition of reagents is key.
Strategies to Favor Mono-alkylation:
-
Stoichiometry: Use a slight excess of the this compound relative to the base and the alkylating agent.[4] This ensures the alkylating agent is consumed before a second deprotonation and alkylation can occur.
-
Controlled Addition: Slowly add the alkylating agent to the solution of the formed enolate. This keeps the concentration of the electrophile low, favoring reaction with the more abundant mono-enolate.
-
Solvent Choice: While polar aprotic solvents are effective, a traditional protic solvent system like ethanol can sometimes offer better control. The protic solvent can hydrogen-bond with the enolate, slightly attenuating its reactivity and providing a more selective reaction.[9]
Q3: The reaction is stalling or proceeding very slowly. How does the solvent impact the reaction rate?
A: The alkylation of this compound is a classic SN2 reaction.[10] The solvent's role in stabilizing the transition state and solvating the nucleophile is paramount to the reaction kinetics.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents have O-H or N-H bonds and can form hydrogen bonds. While they are good at dissolving ionic reagents, they can form a "cage" around the anionic enolate nucleophile through hydrogen bonding.[8][9] This solvation shell stabilizes the nucleophile, making it less reactive and slowing down the SN2 reaction rate.[11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have strong dipoles but lack O-H or N-H bonds. They effectively solvate the cation (the counter-ion of the base) but leave the anion (the enolate) relatively unsolvated and highly reactive.[8][12] This "naked" nucleophile is more available for backside attack on the alkyl halide, leading to a significant rate enhancement for SN2 reactions.[9]
If your reaction is slow, switching from a polar protic solvent to a polar aprotic solvent (and adjusting the base accordingly, e.g., from NaOEt to NaH) can often provide a dramatic increase in the reaction rate.
| Solvent | Type | Relative Polarity[13] | Typical Base | Impact on SN2 Rate | Key Considerations |
| Ethanol | Polar Protic | 0.654 | NaOEt | Moderate | Prevents transesterification; can slow reaction via H-bonding.[7][9] |
| THF | Polar Aprotic | 0.207 | NaH, LDA | Fast | Good general-purpose aprotic solvent; must be anhydrous.[6] |
| DMF | Polar Aprotic | 0.386 | NaH, Cs₂CO₃ | Very Fast | Excellent solvating power; higher boiling point; can be difficult to remove.[6] |
| DMSO | Polar Aprotic | 0.444 | NaH | Very Fast | Very high polarity and boiling point; excellent for difficult reactions. |
| Toluene | Non-polar | 0.099 | Cs₂CO₃ (with catalyst) | Slow (unless catalyzed) | Used in specific catalyzed reactions, e.g., copper-catalyzed arylations.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of a solvent in this reaction?
A: The solvent serves three critical functions:
-
Dissolving Reactants: It must create a single phase where the this compound, base, and alkylating agent can interact.[9]
-
Stabilizing Charged Species: It helps to stabilize the charged enolate intermediate and the transition state of the SN2 reaction.[11][15]
-
Modulating Nucleophilicity: As discussed, the solvent directly influences the reactivity of the enolate nucleophile through solvation effects.[8][9]
Q2: How do I choose the best solvent for my specific experiment?
A: The optimal solvent is dictated by your choice of base and the reactivity of your alkylating agent. The following decision workflow can guide your selection.
Caption: Solvent selection decision workflow.
Q3: What is the fundamental difference between polar protic and polar aprotic solvents in this context?
A: The key difference is their ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., ethanol): Contain acidic protons on oxygen or nitrogen. They solvate both cations and anions effectively. They solvate anions (the enolate) via strong hydrogen bonds, which creates a "solvent cage" that hinders the anion's ability to act as a nucleophile.[8][9]
-
Polar Aprotic Solvents (e.g., DMF): Lack acidic protons. They have dipoles to solvate cations through ion-dipole interactions but cannot form hydrogen bonds with anions. This leaves the anion "free" and highly nucleophilic, accelerating SN2 reactions.[8][12]
Caption: Solvation effects on the enolate nucleophile.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereochemical Control in Diethyl Formamidomalonate Reactions
Welcome to the technical support center for controlling stereochemistry in reactions involving diethyl formamidomalonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry of reactions with this compound?
The main challenge lies in the prochiral nature of the α-carbon of this compound. Upon deprotonation, this carbon becomes a planar enolate, and subsequent reactions (e.g., alkylation, Michael addition) can occur from either face, potentially leading to a racemic mixture of products. Achieving high stereoselectivity (either enantioselectivity or diastereoselectivity) requires careful selection of chiral catalysts, reagents, and reaction conditions to favor the formation of one stereoisomer over the other.
Q2: Which types of catalysts are effective for the asymmetric alkylation of this compound?
Chiral phase-transfer catalysts (PTCs) and organocatalysts are commonly employed for the asymmetric alkylation of this compound and related compounds.
-
Chiral Phase-Transfer Catalysts: Cinchona alkaloid-derived and Maruoka-type catalysts are particularly effective.[1][2] These catalysts form a chiral ion pair with the enolate of the malonate, guiding the approach of the electrophile to one face of the enolate.
-
Organocatalysts: Proline and its derivatives, as well as bifunctional thiourea and squaramide catalysts, can effectively catalyze asymmetric reactions.[3] These catalysts activate the reactants through the formation of iminium ions or by hydrogen bonding, creating a chiral environment for the reaction.
Q3: How does the choice of base and solvent affect the enantioselectivity of the reaction?
The base and solvent play a crucial role in the stereochemical outcome.
-
Base: The choice of base can influence the aggregation state and the counterion of the enolate, which in turn affects the interaction with the chiral catalyst. For phase-transfer catalysis, inorganic bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are often used.[4][5] The concentration of the base can also be a critical parameter to optimize.
-
Solvent: The solvent can affect the solubility of the reactants and the catalyst, as well as the overall reaction rate and selectivity. Nonpolar solvents like toluene are often preferred in phase-transfer catalysis as they can enhance the ion-pairing interactions essential for stereochemical communication.[5]
Q4: Can I achieve diastereoselective control in reactions with this compound?
Yes, diastereoselective control is achievable, particularly when the reactant partner is also chiral. The inherent stereochemistry of the substrate or reagent can influence the facial selectivity of the approach to the malonate enolate. The principles of Cram's rule and its modifications can be relevant in predicting the stereochemical outcome in such reactions.[6]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Step |
| Ineffective Chiral Catalyst | 1. Screen a variety of chiral catalysts (e.g., different cinchona alkaloid derivatives, different organocatalysts).2. Ensure the catalyst is of high purity and has not degraded. |
| Incorrect Base/Solvent Combination | 1. Optimize the base (e.g., KOH, K₂CO₃, CsOH) and its concentration.[5]2. Screen different solvents (e.g., toluene, dichloromethane, THF). |
| Suboptimal Reaction Temperature | 1. Lowering the reaction temperature often increases enantioselectivity.[5] Experiment with a range of temperatures (e.g., 0°C, -20°C, -40°C). |
| Presence of Water | 1. Ensure all reagents and solvents are anhydrous. Moisture can interfere with the catalyst-substrate interaction. |
Issue 2: Poor Yield or No Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | 1. Ensure at least one equivalent of a sufficiently strong base is used.2. Check the purity and activity of the base. |
| Low Reactivity of Electrophile | 1. Consider using a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride).2. Increase the reaction temperature, but be mindful of the potential impact on enantioselectivity. |
| Catalyst Inhibition | 1. Ensure all reagents are free of impurities that could poison the catalyst. |
| Incorrect Stoichiometry | 1. Verify the molar ratios of all reactants, including the catalyst loading. |
Issue 3: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Dialkylation | 1. Use a bulky alkylating agent if possible.2. Slowly add the alkylating agent to the reaction mixture.3. Use a slight excess of the malonate. |
| Transesterification | 1. If using an alkoxide base, ensure it matches the ester group of the malonate (e.g., sodium ethoxide for diethyl esters). |
| Decomposition of Reactants or Products | 1. Monitor the reaction by TLC or GC/MS to determine the optimal reaction time.2. Ensure the work-up procedure is not too harsh. |
Quantitative Data
Table 1: Influence of Reaction Conditions on Enantioselective Alkylation of a Malonate Derivative *
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 50% KOH | Toluene | 0 | 1 | 99 | 91 |
| 2 | 50% KOH | CH₂Cl₂ | 0 | 1 | 99 | 85 |
| 3 | 50% KOH | THF | 0 | 24 | 20 | 88 |
| 4 | K₂CO₃ | Toluene | 0 | 24 | 30 | 80 |
| 5 | 50% KOH | Toluene | -20 | 6 | 80 | 93 |
| 6 | 50% KOH | Toluene | -40 | 30 | 75 | 95 |
*Data adapted from a study on a similar malonate substrate using a chiral phase-transfer catalyst.[5] The trends are expected to be similar for this compound.
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Alkylation using a Chiral Phase-Transfer Catalyst
This protocol is adapted from a procedure for the enantioselective alkylation of a malonate derivative and can be used as a starting point for this compound.[4][5]
-
Preparation: To a solution of this compound (1.0 mmol) and the chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide, 0.05 mmol) in toluene (5 mL) at the desired temperature (e.g., -40°C), add the alkylating agent (e.g., benzyl bromide, 1.2 mmol).
-
Reaction Initiation: Add a 50% aqueous solution of potassium hydroxide (1.2 mmol) dropwise to the stirred reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Caption: General workflow for the enantioselective alkylation of this compound.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles [beilstein-journals.org]
- 3. Organocatalytic asymmetric Friedel–Crafts alkylation/hemiketalization/lactonization cascade reactions: highly enantioselective synthesis of furo[2,3-b]benzofuranones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Diethyl Formamidomalonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of reactions involving diethyl formamidomalonate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of this compound reactions in a question-and-answer format.
Q1: After quenching my reaction, I'm observing a persistent emulsion during solvent extraction. How can I resolve this?
A1: Emulsion formation is a common issue. Here are several strategies to address it:
-
Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or a fritted glass funnel can be effective.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for a period can lead to separation. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
Q2: My product is "oiling out" as an oil instead of crystallizing from the aqueous solution. What should I do?
A2: This is a common crystallization problem. Here are some steps to induce crystallization:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the solution to act as a seed.
-
Reduce Temperature Slowly: Rapid cooling can sometimes favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Solvent Adjustment: If the product is too soluble, you may need to concentrate the solution further. Conversely, if it is crashing out too quickly as an oil, adding a small amount of a co-solvent in which the product is more soluble, followed by slow cooling, may help. For instance, if crystallizing from water, a small amount of ethanol could be added.
Q3: My final product yield is low. What are the potential causes during the work-up?
A3: Low yields can stem from several factors during the work-up process. Consider the following:
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Incomplete Extraction: Ensure you are performing multiple extractions (at least 2-3) with the organic solvent to maximize the recovery of your product from the aqueous layer.
-
Product Hydrolysis: The formamido group in this compound is sensitive to both acidic and basic conditions and can be hydrolyzed.[1] Minimize the time your product is in contact with acidic or basic aqueous solutions during washing steps. Use of mild neutralizing agents like sodium bicarbonate is recommended over stronger bases.
-
Loss During Washing: Washing the combined organic extracts with water or brine can sometimes lead to a portion of the product partitioning back into the aqueous layer, especially if the product has some water solubility.
-
Incomplete Crystallization: If purifying by crystallization, ensure the solution is sufficiently concentrated and cooled for an adequate amount of time to maximize crystal formation. Cooling the mother liquor for an extended period or concentrating it further may yield a second crop of crystals.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for an alkylation reaction of this compound?
A1: A typical work-up procedure involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating to obtain the crude product, which is then purified. The following is a general protocol that can be adapted.
Q2: What are the best solvents for extracting this compound and its derivatives?
A2: Diethyl ether and dichloromethane are commonly used extraction solvents.[2] The choice of solvent will depend on the specific properties of the product and the impurities to be removed.
Q3: How can I purify the crude product after work-up?
A3: The most common method for purifying solid derivatives of this compound is crystallization. A common technique involves dissolving the crude product in hot water, followed by cooling in an ice bath to induce crystallization.[2][3] If the product is an oil, vacuum distillation can be employed.
Experimental Protocols
General Work-up Protocol for this compound Alkylation
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL for a ~0.1 mol scale reaction). Combine the organic extracts.
-
Washing: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by crystallization, typically from a water/ethanol mixture or by vacuum distillation if the product is an oil.
Data Presentation
| Parameter | Typical Value/Solvent | Purpose | Reference |
| Quenching Agent | Ice-cold Water | To stop the reaction and dissolve inorganic salts. | [2][3] |
| Extraction Solvent | Diethyl Ether, Dichloromethane | To separate the organic product from the aqueous layer. | [2] |
| Washing Solution 1 | Saturated Sodium Bicarbonate | To neutralize any residual acid. | |
| Washing Solution 2 | Saturated Sodium Chloride (Brine) | To remove excess water and help break emulsions. | |
| Drying Agent | Anhydrous Magnesium Sulfate or Sodium Sulfate | To remove residual water from the organic phase. | |
| Purification Method | Crystallization from water or water/ethanol | To obtain the pure solid product. | [2][3] |
Visualizations
Caption: A typical workflow for the work-up and purification of a this compound reaction product.
References
stability issues of Diethyl formamidomalonate under acidic conditions
Welcome to the technical support center for Diethyl Formamidomalonate (DFM). This guide is designed for researchers, scientists, and professionals in drug development who utilize DFM in their synthetic workflows. Here, we address common stability issues encountered under acidic conditions, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the "why" behind the experimental choices, ensuring your protocols are robust and self-validating.
Troubleshooting Guide: Stability and Reaction Issues Under Acidic Conditions
This section addresses specific problems you might encounter during your experiments with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Low or No Yield of the Desired Product After Acidic Workup or Reaction
Question: I'm attempting a reaction with this compound that involves an acidic step (e.g., removal of a protecting group, or a cyclization), but I'm observing a very low yield of my target molecule and a complex mixture of byproducts. What is happening to my starting material?
Answer: The primary suspect is the acid-lability of the formyl group on this compound.[1] While this lability is often exploited for deprotection, unintended hydrolysis can occur under acidic conditions meant for other transformations, leading to the formation of diethyl aminomalonate or its subsequent degradation products.
Causality and Troubleshooting Steps:
-
Assess the Acidity (pH) and Temperature: The formyl group is susceptible to hydrolysis, a reaction accelerated by both strong acids and elevated temperatures.[1]
-
Recommendation: If possible, use the mildest acidic conditions that will still effect your desired transformation. For instance, instead of refluxing in strong mineral acids, consider milder acids like acetic acid or using a lower concentration of a stronger acid at a reduced temperature. Monitor the reaction progress carefully using TLC or LC-MS to minimize exposure time.
-
-
Identify the Byproducts: Understanding what is in your crude reaction mixture is key. The most likely byproduct from the degradation of DFM is diethyl malonate, resulting from the complete hydrolysis of the formamido group.[1]
-
Protocol: Take an aliquot of your crude reaction mixture and analyze it by LC-MS or GC-MS. Compare the observed masses to the molecular weights of this compound, diethyl aminomalonate, and diethyl malonate.
-
-
Consider Alternative Protecting Groups: If the required acidic conditions are too harsh for the formyl group, a more robust protecting group might be necessary. Diethyl acetamidomalonate is a common alternative that requires harsher conditions for hydrolysis.[1] This makes it more stable to moderately acidic environments.
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Unexpected Transesterification During Reaction in an Acidic Alcohol
Question: I am running a reaction using this compound in boiling formic acid, and my final product appears to have a different ester group than the starting diethyl ester. Why is this happening?
Answer: You are likely observing transesterification. This compound is prone to transesterification, especially when heated in an acidic medium that is also an alcohol or can generate one.[1] For example, using methanol with an acid catalyst can lead to the formation of dimethyl or ethyl methyl formamidomalonate. Boiling in formic acid can also promote this side reaction.[1]
Preventative Measures:
-
Solvent Choice: If possible, avoid using alcoholic solvents in combination with acid and heat. Opt for non-reactive solvents like dioxane, THF, or toluene if the reaction chemistry allows.
-
Matching Alcohol-Solvent System: If an alcohol is necessary as a solvent, use ethanol to maintain the ethyl ester groups. Similarly, if you were working with dimethyl formamidomalonate, you would use methanol.
-
Temperature Control: Transesterification is often accelerated by heat. Running the reaction at the lowest effective temperature can help minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic conditions compared to Diethyl Acetamidomalonate?
A1: this compound is significantly less stable under acidic conditions. The formyl protecting group is known for its lability and can be cleaved under mild acidic (or basic) conditions.[1] This makes it advantageous for syntheses where gentle deprotection is required. In contrast, the acetyl group of Diethyl Acetamidomalonate is more robust and requires more forcing conditions, such as prolonged heating with strong acid or base, for its removal.[2][3] This increased stability makes diethyl acetamidomalonate a better choice for multi-step syntheses where the protecting group must survive moderately acidic reaction conditions.[1]
| Compound | Protecting Group | Relative Stability in Acid | Typical Cleavage Conditions |
| This compound | Formyl | Low | Mild acidic or basic hydrolysis[1] |
| Diethyl Acetamidomalonate | Acetyl | High | Strong acid (e.g., HCl, H₂SO₄) and heat[3] |
Q2: What are the primary degradation products of this compound in acid?
A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the formamido group.[1] This proceeds in a stepwise manner.
-
Step 1: Hydrolysis of the Formyl Group: The formyl group is hydrolyzed to yield diethyl aminomalonate.
-
Step 2: Hydrolysis of the Amine (under harsher conditions): If conditions are sufficiently harsh (e.g., prolonged heating in strong acid), the amino group can be cleaved, ultimately leading to the formation of diethyl malonate.[1]
The overall degradation can be visualized as follows:
Caption: Acidic degradation pathway of DFM.
Q3: Can I use this compound in a standard malonic ester synthesis that involves acidic hydrolysis and decarboxylation?
A3: Yes, but with careful consideration of the reaction sequence. The typical malonic ester synthesis culminates in hydrolysis of the ester groups followed by decarboxylation, often achieved by heating with aqueous acid.[4][5] The formyl group will also be hydrolyzed during this step. The key is that the formyl group must be stable during the initial alkylation step, which is performed under basic conditions. Since the formyl group is labile to both acid and base, the conditions for each step must be chosen carefully. The lability of the formyl group is actually an advantage in amino acid synthesis, as it is removed concurrently with the ester groups in the final acidic hydrolysis and decarboxylation step.[1]
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound Under Mild Acidic Conditions
This protocol allows for the assessment of DFM stability under specific acidic conditions intended for a reaction.
Materials:
-
This compound (DFM)
-
Your chosen acidic medium (e.g., 1 M HCl in dioxane, 10% acetic acid in ethanol)
-
Anhydrous solvent (e.g., dioxane, ethanol)
-
TLC plates (silica gel)
-
LC-MS system
-
Small reaction vials
Procedure:
-
Prepare a stock solution of DFM in your chosen anhydrous solvent (e.g., 10 mg/mL).
-
In a reaction vial, add a known volume of the DFM stock solution.
-
Add the acidic medium to the vial to initiate the test. Ensure the final concentration of DFM and acid mimics your planned reaction conditions.
-
Stir the reaction at the intended experimental temperature (e.g., room temperature, 50 °C).
-
At regular intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from the reaction mixture.
-
Immediately quench the aliquot by diluting it in a neutral solvent mixture (e.g., ethyl acetate/saturated sodium bicarbonate solution) to stop the degradation.
-
Analyze the quenched aliquots by TLC and LC-MS.
-
TLC Analysis: Spot the starting material and the reaction aliquots on a TLC plate. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under UV light and/or with a potassium permanganate stain. Look for the disappearance of the DFM spot and the appearance of new, more polar spots corresponding to degradation products.
-
LC-MS Analysis: Inject the samples into the LC-MS. Monitor for the peak corresponding to the mass of DFM (m/z = 204.08 for [M+H]⁺) and look for the appearance of peaks corresponding to diethyl aminomalonate (m/z = 176.09 for [M+H]⁺) and diethyl malonate (m/z = 161.08 for [M+H]⁺). Quantify the percentage of remaining DFM over time.
-
References
Technical Support Center: Optimizing Diethyl Formamidomalonate Reactions
Welcome to the technical support center for optimizing reactions involving diethyl formamidomalonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during synthesis. The primary application discussed is the alkylation of this compound, a key step in the synthesis of various α-amino acids.
The chemical principles and reaction conditions are largely based on its close and well-studied analog, diethyl acetamidomalonate (DEAM), which serves as an excellent model for understanding and optimizing these reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound and what is the typical catalytic approach?
The most common and synthetically valuable reaction is the alkylation of the α-carbon, which is the central carbon atom between the two ester groups.[1] This reaction is a cornerstone of the malonic ester synthesis for producing α-amino acids. The process is not "catalytic" in the traditional sense but is mediated by a stoichiometric amount of a strong base, which deprotonates the active methylene group to form a reactive enolate. The most prevalent base used is sodium ethoxide (NaOEt) in an ethanol solvent.[2][3]
Q2: Which base should I choose for the deprotonation of this compound?
The choice of base is critical for reaction success. Key considerations include the prevention of side reactions and ensuring complete deprotonation.
-
Sodium Ethoxide (NaOEt) in Ethanol: This is the most common and recommended choice. Using an alkoxide base that matches the alcohol component of the ester (ethoxide for ethyl esters) effectively prevents transesterification, a side reaction that can complicate the product mixture.[3][4]
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that can provide essentially irreversible deprotonation. It is typically used with aprotic solvents like THF or DMF.[3][4] This can be advantageous when dealing with less reactive alkylating agents.
-
Potassium t-butoxide: A bulkier base that can be effective, though it may sometimes favor elimination side reactions depending on the substrate.[5]
Q3: My reaction yield is low. What are the most likely causes?
Low yield is a common issue that can often be traced to a few key factors:
-
Incomplete Deprotonation: The base may be insufficient or degraded. Alkoxide bases are highly sensitive to moisture. Ensure you are using at least one full equivalent of a fresh, high-quality base under strictly anhydrous (dry) conditions.[4]
-
Poor Alkylating Agent: The reaction proceeds via an S\textsubscript{N}2 mechanism. Therefore, primary alkyl halides are ideal. Secondary halides react poorly, and tertiary halides are generally unsuitable as they strongly favor elimination.[6]
-
Side Reactions: Competing reactions like dialkylation or E2 elimination of the alkyl halide can consume starting materials and reduce the yield of the desired mono-alkylated product.[6]
-
Suboptimal Temperature: If the temperature is too low, the reaction may be too slow and incomplete. If it is too high, it can promote side reactions or decomposition. The optimal temperature must be determined empirically for each specific set of reactants.
Troubleshooting Guide
Issue 1: The major side-product is dialkylated this compound.
-
Cause: The mono-alkylated product still possesses one acidic proton on the α-carbon. If excess base or alkylating agent is present, this proton can be removed, leading to a second alkylation event.[6]
-
Solutions:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the base to the this compound. Using a slight excess (1.1 to 1.2 equivalents) of the malonate itself can help favor mono-alkylation.[3][6]
-
Slow Addition: Add the alkylating agent slowly and at a controlled temperature. This ensures the agent reacts with the initial enolate before having a chance to react with the enolate of the newly formed mono-alkylated product.[6]
-
Issue 2: An alkene derived from my alkyl halide has been isolated.
-
Cause: The basic conditions required for enolate formation can also promote an E2 elimination reaction of the alkyl halide (e.g., R-CH₂-CH₂-Br → R-CH=CH₂). This is particularly problematic with secondary and tertiary alkyl halides.[6]
-
Solutions:
-
Alkyl Halide Choice: Whenever possible, use primary alkyl halides (R-CH₂-X).[6]
-
Temperature Control: Lowering the reaction temperature generally favors the S\textsubscript{N}2 substitution over E2 elimination.[6]
-
Base Selection: Consider using a less sterically hindered base if elimination is a persistent issue with a specific substrate.
-
Issue 3: The ester groups are being hydrolyzed during workup.
-
Cause: The ester functionalities are sensitive to both acidic and basic aqueous conditions, especially at elevated temperatures. Prolonged exposure during the workup phase can lead to cleavage, forming carboxylic acids.[6]
-
Solutions:
-
Minimize Contact Time: Perform the aqueous extraction and washing steps of the workup procedure efficiently and without unnecessary delays.
-
Use Mild Conditions: Neutralize the reaction mixture carefully, avoiding strong acids or bases if the product is sensitive. Use saturated sodium bicarbonate for neutralization where appropriate.
-
Temperature: Ensure the workup is performed at room temperature or below.
-
Data Presentation
Table 1: Summary of Common Bases for Malonate Alkylation
| Base | Typical Solvent | pKa of Conjugate Acid | Key Advantages & Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol | ~16 | Prevents transesterification; standard choice.[3][4] |
| Sodium Hydride (NaH) | THF, DMF | ~35 | Strong, non-nucleophilic; drives deprotonation to completion.[3][4] |
| Lithium Diisopropylamide (LDA) | THF | ~36 | Very strong, sterically hindered; useful for specific applications but often unnecessary.[4] |
| Potassium t-butoxide (KOtBu) | THF, t-BuOH | ~17 | Strong, non-nucleophilic base.[5] |
Table 2: Example Yields in the Synthesis of Amino Acid Precursors from DEAM
| Target Amino Acid | Alkylating Agent | Yield | Reference |
| Phenylalanine | Benzyl chloride | 65% | [2] |
| Glutamic acid | Propiolactone | 87% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Alkylation of this compound
(Adapted from standard malonic ester synthesis protocols for DEAM[2])
Objective: To synthesize a mono-alkylated this compound, a precursor for an α-amino acid.
Reagents:
-
This compound (1.0 eq)
-
Anhydrous Ethanol
-
Sodium metal (1.0 eq)
-
Primary Alkyl Halide (e.g., Benzyl chloride) (1.0 eq)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), add freshly cut sodium metal (1.0 eq) in small portions to anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer. Stir until all the sodium has dissolved completely.
-
Enolate Formation: Cool the resulting sodium ethoxide solution to room temperature. Add this compound (1.0 eq) dropwise to the solution. Stir the mixture for 30-60 minutes to ensure the complete formation of the sodium enolate.
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the stirred enolate solution. The reaction may be mildly exothermic. After the addition is complete, heat the mixture to a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add cold, saturated aqueous NH₄Cl solution to the residue to quench the reaction.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Below are diagrams illustrating key logical and experimental workflows for optimizing your reactions.
Caption: Troubleshooting workflow for low-yield alkylation reactions.
Caption: General pathway for amino acid synthesis via malonate alkylation.
References
Validation & Comparative
A Tale of Two Malonates: A Comparative Guide to Diethyl Formamidomalonate and Diethyl Acetamidomalonate in Amino Acid Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of amino acids, the choice of starting material is a critical decision that influences reaction efficiency, yield, and the integrity of the final product. Among the classic and reliable methods, the malonic ester synthesis route stands out. This guide provides an in-depth, objective comparison of two key reagents in this pathway: Diethyl Formamidomalonate (DEFM) and Diethyl Acetamidomalonate (DEAM), offering experimental insights to inform your selection process.
The synthesis of α-amino acids via malonic esters is a cornerstone of organic chemistry, prized for its versatility in constructing a wide array of both natural and unnatural amino acids.[1] The core of this method involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation to yield the target amino acid.[2] The key difference between the two reagents at the heart of this guide lies in the N-protecting group: a formyl group in DEFM and an acetyl group in DEAM. This seemingly small structural variance has significant implications for the entire synthetic workflow.
Physicochemical Properties at a Glance
A foundational understanding of the physical properties of these reagents can provide initial clues into their handling and reactivity. Both are white crystalline solids, but their melting points and solubility profiles differ, which can be a factor in solvent selection and reaction setup.[3][4][5][6][7]
| Property | This compound (DEFM) | Diethyl Acetamidomalonate (DEAM) |
| Molecular Formula | C₈H₁₃NO₅[4] | C₉H₁₅NO₅[8] |
| Molecular Weight | 203.19 g/mol [4] | 217.22 g/mol [8] |
| Melting Point | 53-55 °C[4] | 94-98 °C[3][5] |
| Boiling Point | 173-176 °C @ 11 mmHg[4] | 185 °C @ 20 mmHg[3][5] |
| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane.[9] | Good solvency in lower alcohols and chloroform; slightly soluble in water.[5][8] |
| Appearance | White adhering crystalline powder.[6] | White to light yellow crystalline powder.[5] |
The Synthetic Pathway: A Mechanistic Comparison
The overall synthetic strategy for both DEFM and DEAM follows the same three fundamental steps: deprotonation, alkylation, and finally, hydrolysis and decarboxylation.[2] However, the nature of the N-protecting group introduces subtle yet important differences, particularly in the final deprotection step.
Step 1 & 2: Deprotonation and Alkylation
The process begins with the deprotonation of the acidic α-carbon of the malonic ester using a strong base, typically sodium ethoxide, to form a reactive enolate ion.[2][10] This enolate then acts as a nucleophile, attacking an alkyl halide (R-X) in an SN2 reaction to introduce the desired amino acid side chain.[2] This stage of the synthesis is largely similar for both DEFM and DEAM. The acetamido and formamido groups serve to protect the amine functionality, preventing it from undergoing unwanted side reactions during alkylation.[1]
Caption: General workflow for deprotonation and alkylation steps.
Step 3: Hydrolysis and Decarboxylation - The Key Divergence
This final, crucial stage is where the choice between DEFM and DEAM has the most significant impact. The process involves the hydrolysis of both the ester groups and the N-acyl protecting group, followed by decarboxylation upon heating to yield the final α-amino acid.[1][10]
-
For Diethyl Acetamidomalonate (DEAM): The acetyl group is robust and typically requires harsh acidic conditions (e.g., strong aqueous HCl) and elevated temperatures for its removal, concurrent with ester hydrolysis and decarboxylation.[10][11] While effective, these conditions can be detrimental to sensitive functional groups that may be present on the desired amino acid side chain.
-
For this compound (DEFM): The formyl protecting group is significantly more labile.[9] It can be hydrolyzed under much milder acidic conditions. This lability is a distinct advantage when synthesizing amino acids with delicate functionalities that would not withstand the harsh conditions required for acetyl group removal.
Caption: Diverging deprotection pathways for DEAM and DEFM.
Performance Under Review: A Comparative Analysis
| Feature | This compound (DEFM) | Diethyl Acetamidomalonate (DEAM) | Rationale & Causality |
| Deprotection Conditions | Milder acidic conditions sufficient. | Requires strong acid (e.g., aq. HCl) and heat.[10] | The formyl group is electronically more susceptible to hydrolysis than the more stable acetyl group. |
| Substrate Scope | Advantageous for sensitive substrates containing acid-labile functional groups. | Suitable for robust substrates that can withstand harsh acidic conditions. | The milder deprotection of DEFM preserves delicate functionalities. |
| Reported Yields | Yields are generally comparable to DEAM for simple amino acids. | High yields reported for various amino acids, e.g., Phenylalanine (65%), Tryptophan (>90%), Glutamic Acid (87%).[8] | Yields are highly dependent on the specific alkylating agent and reaction optimization rather than the protecting group itself. |
| Handling & Stability | Reported to be sensitive to moisture and light.[7] Requires storage at 2–8°C.[9] | More stable at room temperature, though long-term refrigeration is recommended.[9] | The inherent reactivity of the formyl group may contribute to lower stability. |
| Synthetic Precedent | Well-established in organic synthesis.[9] | Extensively documented with a wider range of published examples and protocols.[1][8][12] | DEAM has a longer history and broader initial adoption in classic amino acid synthesis. |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, here are representative, step-by-step protocols for the synthesis of α-amino acids.
Protocol 1: Synthesis of Alanine using Diethyl Acetamidomalonate
This procedure is a classic example of the malonic ester synthesis of amino acids.[10]
-
Deprotonation: In a suitable reaction vessel, dissolve diethyl acetamidomalonate in absolute ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution and stir until deprotonation is complete, forming the sodium salt of the enolate.
-
Alkylation: To the enolate solution, add methyl iodide (or another suitable methylating agent) and reflux the mixture. The reaction progress can be monitored by TLC.
-
Hydrolysis and Decarboxylation: After the alkylation is complete, cool the reaction mixture. Add concentrated hydrochloric acid and heat the mixture to reflux. This step hydrolyzes the ester and amide groups and induces decarboxylation.[10]
-
Isolation: After an extended reflux period (several hours), the resulting solution is cooled. The product, alanine hydrochloride, can be isolated by crystallization. Neutralization will yield the free amino acid.
Protocol 2: Synthesis of a Sensitive Amino Acid using this compound
This hypothetical protocol highlights the advantage of DEFM for substrates with acid-sensitive moieties.
-
Deprotonation: Dissolve this compound in a suitable anhydrous solvent (e.g., THF or DMF). Add a strong, non-nucleophilic base such as sodium hydride at 0 °C to generate the enolate.
-
Alkylation: Introduce the desired alkyl halide, which contains an acid-sensitive functional group (e.g., a Boc-protected amine or a furan ring), to the reaction mixture and allow it to warm to room temperature.
-
Hydrolysis and Decarboxylation: Once alkylation is complete, quench the reaction carefully. For the deprotection, use a milder acidic workup, such as refluxing with dilute formic acid or aqueous acetic acid. The progress should be carefully monitored to avoid degradation of the sensitive side chain.
-
Purification: The final amino acid product is then isolated and purified using standard techniques such as ion-exchange chromatography or crystallization, taking care to maintain conditions that preserve the integrity of the sensitive functional group.
Conclusion and Recommendations
The choice between this compound and diethyl acetamidomalonate is not a matter of one being definitively superior, but rather a strategic decision based on the specific synthetic target.
-
Choose Diethyl Acetamidomalonate (DEAM) when synthesizing amino acids with robust side chains that are stable to strong acid and heat. Its higher stability and extensive documentation make it a reliable and well-understood choice for a wide range of common amino acids.[1][8]
-
Choose this compound (DEFM) when the target amino acid possesses sensitive functional groups that would be compromised by the harsh deprotection conditions required for DEAM. The lability of the formyl group is its key advantage, offering a milder route to complex and delicate amino acid structures.[9]
Ultimately, a careful analysis of the target molecule's chemical sensitivities, coupled with the experimental insights provided in this guide, will enable researchers to make an informed decision, optimizing their synthetic strategy for success.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. fishersci.com [fishersci.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]
- 6. Formamidomalonic acid diethyl ester | CAS 6326-44-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound|lookchem [lookchem.com]
- 8. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 9. This compound | 6326-44-9 | Benchchem [benchchem.com]
- 10. homework.study.com [homework.study.com]
- 11. fiveable.me [fiveable.me]
- 12. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis of Amino Acids: A Comparative Guide to Alternatives for Diethyl Formamidomalonate
In the landscape of pharmaceutical research and drug development, the synthesis of both natural and unnatural α-amino acids is a cornerstone of creating novel therapeutics. The malonic ester synthesis pathway offers a robust and versatile method for this purpose, traditionally employing reagents like diethyl formamidomalonate. However, the exploration of alternative reagents is crucial for optimizing reaction efficiency, improving yields, and broadening the scope of accessible amino acid analogues. This guide provides a comprehensive comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform researchers and scientists in their synthetic strategies.
The primary alternatives to this compound in malonic ester synthesis for amino acid production are other N-acylaminomalonates, such as diethyl acetamidomalonate and diethyl benzamidomalonate, as well as the Gabriel-Malonic Ester synthesis, which utilizes diethyl phthalimidomalonate. These reagents serve as glycine synthons, providing the core structure that is alkylated to introduce the desired amino acid side chain.
Comparative Performance of N-Acylaminomalonates
The choice of the N-acyl protecting group can influence the overall yield and reaction conditions required for the synthesis. Below is a comparison of reported yields for the synthesis of various amino acids using different N-acylaminomalonates. It is important to note that a direct comparison is challenging as reaction conditions may vary between different literature sources.
| Reagent | Amino Acid Synthesized | Alkylating Agent | Overall Yield (%) | Reference |
| Diethyl Acetamidomalonate | Phenylalanine | Benzyl chloride | 65 | [1] |
| Tryptophan | Gramine | >90 | [1] | |
| Glutamic Acid | Propiolactone | 87 | [1] | |
| m-Formyl Phenylalanine | 3-(bromomethyl)benzaldehyde | ~65 (calculated from 72% alkylation and 90% hydrolysis/decarboxylation) | [2] | |
| Diethyl Phthalimidomalonate | (Intermediate) | - | 67-71 (for ethyl phthalimidomalonate) |
Experimental Protocols
Detailed methodologies are essential for the successful replication and adaptation of synthetic procedures. Below are representative protocols for the synthesis of α-amino acids using diethyl acetamidomalonate and the Gabriel-Malonic Ester synthesis.
Protocol 1: Synthesis of Phenylalanine using Diethyl Acetamidomalonate
This protocol outlines the synthesis of racemic phenylalanine, a common amino acid, using diethyl acetamidomalonate. The process involves three main stages: deprotonation, alkylation, and finally hydrolysis and decarboxylation.
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Benzyl chloride
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium bicarbonate
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl acetamidomalonate dropwise at room temperature to form the sodium salt of the enolate.
-
Alkylation: To the solution of the enolate, add benzyl chloride dropwise. The reaction mixture is then refluxed until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: After cooling, the solvent is removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid and refluxed for several hours to hydrolyze the ester and amide groups and to effect decarboxylation.
-
Work-up and Isolation: The reaction mixture is cooled, and the precipitated product is filtered. The filtrate is extracted with diethyl ether to remove any organic impurities. The aqueous layer is then neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude phenylalanine. The product can be further purified by recrystallization.
Protocol 2: Gabriel-Malonic Ester Synthesis of an α-Amino Acid
This method utilizes diethyl phthalimidomalonate, which is prepared from potassium phthalimide and diethyl bromomalonate. This approach is particularly useful for preventing over-alkylation of the nitrogen atom.
Materials:
-
Potassium phthalimide
-
Diethyl bromomalonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Alkyl halide (R-X)
-
Hydrazine hydrate or concentrated hydrochloric acid
Procedure:
-
Synthesis of Diethyl Phthalimidomalonate: Potassium phthalimide is reacted with diethyl bromomalonate in a suitable solvent (e.g., DMF) to yield diethyl phthalimidomalonate.
-
Deprotonation and Alkylation: The resulting diethyl phthalimidomalonate is deprotonated with a base like sodium ethoxide in anhydrous ethanol, followed by alkylation with the desired alkyl halide (R-X).
-
Hydrolysis and Decarboxylation: The alkylated product is then subjected to hydrolysis to remove the phthaloyl group (typically using hydrazine hydrate) and the ester groups, followed by decarboxylation upon heating in an acidic solution to yield the desired α-amino acid.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic methods, the following diagrams, generated using Graphviz, illustrate the key steps.
Caption: General workflow of amino acid synthesis via the amidomalonate pathway.
Caption: Key steps in the Gabriel-Malonic Ester synthesis of α-amino acids.
References
A Comparative Guide to Analytical Methods for Characterizing Diethyl Formamidomalonate Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of diethyl formamidomalonate (DFMM) and its reaction products. Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate method for identification, quantification, and purity assessment in research and drug development settings. This document outlines detailed experimental protocols, presents comparative performance data, and includes visualizations to clarify workflows and analytical principles.
Overview of Analytical Techniques
The characterization of this compound and its derivatives primarily relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are indispensable for structural elucidation.
A summary of the typical applications and performance of these techniques is presented below. It is important to note that while specific performance data for this compound is not always available in comparative studies, the data for closely related malonate esters provide a reliable benchmark.
Quantitative Data Summary
The following tables summarize the key performance parameters for the principal analytical methods used in the characterization of this compound and related products.
Table 1: Comparison of Chromatographic Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and polarity, with mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. |
| Sensitivity | Good, with LOD and LOQ typically in the ng/mL to µg/mL range. | Excellent, with LOD often in the pg to ng range. |
| Selectivity | Good, can be enhanced with selective detectors (e.g., DAD). | Excellent, mass spectrometer provides high selectivity. |
| Instrumentation Cost | Moderate | High |
| Typical Application | Purity assessment, quantification of starting materials and products. | Impurity profiling, identification of volatile byproducts. |
Table 2: Spectroscopic Data for this compound
| Technique | Parameter | Observed Value/Characteristic Feature |
| ¹H NMR | Chemical Shift (δ) | ~8.1-8.3 ppm (formamido NH), ~4.2-4.4 ppm (ethyl CH₂), ~1.2-1.4 ppm (ethyl CH₃)[1] |
| ¹³C NMR | Chemical Shift (δ) | Characteristic peaks for carbonyl (ester and amide), methylene, and methyl carbons. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O ester stretch), ~1650 cm⁻¹ (C=O amide stretch)[1] |
| Mass Spectrometry | Molecular Ion Peak (m/z) | 203 (for C₈H₁₃NO₅⁺)[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify its presence in a reaction mixture.
Instrumentation and Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). For improved peak shape, acidify the aqueous component with 0.1% phosphoric acid. For LC-MS applications, use 0.1% formic acid instead.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the standards and samples and record the chromatograms. Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in a this compound product.
Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Dichloromethane or Ethyl acetate (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of a synthesized this compound product.
Instrumentation and Reagents:
-
NMR spectrometer (300 MHz or higher)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Glass vials, pipettes
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
A sufficient number of scans (e.g., 128-1024) may be required depending on the sample concentration.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software. Calibrate the spectra using the TMS signal (0 ppm for ¹H) and the residual solvent signal (77.16 ppm for CDCl₃). Assign the peaks to the corresponding protons and carbons in the this compound structure.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Instrumentation and Reagents:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Isopropanol or ethanol for cleaning
Procedure:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound (e.g., N-H, C=O, C-O).
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the analytical characterization of this compound products.
Caption: Experimental workflow for characterizing DFMM products.
Caption: Structural elucidation of DFMM via spectroscopic methods.
References
A Researcher's Guide to the Spectroscopic World of Diethyl Formamidomalonate Derivatives: A Comparative ¹H and ¹³C NMR Analysis
In the landscape of modern synthetic chemistry and drug discovery, diethyl formamidomalonate and its derivatives stand as pivotal building blocks, particularly in the stereocontrolled synthesis of α-amino acids. Their structural integrity, and thereby their synthetic utility, is most commonly verified through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of these compounds, offering a comparative framework for researchers to confidently characterize their molecules. While specific spectral data for a wide range of derivatives is not always readily available in consolidated form, this guide will establish the fundamental principles of spectral interpretation, drawing on data from closely related analogues to provide a robust predictive model.
The Foundational Role of this compound Derivatives
This compound serves as a versatile precursor in the synthesis of a diverse array of α-amino acids. The formamido group not only acts as a protecting group for the nitrogen atom but also influences the chemical environment of the entire molecule, a feature that is exquisitely reported in its NMR spectrum. By modifying the N-acyl group, chemists can tune the steric and electronic properties of the molecule, paving the way for the synthesis of novel amino acid analogues with unique biological activities. Understanding the NMR signature of these derivatives is, therefore, not merely a characterization step but a crucial part of the design and execution of complex synthetic strategies.
Deciphering the Proton NMR (¹H NMR) Spectrum: A Tale of Chemical Shifts and Couplings
The ¹H NMR spectrum of a this compound derivative provides a wealth of information about its molecular structure. Each unique proton in the molecule gives rise to a distinct signal, and the characteristics of this signal—its chemical shift, integration, and multiplicity—reveal its chemical environment and proximity to other protons.
General Spectral Features
A typical ¹H NMR spectrum of a this compound derivative will exhibit the following key signals:
-
Ethyl Ester Protons: Two sets of signals corresponding to the two ethyl groups.
-
A quartet around 4.2-4.3 ppm , resulting from the coupling of the methylene protons (-O-CH₂-CH₃) with the adjacent methyl protons.
-
A triplet around 1.2-1.3 ppm , arising from the methyl protons (-O-CH₂-CH₃) coupling with the neighboring methylene protons. The integration of the quartet will be 4H and the triplet will be 6H.
-
-
α-Proton: A doublet typically found between 5.0 and 5.5 ppm . This proton is attached to the central carbon of the malonate and is coupled to the N-H proton of the formamido group. The exact chemical shift is sensitive to the nature of the N-acyl group.
-
N-H Proton: A doublet that can appear over a broad range, often between 7.0 and 8.5 ppm . Its chemical shift and coupling constant are highly dependent on the solvent, concentration, and the electronic nature of the acyl group. This signal can sometimes be broad.
-
Formyl Proton (for the parent compound): A singlet or a doublet (if coupled to the N-H proton) typically appearing downfield, around 8.0-8.2 ppm .
-
N-Acyl Group Protons: The signals for the protons of the N-acyl substituent will appear in their characteristic regions of the spectrum. For instance, an N-acetyl group will show a singlet around 2.0-2.2 ppm.
Comparative Analysis: The Influence of the N-Acyl Group
The electronic nature of the N-acyl group significantly influences the chemical shift of the α-proton and the N-H proton. Electron-withdrawing groups will deshield these protons, causing their signals to appear at a higher chemical shift (further downfield). Conversely, electron-donating groups will lead to upfield shifts.
Table 1: Representative ¹H NMR Data for this compound and a Hypothetical N-Acetyl Derivative in CDCl₃
| Proton Assignment | This compound (Expected) | Diethyl N-Acetylformamidomalonate (Hypothetical) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~4.25 ppm | ~4.28 ppm | Quartet | 4H |
| -O-CH₂-CH₃ | ~1.30 ppm | ~1.32 ppm | Triplet | 6H |
| α-CH | ~5.20 ppm | ~5.45 ppm | Doublet | 1H |
| N-H | ~7.50 ppm | ~7.80 ppm | Doublet | 1H |
| Formyl-H | ~8.15 ppm | - | Singlet | 1H |
| N-Acetyl-CH₃ | - | ~2.10 ppm | Singlet | 3H |
Note: These are representative values. Actual chemical shifts can vary based on experimental conditions.
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. Each unique carbon atom gives rise to a single peak, and its chemical shift is indicative of its hybridization and electronic environment.
General Spectral Features
The key signals in the ¹³C NMR spectrum of a this compound derivative are:
-
Carbonyl Carbons: Two signals in the downfield region, typically between 165 and 170 ppm , corresponding to the ester carbonyl groups. The carbonyl carbon of the formamido group will also appear in this region, often slightly upfield of the ester carbonyls.
-
α-Carbon: A signal around 55-60 ppm . The chemical shift of this carbon is also sensitive to the N-acyl substituent.
-
Ethyl Ester Carbons:
-
The methylene carbon (-O-CH₂-CH₃) signal appears around 62-64 ppm .
-
The methyl carbon (-O-CH₂-CH₃) signal is found upfield, around 13-15 ppm .
-
-
N-Acyl Group Carbons: The signals for the carbons of the N-acyl group will appear at their characteristic chemical shifts. For example, the methyl carbon of an N-acetyl group will be around 22-25 ppm, and its carbonyl carbon will be in the 170 ppm region.
Comparative Analysis: Substituent Effects in ¹³C NMR
Similar to ¹H NMR, the chemical shifts of the carbons in the core structure are influenced by the N-acyl group. Electron-withdrawing substituents will cause a downfield shift (deshielding) of the α-carbon and the carbonyl carbons.
Table 2: Representative ¹³C NMR Data for this compound and a Hypothetical N-Acetyl Derivative in CDCl₃
| Carbon Assignment | This compound (Expected) | Diethyl N-Acetylformamidomalonate (Hypothetical) |
| Ester C=O | ~167.5 ppm | ~167.0 ppm |
| Formyl/Acetyl C=O | ~162.0 ppm | ~169.5 ppm |
| -O-CH₂-CH₃ | ~63.0 ppm | ~63.5 ppm |
| α-CH | ~57.0 ppm | ~58.5 ppm |
| -O-CH₂-CH₃ | ~14.0 ppm | ~14.2 ppm |
| N-Acetyl-CH₃ | - | ~23.0 ppm |
Note: These are representative values. Actual chemical shifts can vary based on experimental conditions.
Experimental Protocols
Synthesis of a Representative N-Acylaminomalonate: Diethyl Acetamidomalonate
This protocol is adapted from a reliable synthetic procedure for a closely related compound and serves as a representative example.
Materials:
-
Diethyl malonate
-
Sodium nitrite
-
Glacial acetic acid
-
Acetic anhydride
-
Zinc dust
-
Ether
-
Water
Procedure:
-
Preparation of Diethyl Isonitrosomalonate: In a flask equipped with a stirrer, add diethyl malonate. Cool the flask in an ice bath and add a mixture of glacial acetic acid and water while stirring. Slowly add sodium nitrite in portions, maintaining the temperature around 5°C. After the addition is complete, continue stirring for a specified time. The reaction mixture is then extracted with ether.
-
Reductive Acetylation: The ethereal solution of diethyl isonitrosomalonate is combined with acetic anhydride and glacial acetic acid in a separate flask. With vigorous stirring, slowly add zinc dust while controlling the temperature. After the addition, the mixture is stirred at a slightly elevated temperature for a couple of hours.
-
Work-up and Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to remove the solvents. The crude product is then purified by recrystallization from water to yield pure diethyl acetamidomalonate.
NMR Sample Preparation
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a clean pipette, transfer the solution into a clean NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the NMR spectrometer.
Visualizing the Molecular Structure and Workflow
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound derivatives are rich with structural information. By carefully analyzing the chemical shifts, coupling constants, and integration of the signals, researchers can gain a comprehensive understanding of their synthesized molecules. This guide provides a foundational framework for interpreting these spectra, highlighting the key signals and the influence of N-acyl substituents. While the provided spectral data is representative, it underscores the principles that govern the NMR spectroscopy of this important class of compounds, empowering researchers to confidently characterize their novel α-amino acid precursors.
Navigating the Mass Spectra of Diethyl Malonate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of synthetic compounds is paramount for structural elucidation and impurity profiling. Diethyl formamidomalonate serves as a crucial building block in the synthesis of a wide array of compounds, notably heterocyclic structures such as purines. While direct mass spectral data for compounds synthesized from this compound is sparse in readily available literature, a comprehensive analysis of structurally similar 2-substituted diethyl malonate derivatives can provide invaluable insights into their fragmentation patterns. This guide offers a comparative overview of the electron impact mass spectrometry of several 2-substituted diethyl malonates, supported by experimental data and protocols.
This guide will delve into the mass spectral data of various substituted diethyl malonate derivatives, offering a clear comparison of their fragmentation behaviors. By understanding how different substituents at the 2-position influence the fragmentation pathways, researchers can better predict and interpret the mass spectra of novel compounds synthesized from this compound and related precursors.
Comparative Analysis of Mass Spectra
The following table summarizes the key mass spectral data for a series of 2-substituted diethyl malonate derivatives, showcasing the influence of the substituent on the resulting fragmentation pattern. The data is derived from electron impact (EI) mass spectrometry at 70 eV.
| Compound | Substituent (R) | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z (relative intensity %)] |
| Diethyl methylmalonate | -CH₃ | 174 | 29 | 73 (59.8), 87 (47.6), 157 (33.4)[1] |
| Diethyl diethylmalonate | -CH₂CH₃ | 216 | 29 | 69 (34.5), 115 (30.9), 188 (46.2)[2] |
| 2-(p-methylbenzyl) diethyl malonate | p-MeC₆H₄CH₂- | 354 | 195 | 91, 115 (15), 203 |
| 2-(o-methylbenzyl) diethyl malonate | o-MeC₆H₄CH₂- | 354 | 115 | 91, 195 (82) |
| 2-(m-fluorobenzyl) diethyl malonate | m-F-C₆H₄CH₂- | 362 | 203 | 289 (20) |
| 2,2-bis(phenethyl) diethyl malonate | (C₆H₅CH₂CH₂-)₂ | 382 | 84 | 85 (96), 195 (74) |
Key Observations from Fragmentation Patterns
The substitution at the C-2 position of the diethyl malonate core significantly directs the fragmentation pathway under electron impact ionization.
A primary fragmentation route for many 2-substituted derivatives is the loss of the diethyl malonate moiety (a neutral loss of 159 or 160 amu), leading to a stable carbocation derived from the substituent. For instance, in aryl-substituted malonates, this cleavage results in a prominent benzylic cation.[3]
The position of substituents on an aromatic ring can also dramatically alter the fragmentation pattern. A notable example is the difference between ortho- and para-methylbenzyl diethyl malonates. The ortho-isomer facilitates a hydrogen transfer, leading to the expulsion of a neutral diethyl malonate molecule and a different base peak compared to the para-isomer.[3]
In contrast, simpler alkyl-substituted malonates like diethyl methylmalonate and diethyl diethylmalonate show fragmentation patterns dominated by cleavage of the alkyl chains and ester groups.
Experimental Protocols
The following is a representative experimental protocol for acquiring the electron impact mass spectra of 2-substituted diethyl malonate derivatives.
Sample Preparation and Mass Spectrometry:
-
Purification: The synthesized diethyl malonate derivatives are purified by chromatography on silica gel to ensure high purity.[3]
-
Instrumentation: Mass spectra are recorded on a Kratos MS 25 RFA mass spectrometer.[3]
-
Ionization: Electron impact (EI) ionization is performed at an ionization voltage of 70 eV.[3]
-
Sample Introduction: Samples are introduced into the ion source using a direct probe.[3]
Synthesis and Analysis Workflow
The general workflow for the synthesis and subsequent mass spectrometric analysis of substituted diethyl malonates is depicted below. This process typically involves the alkylation or arylation of a malonic ester followed by purification and characterization.
Caption: General workflow for the synthesis and mass spectrometric analysis of substituted diethyl malonates.
Application in Drug Development and Proteomics
While this guide focuses on the mass spectrometry of small molecules derived from diethyl malonate, it's important to note the broader context of this chemistry. This compound and its derivatives are precursors to biologically active molecules. The synthesis of amino acids, for instance, can be achieved using related malonic ester chemistry. These synthetic amino acids can be incorporated into peptides for drug discovery or used in proteomics studies. The precise characterization of these synthetic building blocks by mass spectrometry is a critical first step in these advanced applications.
References
A Comparative Guide to In-Situ IR Spectroscopy for Monitoring Diethyl Formamidomalonate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy against other common analytical techniques for the real-time monitoring of reactions involving diethyl formamidomalonate. The objective is to equip researchers with the necessary information to select the most appropriate process analytical technology (PAT) for their specific reaction monitoring needs, thereby enhancing process understanding, control, and efficiency.
Introduction to this compound Reactions
This compound is a critical building block in organic synthesis, primarily utilized in the preparation of amino acids and heterocyclic compounds. Common reactions include alkylation, acylation, hydrolysis, and cyclization, all of which involve transformations of its key functional groups: two ester moieties and a formamide group. Monitoring the progress of these reactions is crucial for determining reaction endpoints, understanding kinetics, and identifying the formation of intermediates or byproducts.
In-Situ FTIR Spectroscopy for Real-Time Monitoring
In-situ FTIR spectroscopy, often employing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, allows for the continuous and non-invasive monitoring of molecular vibrations in real-time.[1] This technique tracks the concentration changes of reactants, intermediates, and products by measuring their characteristic infrared absorption bands.
For a typical reaction of this compound, such as alkylation followed by hydrolysis and decarboxylation to yield an amino acid, in-situ FTIR can track several key spectral changes. The disappearance of the reactant's characteristic peaks and the appearance of product peaks provide a "molecular video" of the reaction.[2]
Key IR Bands for Monitoring this compound Reactions:
To effectively monitor reactions, specific infrared bands corresponding to the functional groups of the reactants and products must be identified. Based on the known spectra of malonic esters and amides, the following regions are of primary interest.[3][4]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reactant/Product/Intermediate |
| Ester C=O | Symmetric/Antisymmetric Stretch | 1740 - 1760 | This compound |
| Amide I (C=O Stretch) | C=O Stretch | 1670 - 1690 | This compound |
| Amide II (N-H Bend) | N-H Bend & C-N Stretch | 1530 - 1550 | This compound |
| Carboxylate C=O | Asymmetric Stretch | 1550 - 1610 | Hydrolysis Intermediate |
| Carboxylic Acid C=O | C=O Stretch | 1700 - 1730 | Hydrolysis Product |
| Primary Amine N-H | N-H Bend | 1590 - 1650 | Decarboxylation Product |
Note: These are approximate wavenumbers and can shift based on the solvent and reaction conditions.
Experimental Protocol: In-Situ FTIR Monitoring
Below is a detailed methodology for monitoring the alkylation of this compound using in-situ FTIR spectroscopy.
Objective: To monitor the consumption of this compound and the formation of the alkylated product in real-time.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer
-
In-situ FTIR spectrometer with a diamond or silicon ATR probe (e.g., Mettler-Toledo ReactIR)
-
Temperature control system
-
Reagents: this compound, sodium ethoxide (base), ethyl iodide (alkylating agent), ethanol (solvent)
Procedure:
-
System Setup: Assemble the reactor system and insert the cleaned and dried ATR probe, ensuring the probe tip is fully submerged in the reaction medium.
-
Background Spectrum: Charge the reactor with the solvent (ethanol) and the this compound. Stir until fully dissolved and record a background IR spectrum. This spectrum will be automatically subtracted from subsequent measurements.
-
Initiate Reaction: Add the sodium ethoxide to the reactor to deprotonate the this compound. Begin continuous spectral acquisition (e.g., one spectrum every minute).
-
Add Alkylating Agent: Once a stable baseline is achieved after base addition, add the ethyl iodide to initiate the alkylation.
-
Data Acquisition: Continue to collect spectra throughout the reaction. The software will generate a 3D plot showing absorbance, wavenumber, and time.
-
Data Analysis: Monitor the decrease in the absorbance of the reactant's peaks (e.g., the C=O stretch of the starting malonate at ~1740-1760 cm⁻¹) and the increase in the absorbance of the product's peaks. The specific peaks for the product will depend on its structure, but changes in the fingerprint region (below 1500 cm⁻¹) are also highly informative.
-
Endpoint Determination: The reaction is considered complete when the reactant peaks have disappeared and the product peaks have stabilized.
Comparison of Analytical Techniques
While in-situ FTIR is a powerful tool, other techniques are also employed for reaction monitoring. The choice of technique depends on the specific requirements of the reaction and the information sought.
| Parameter | In-Situ FTIR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Monitoring Mode | In-line, real-time[1] | Offline (manual sampling) or At-line/On-line (automated)[5] | Offline (manual sampling) or On-line (flow-NMR)[6] |
| Speed of Analysis | Very fast (seconds to minutes per data point)[7] | Slower (minutes to tens of minutes per sample) | Slow (minutes per sample for offline) |
| Information Provided | Functional group changes, concentration profiles, kinetics[5] | Quantitative concentration of individual components, purity | Detailed structural information, quantification[6] |
| Sensitivity | Moderate to high | Very high, especially with UV or MS detectors[5] | Moderate, requires higher concentrations |
| Quantitative Accuracy | Good, requires calibration (chemometrics may be needed) | Excellent, with proper calibration standards[8] | Excellent, inherently quantitative |
| Ease of Implementation | Relatively easy for in-situ probes, no sample preparation | Requires sample quenching, preparation, and method development | Requires sample preparation, deuterated solvents for offline |
| Cost (Initial) | High | High | Very High |
| Ideal Application | Fast reactions, unstable intermediates, reaction profiling[6] | Complex mixtures, impurity profiling, final product analysis | Mechanistic studies, structural elucidation of unknowns |
Visualizing Workflows and Decision-Making
Diagram 1: Experimental Workflow for In-Situ FTIR Monitoring
This diagram illustrates the typical workflow for setting up and running a reaction monitored by in-situ FTIR spectroscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mt.com [mt.com]
- 5. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Bases in Diethyl Formamidomalonate Alkylation for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the alkylation of diethyl formamidomalonate is a critical step in the synthesis of novel amino acids, the building blocks of many therapeutic agents. The choice of base for this reaction significantly impacts yield, reaction time, and purity of the final product. This guide provides an objective comparison of commonly used bases, supported by experimental data, to aid in the selection of the most efficacious base for your specific synthetic needs.
The alkylation of this compound proceeds via the deprotonation of the acidic α-carbon, forming a nucleophilic enolate that subsequently reacts with an alkylating agent. The efficiency of this initial deprotonation is highly dependent on the strength and nature of the base employed. This guide focuses on a comparative analysis of three commonly utilized bases: sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium carbonate (K₂CO₃).
Quantitative Comparison of Base Efficacy
The following table summarizes the performance of different bases in the alkylation of this compound and structurally similar malonic esters. While direct side-by-side comparisons for this compound are limited in published literature, the data presented provides valuable insights into the relative efficacy of each base.
| Base | Substrate | Alkylating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium Ethoxide (NaOEt) | Diethyl Acetamidomalonate | Benzyl chloride | Ethanol | Reflux | High (not specified) | [1] |
| Sodium Hydride (NaH) | Diethyl Malonate | Benzyl bromide | Acetonitrile | Room Temperature, overnight | 55% (mono-alkylated) | [2] |
| Sodium Hydride (NaH) | Diethyl l-methylbutylmalonate | Not specified | Benzene | Room Temperature, overnight | 86.6% | [3] |
| Potassium Carbonate (K₂CO₃) | Diethyl Malonate | n-Propyl bromide | Not specified | 75°C, 8 hours | 65% | [4] |
| Nano-K₂CO₃ | Diethyl Malonate | n-Propyl bromide | Not specified | 65°C | 85.2% | [4] |
Note: The data presented is for illustrative purposes and direct comparison should be made with caution due to variations in substrates, alkylating agents, and reaction conditions.
In-Depth Analysis of Common Bases
Sodium Ethoxide (NaOEt)
Sodium ethoxide is a widely used and effective base for the alkylation of this compound.[1][5] Its primary advantage is its ability to efficiently deprotonate the active methylene group, leading to the formation of the desired enolate.[6] To avoid transesterification, it is crucial to use an alkoxide base that matches the ester group of the malonate (i.e., ethoxide for ethyl esters).[6]
Advantages:
-
High efficacy in deprotonation.
-
Relatively inexpensive and readily available.
Disadvantages:
-
Moisture-sensitive, requiring anhydrous conditions.
-
Can promote side reactions if not used in stoichiometric amounts.
Sodium Hydride (NaH)
Sodium hydride is a powerful, non-nucleophilic base that offers the advantage of an irreversible deprotonation. This can lead to cleaner reactions with fewer side products compared to alkoxide bases.[7] It is often used in aprotic solvents like THF or DMF. However, NaH is a hazardous reagent that requires careful handling. It is typically supplied as a dispersion in mineral oil, which must be removed before use.[2]
Advantages:
-
Strong base leading to irreversible deprotonation.
-
Non-nucleophilic nature minimizes side reactions.
Disadvantages:
-
Highly flammable and reacts violently with water.
-
Requires careful handling and inert atmosphere techniques.
-
The mineral oil dispersion can complicate purification.[2]
Potassium Carbonate (K₂CO₃)
Potassium carbonate is a milder and safer alternative to sodium ethoxide and sodium hydride.[8] While traditional K₂CO₃ may exhibit lower activity, recent studies have shown that nano-sized K₂CO₃ can be a highly effective base for malonate alkylation, offering high yields under moderate conditions.[4] K₂CO₃ is particularly advantageous in large-scale synthesis due to its low cost, non-corrosive nature, and ease of separation from the reaction mixture.[4]
Advantages:
-
Safer and easier to handle than NaH and NaOEt.
-
Inexpensive and environmentally friendly.[8]
-
Nano-K₂CO₃ shows high reactivity and yields.[4]
Disadvantages:
-
Lower basicity may require longer reaction times or higher temperatures compared to stronger bases.
-
The efficiency can be dependent on particle size.[4]
Experimental Protocols
Detailed methodologies for the alkylation of malonic esters using the discussed bases are provided below. These protocols are general and may require optimization for specific substrates and alkylating agents.
Protocol 1: Alkylation using Sodium Ethoxide
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 eq) in absolute ethanol.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture. The reaction may be exothermic.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Alkylation using Sodium Hydride
-
Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.
-
Washing (Optional but Recommended): Carefully wash the NaH dispersion with anhydrous hexane to remove the mineral oil. Decant the hexane under an inert atmosphere.
-
Enolate Formation: Cool the NaH suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture to 0 °C and add the alkylating agent (1.0-1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC. Gentle heating may be required for less reactive alkylating agents.
-
Work-up: Carefully quench the reaction by the slow addition of ethanol followed by water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product as described in Protocol 1.
Protocol 3: Alkylation using Potassium Carbonate
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), the alkylating agent (1.2-1.5 eq), and anhydrous potassium carbonate (2.0-3.0 eq) to a suitable solvent (e.g., DMF, acetonitrile, or acetone).
-
Reaction: Heat the mixture to a temperature between 60-100 °C, depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and filter off the potassium carbonate. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts. Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Experimental Workflow
The general workflow for the alkylation of this compound is depicted in the following diagram.
Caption: General experimental workflow for this compound alkylation.
Signaling Pathways and Logical Relationships
The core of the this compound alkylation is the base-mediated formation of a resonance-stabilized enolate, which then acts as a nucleophile.
Caption: Logical pathway of the alkylation reaction.
Conclusion
The choice of base for the alkylation of this compound is a critical parameter that must be carefully considered based on the specific requirements of the synthesis. For high reactivity and yield, sodium ethoxide and sodium hydride are excellent choices, with the caveat of requiring stringent anhydrous and safety precautions. For a safer, more environmentally friendly, and cost-effective approach, particularly on a larger scale, potassium carbonate, especially in its nano-particulate form, presents a highly viable alternative. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable base and reaction conditions for their specific alkylating agent and desired product.
References
- 1. nbinno.com [nbinno.com]
- 2. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fujc.pp.ua [fujc.pp.ua]
A Comparative Guide to the Validation of Diethyl Formamidomalonate Purity
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable aspect of the development pipeline. This guide provides an objective comparison of analytical methods for validating the purity of Diethyl Formamidomalonate, a key building block in the synthesis of various pharmaceutical compounds. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
This compound is a crucial intermediate in the synthesis of amino acids and other pharmacologically active molecules. The purity of this starting material directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical validation is essential. This guide compares common analytical techniques for purity assessment and provides a framework for a comprehensive validation workflow.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical method for purity determination depends on the specific requirements of the analysis, including the nature of potential impurities, the required level of sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed for this purpose.
| Analytical Technique | Purity (%) - Method A | Purity (%) - Method B | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| HPLC (UV, 220 nm) | 99.2 ± 0.1 | 98.5 ± 0.2 | 0.01% | High resolution, suitable for non-volatile impurities.[1][2] | Requires chromophoric impurities for UV detection. |
| GC-FID | 99.5 ± 0.1 | 99.0 ± 0.2 | 0.005% | High sensitivity for volatile impurities.[3][4] | Not suitable for thermally labile compounds. |
| ¹H NMR (400 MHz) | >99 (by integration) | >99 (by integration) | ~0.1% | Provides structural information, good for identifying and quantifying major impurities.[5][6][7] | Lower sensitivity compared to chromatographic methods. |
Method A: Synthesis via formylation of diethyl aminomalonate. Method B: Synthesis via reductive formylation of diethyl oximinomalonate. Data is representative and may vary based on specific reaction conditions and purification methods.
Experimental Workflow for Purity Validation
A robust workflow for validating the purity of a newly synthesized batch of this compound should involve a multi-pronged approach, starting with a primary chromatographic technique and supplemented by spectroscopic methods for confirmation and structural elucidation of any detected impurities.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Diethyl aminomalonate hydrochloride(13433-00-6) 1H NMR [m.chemicalbook.com]
- 6. Diethyl acetamidomalonate(1068-90-2) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(6326-44-9) 1H NMR [m.chemicalbook.com]
literature comparison of Diethyl formamidomalonate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Diethyl formamidomalonate is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient production is a subject of considerable interest in organic synthesis. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable pathway for their needs.
At a Glance: Comparison of Synthesis Routes
Two principal routes for the synthesis of this compound have been identified and are compared below: a direct one-step reductive formylation and a two-step sequence involving the isolation of an amino intermediate.
| Parameter | Route 1: Direct Reductive Formylation | Route 2: Two-Step Synthesis via Diethyl Aminomalonate |
| Starting Material | Diethyl Oximinomalonate | Diethyl Oximinomalonate |
| Key Reagents | Zinc dust, Formic acid | 1. H₂, Pd/C or Al/Ni/Fe catalyst2. Formic acid, Acetic anhydride |
| Intermediate Isolation | No | Yes (Diethyl Aminomalonate Hydrochloride) |
| Overall Yield | 87% | 53-64% (calculated from reported yields of each step) |
| Reaction Steps | 1 | 2 |
| Process Simplicity | High | Moderate |
| Reagent Cost/Handling | Inexpensive reagents, but zinc removal required. | Requires handling of hydrogen gas and a precious metal catalyst (Pd/C) or a specialized alloy catalyst. Formic acid and acetic anhydride are corrosive. |
Reaction Pathways
The two synthesis routes are depicted below, highlighting the key transformations.
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 1: Direct Reductive Formylation of Diethyl Oximinomalonate
This method, reported by Shaw and Nolan in 1957, provides a high-yielding, one-pot synthesis.
Procedure: A suspension of 18.9 g (0.1 mole) of diethyl oximinomalonate in 115 ml of 88% formic acid is prepared in a flask equipped with a stirrer and a dropping funnel. The flask is cooled in an ice-water bath, and 20 g (0.3 gram-atom) of zinc dust is added in small portions with vigorous stirring over 30 minutes, maintaining the reaction temperature between 30 and 40 °C. After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature. The excess zinc is removed by filtration, and the filter cake is washed with formic acid. The combined filtrate is diluted with 200 ml of water and extracted three times with 50 ml portions of chloroform. The combined chloroform extracts are washed with a saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield this compound as a crystalline solid.
Reported Yield: 87%
Route 2: Two-Step Synthesis via Diethyl Aminomalonate Hydrochloride
This route involves the initial reduction of diethyl oximinomalonate to diethyl aminomalonate, which is then isolated as its hydrochloride salt before formylation.
Step 1: Synthesis of Diethyl Aminomalonate Hydrochloride
-
Method A: Catalytic Hydrogenation with Pd/C An ethereal solution of diethyl isonitrosomalonate (from 50 g of diethyl malonate) is hydrogenated in absolute alcohol using a 10% palladium-on-charcoal catalyst at an initial pressure of 50-60 psi of hydrogen. After the reaction is complete (approximately 15 minutes), the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude diethyl aminomalonate is dissolved in dry ether, and dry hydrogen chloride gas is passed through the solution to precipitate the hydrochloride salt. The product is collected by filtration, washed with dry ether, and dried.[1]
Reported Yield: 78-82%[1]
-
Method B: Catalytic Hydrogenation with Al/Ni/Fe Catalyst Diethyl oximinomalonate (60 g) is hydrogenated in absolute ethanol (240 g) using an Al/Ni/Fe three-way catalyst (3.0 g) under a hydrogen pressure of 1.0-2.0 MPa at 40-50°C for 6 hours. After filtration of the catalyst, the filtrate is cooled, and a 35% solution of hydrogen chloride in ethanol (50 g) is added dropwise at 0-5°C. The ethanol is distilled off under reduced pressure, and acetone is added to the residue to crystallize the product. The product is collected by filtration, washed with acetone, and dried.[2]
Reported Yield: 91%[2]
Step 2: Formylation of Diethyl Aminomalonate Hydrochloride
This procedure was described by Galun in 1975.
Procedure: A mixture of 98% formic acid (100 ml) and acetic anhydride (30 ml) is heated to 50-60 °C for 2 hours and then cooled to room temperature. Diethyl aminomalonate hydrochloride (42.3 g, 0.2 mole) is added in portions to the stirred solution. The mixture is then heated to 45-50 °C for 2 hours. The excess formic acid and acetic acid are removed by distillation under reduced pressure. The remaining oily residue is poured into ice-water, and the resulting crystalline product is collected by filtration, washed with cold water, and dried.
Reported Yield: 68-70%
Comparison and Discussion
The direct reductive formylation (Route 1) offers a significant advantage in terms of process simplicity and overall yield. In a single step, it converts diethyl oximinomalonate to the final product with an impressive 87% yield. This route avoids the need to isolate the intermediate diethyl aminomalonate, which can be unstable. The reagents, zinc and formic acid, are readily available and inexpensive. However, the workup requires the removal of zinc salts, which might be a consideration for scale-up.
The two-step synthesis (Route 2) , while being longer, offers flexibility. The intermediate, diethyl aminomalonate hydrochloride, is a stable, crystalline solid that can be purified and stored. This allows for the synthesis to be paused at this stage. The catalytic hydrogenation step can be very efficient, with reported yields of up to 91%. However, this step requires specialized equipment for handling hydrogen gas and uses either a precious metal catalyst (Pd/C), which can be costly, or a specialized alloy catalyst. The subsequent formylation step proceeds with a moderate yield of 68-70%. The overall yield for the two-step process is therefore lower than the direct route.
Conclusion for Researchers
For laboratory-scale synthesis where simplicity and high throughput are desired, the direct reductive formylation (Route 1) is the more attractive option. It provides a straightforward and high-yielding method to obtain this compound.
For applications where a highly pure, stable intermediate is beneficial, or if catalytic hydrogenation is a preferred and established method in the laboratory, the two-step synthesis (Route 2) is a viable alternative. While the overall yield is lower, the ability to isolate and purify the diethyl aminomalonate hydrochloride intermediate can be advantageous for certain synthetic strategies. The choice between the two routes will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired purity of the final product.
References
Diethyl Formamidomalonate vs. Other Malonic Esters: A Comparative Guide for Synthetic Chemistry
In the realm of synthetic organic chemistry, particularly in the synthesis of amino acids and other complex nitrogen-containing molecules, the choice of starting materials is paramount to the success of the endeavor. Malonic esters are versatile C3 synthons, with diethyl malonate and its derivatives being workhorse reagents. This guide provides a detailed comparison of diethyl formamidomalonate (DEFAM) against other commonly used malonic esters, with a primary focus on the widely adopted diethyl acetamidomalonate (DEAM). The comparison is supported by established chemical principles and available data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Preeminence of N-Substituted Malonic Esters in Amino Acid Synthesis
The direct alkylation of diethyl malonate is a cornerstone of organic synthesis for producing substituted carboxylic acids.[1] However, for the synthesis of α-amino acids, a nitrogen-containing functional group must be introduced. N-substituted malonic esters, such as DEAM and DEFAM, are invaluable in this context as they provide a pre-installed, protected amino group at the α-position. This simplifies the synthetic route, often leading to higher yields and purities compared to methods requiring post-alkylation nitrogen introduction. The general approach, known as the amidomalonate synthesis, involves the deprotonation of the α-carbon, followed by alkylation with a suitable electrophile, and subsequent hydrolysis and decarboxylation to yield the desired α-amino acid.[2][3]
Diethyl Acetamidomalonate (DEAM): The Established Standard
Diethyl acetamidomalonate is the most extensively studied and utilized N-substituted malonic ester for amino acid synthesis.[4][5] Its popularity stems from its straightforward preparation from diethyl malonate and the stability of the acetamido protecting group under the basic conditions required for alkylation.[6]
Experimental Workflow for Amino Acid Synthesis using DEAM
The synthesis of an α-amino acid using DEAM typically follows a three-step sequence:
-
Deprotonation: The α-carbon of DEAM is deprotonated using a suitable base, commonly sodium ethoxide in ethanol, to form a resonance-stabilized enolate.[3]
-
Alkylation: The enolate anion acts as a nucleophile and is alkylated by an alkyl halide (R-X) in an SN2 reaction. This step introduces the desired side chain of the amino acid.[3]
-
Hydrolysis and Decarboxylation: The resulting N-acetylated, α-substituted malonic ester is then subjected to acidic hydrolysis. This step cleaves both the ester groups and the acetamido group, followed by decarboxylation upon heating to yield the final α-amino acid.[2][3]
This compound (DEFAM): A Potential Alternative
While less documented in the literature, this compound presents a theoretically viable alternative to DEAM. The primary distinction lies in the N-protecting group: a formyl group in DEFAM versus an acetyl group in DEAM. This difference has significant implications for the deprotection step.
Potential Advantages of this compound
The principal theoretical advantage of using DEFAM over DEAM lies in the greater lability of the formyl protecting group . Formamides are generally more susceptible to acidic and basic hydrolysis than acetamides. This could translate to:
-
Milder Deprotection Conditions: The formyl group can often be removed under milder acidic conditions than the acetyl group. This can be advantageous when dealing with sensitive functional groups in the R-group of the target amino acid that might be compromised by harsh hydrolysis conditions.
-
Faster Reaction Times: The increased reactivity of the formyl group could lead to shorter reaction times for the final hydrolysis and deprotection step.
Comparative Data and Experimental Protocols
Despite the theoretical advantages of DEFAM, a comprehensive search of the scientific literature reveals a significant lack of published experimental data directly comparing its performance with DEAM or other malonic esters in amino acid synthesis. The vast majority of published protocols and yield data focus on the use of DEAM.
| Parameter | This compound (DEFAM) | Diethyl Acetamidomalonate (DEAM) | Diethyl Malonate (DEM) |
| Application in Amino Acid Synthesis | Limited data available. Theoretically applicable via amidomalonate-type synthesis. | Widely used and well-documented for the synthesis of a broad range of α-amino acids.[4][5] | Requires a separate step to introduce a nitrogen-containing group, which can be less efficient.[7] |
| Protecting Group | Formyl (-CHO) | Acetyl (-COCH₃) | N/A |
| Alkylation Conditions | Expected to be similar to DEAM (e.g., NaOEt in ethanol). | Standard conditions: Sodium ethoxide in ethanol.[3] | Standard conditions: Sodium ethoxide in ethanol.[7] |
| Deprotection/Hydrolysis Conditions | Theoretically milder than for DEAM. | Typically requires strong acid (e.g., refluxing HCl).[2] | N/A |
| Reported Yields for Phenylalanine Synthesis | Data not readily available in the literature. | ~65% (for the final amino acid after hydrolysis and decarboxylation).[5] | N/A |
| Reported Yields for Glutamic Acid Synthesis | Data not readily available in the literature. | ~87% (in a one-pot reaction with propiolactone).[5] | N/A |
Experimental Protocol: Synthesis of Phenylalanine using Diethyl Acetamidomalonate
The following is a representative experimental protocol for the synthesis of phenylalanine using DEAM, based on established literature procedures.[5]
Materials:
-
Diethyl acetamidomalonate (DEAM)
-
Sodium metal
-
Absolute ethanol
-
Benzyl chloride
-
Hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Deprotonation: To the sodium ethoxide solution, add diethyl acetamidomalonate dropwise at room temperature. Stir the mixture until the DEAM has completely dissolved and the enolate has formed.
-
Alkylation: Add benzyl chloride to the reaction mixture and heat the solution to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude alkylated product.
-
Hydrolysis and Decarboxylation: To the crude product, add a solution of concentrated hydrochloric acid. Heat the mixture to reflux for several hours to effect hydrolysis of the ester and amide groups, and subsequent decarboxylation.
-
Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude phenylalanine. The product can be further purified by recrystallization.
Conclusion
For researchers and professionals in drug development, diethyl acetamidomalonate (DEAM) remains the gold standard for the synthesis of α-amino acids via the amidomalonate pathway due to its well-established protocols, predictable reactivity, and extensive documentation in the scientific literature.
While this compound (DEFAM) presents a compelling theoretical advantage due to the potentially milder conditions required for the removal of the formyl protecting group, the lack of empirical data supporting its efficacy and providing optimized reaction conditions is a significant drawback. Future research exploring the synthetic utility of DEFAM could be valuable, particularly for the synthesis of amino acids with acid-sensitive side chains. However, for current synthetic applications where reliability and reproducibility are critical, DEAM is the more prudent choice.
References
- 1. Acceleration of DNA cleavage by benzidine derivatives under weakly acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Racemization in Amino Acid Synthesis: A Comparative Guide to the Diethyl Acetamidomalonate Method and Alternatives
For researchers, scientists, and professionals in drug development, the stereochemical purity of amino acids is paramount. The synthesis of these crucial building blocks can, however, be susceptible to racemization, leading to mixtures of enantiomers that can have different physiological effects. This guide provides an objective comparison of the racemization outcomes in amino acid synthesis using diethyl acetamidomalonate against other common synthetic strategies. We present quantitative data, detailed experimental protocols for key methods, and visualizations to aid in the selection of the most appropriate synthetic route and analytical procedures for assessing stereochemical integrity.
It is a common understanding in the field that the user's query likely refers to diethyl acetamidomalonate , the standard reagent for the acetamidomalonate synthesis of amino acids.
Comparison of Racemization in Different Amino Acid Synthesis Methods
The degree of racemization, or the formation of a racemic mixture (equal amounts of both enantiomers), is a critical parameter when evaluating an amino acid synthesis method. The enantiomeric excess (ee) is a measure of the purity of the desired enantiomer and is expressed as a percentage. An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% signifies a racemic mixture.
| Synthesis Method | Target Amino Acid | Typical Enantiomeric Excess (ee) | Key Features |
| Diethyl Acetamidomalonate | Phenylalanine | 0% (Racemic) | A well-established, versatile method for producing a wide range of racemic α-amino acids[1][2][3]. |
| Strecker Synthesis (Classical) | Alanine | 0% (Racemic) | A fundamental method for α-amino acid synthesis from aldehydes or ketones, yielding racemic products[4][5]. |
| Asymmetric Hydrogenation | Phenylalanine | >95% | Utilizes a chiral catalyst to achieve high enantioselectivity, producing a specific enantiomer[6][7][8]. |
| Asymmetric Strecker Synthesis | Various | 73-99% | Employs a chiral auxiliary or catalyst to direct the stereochemical outcome of the reaction[4][9]. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of analytical techniques used to assess racemization.
1. Synthesis of Racemic Phenylalanine via Diethyl Acetamidomalonate
This method is a classic example of the malonic ester synthesis adapted for amino acid production.
-
Step 1: Deprotonation. Diethyl acetamidomalonate is deprotonated using a strong base, such as sodium ethoxide in ethanol, to form the corresponding enolate.
-
Step 2: Alkylation. The enolate is then alkylated with benzyl chloride in an SN2 reaction.
-
Step 3: Hydrolysis and Decarboxylation. The resulting alkylated diethyl acetamidomalonate is hydrolyzed with a strong acid (e.g., aqueous HCl) and heated to induce decarboxylation, yielding racemic phenylalanine[2].
2. Synthesis of Racemic Alanine via Strecker Synthesis
The Strecker synthesis is a three-component reaction that provides a straightforward route to racemic α-amino acids.
-
Step 1: Imine Formation. Acetaldehyde is reacted with ammonia (often from a source like ammonium chloride) to form an imine intermediate.
-
Step 2: Aminonitrile Formation. A cyanide source, such as potassium cyanide, attacks the imine to form an α-aminonitrile.
-
Step 3: Hydrolysis. The α-aminonitrile is hydrolyzed with a strong acid (e.g., H3O+) to yield racemic alanine[5][10][11][12].
3. Asymmetric Hydrogenation of an N-Acylaminoacrylate Precursor
This method is a powerful way to produce enantiomerically enriched amino acids.
-
Catalyst Preparation. A chiral phosphine ligand (e.g., a derivative of DuPhos or BenzP*) is mixed with a rhodium or nickel precursor (e.g., [Rh(COD)2]BF4 or Ni(OAc)2·4H2O) in an appropriate solvent under an inert atmosphere.
-
Hydrogenation. The N-acylaminoacrylate substrate is dissolved in a suitable solvent (e.g., methanol or trifluoroethanol) and added to the catalyst solution. The mixture is then subjected to hydrogen gas pressure at a specific temperature until the reaction is complete[6][7].
4. Assessment of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for determining the enantiomeric excess of amino acid samples.
-
Sample Preparation. The synthesized amino acid is dissolved in a suitable solvent, typically the mobile phase, and filtered. Derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) can be performed to facilitate separation on a standard achiral column. Alternatively, underivatized amino acids can be directly analyzed on a chiral stationary phase.
-
Chromatographic Conditions.
-
Column: A chiral stationary phase (CSP) column (e.g., based on cyclodextrin, teicoplanin, or a chiral crown ether).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, with the composition optimized for the specific amino acid and column.
-
Detection: UV detection is commonly used, often at a wavelength where the amino acid or its derivative absorbs.
-
-
Data Analysis. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizing the Workflow for Assessing Racemization
The following diagram illustrates the general workflow for synthesizing an amino acid and subsequently assessing its enantiomeric purity.
The following diagram illustrates the decision-making process for choosing a synthetic method based on the desired stereochemical outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 7. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistnotes.com [chemistnotes.com]
Comparative Yield Analysis of Diethyl Formamidomalonate in Different Solvents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Intermediate
Diethyl formamidomalonate is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. The efficiency of its production is paramount, with the choice of solvent playing a significant role in the reaction yield. This guide provides a comparative analysis of reported yields for the synthesis of this compound in different solvent systems, supported by detailed experimental protocols.
Data Presentation: Yield Comparison
The following table summarizes the reported yields for the synthesis of this compound using different solvent systems.
| Solvent System | Reagents | Yield (%) | Reference |
| Formic Acid | Diethyl oximinomalonate-sodium acetate addition compound, Zinc dust | 87% | [1] |
| Chloroform | Diethyl aminomalonate hydrochloride, Ethyl formate | 68-70% |
Experimental Protocols
Synthesis in Formic Acid
Reaction: Reductive formylation of diethyl oximinomalonate-sodium acetate addition compound.
Procedure: This improved method involves the reduction of a crystalline 3:1 addition compound of diethyl oximinomalonate with sodium acetate. The reduction is carried out using zinc dust in formic acid, which serves as both the solvent and the formylating agent. This process reportedly yields this compound at 87%.[1]
Synthesis in Chloroform
Reaction: Formylation of diethyl aminomalonate hydrochloride.
Procedure: Diethyl aminomalonate hydrochloride is reacted with a formylating agent, such as ethyl formate, in a chloroform solvent. The reaction mixture is typically stirred at room temperature or with gentle heating. The use of a tertiary amine base, like triethylamine, is often employed to neutralize the hydrochloride salt and facilitate the reaction. This method has been reported to produce this compound in yields of 68-70%.
Experimental Workflow
The general workflow for the synthesis and comparative analysis of this compound is depicted below. This process involves the synthesis of the starting material, the formylation reaction in different solvents, and the subsequent analysis of the product yield and purity.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl Formamidomalonate
As a key reagent in the synthesis of amino acids and heterocyclic compounds, Diethyl Formamidomalonate (CAS No. 6326-44-9) is a staple in many research and development laboratories.[1] While its utility is clear, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment & Characterization: The "Why" Behind the Procedure
Understanding the specific hazards of this compound is the foundation of its safe management. While not classified as a hazardous substance by the 2012 OSHA Hazard Communication Standard, it possesses properties that necessitate careful handling and disposal.[2]
-
Primary Hazards: The compound may cause irritation to the eyes, skin, and respiratory tract.[2][3] Although its toxicological properties have not been fully investigated, this potential for irritation demands the consistent use of Personal Protective Equipment (PPE).[3]
-
Chemical Stability: this compound is stable under normal temperatures and pressures but is sensitive to moisture and light.[2][3] It is also incompatible with strong oxidizing agents and strong bases, a critical consideration for waste segregation to prevent unintended chemical reactions.[2]
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can generate toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3] This underscores the importance of disposing of the chemical via methods, like controlled incineration, that can manage these byproducts safely.
The central principle of chemical waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is that the waste generator is responsible for determining if a waste is hazardous .[3][4][5] Therefore, all waste streams containing this compound must be evaluated and managed as potentially hazardous chemical waste.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, researchers must be equipped with the appropriate PPE. The facility should also be equipped with an eyewash station and a safety shower.[3]
| Task | Minimum PPE Requirement | Rationale |
| Handling Solid Chemical | ANSI-approved safety glasses or chemical safety goggles; Nitrile gloves; Lab coat or appropriate protective clothing.[3] | Protects against eye irritation from dust and incidental skin contact. |
| Cleaning Spills | Chemical safety goggles; Nitrile gloves; Protective clothing to prevent skin exposure.[3] | Provides a higher level of protection during cleanup of uncontrolled releases. |
| Packaging Waste | Chemical safety goggles; Nitrile gloves. | Ensures protection during the final packaging and labeling of waste containers. |
Waste Classification, Segregation, and Collection
Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous reactions within waste containers.[5][6]
-
Designate a Waste Stream: Establish a specific, clearly labeled waste container for this compound and materials contaminated with it.
-
Segregate from Incompatibles: Crucially, do not mix this waste with strong oxidizing agents or strong bases.[2] Commingling these materials can lead to exothermic reactions or the release of hazardous gases.
-
Use Appropriate Containers: Collect waste in a container that is chemically compatible, sealable, and in good condition.[4][6] The container must be kept closed at all times except when adding waste.[4]
Step-by-Step Disposal Procedures
The following protocols provide clear steps for managing different forms of this compound waste.
Small Spills & Contaminated Labware
For minor spills or routine waste such as contaminated gloves, weigh paper, or pipette tips:
-
Ensure Proper PPE: Don the minimum required PPE as outlined in the table above.
-
Contain the Spill: If cleaning a spill, immediately sweep the solid material together, being careful to avoid generating airborne dust.[2][3]
-
Transfer to Waste Container: Place the swept material and any contaminated items (e.g., paper towels, gloves) into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol) and a clean paper towel. Dispose of the cleaning materials in the same hazardous waste container.
-
Seal and Label: Securely close the waste container. Ensure it is labeled in accordance with EPA and institutional guidelines.[7]
Bulk Quantities & Unused Product
Disposal of expired, unused, or bulk quantities of this compound requires a formal process:
-
Do Not Discard Conventionally: Under no circumstances should this chemical be disposed of down the drain or in the standard trash. This can harm the environment and violates regulatory standards.[8]
-
Package for Disposal: Keep the chemical in its original container if possible, ensuring it is tightly sealed. If transferring is necessary, use a new, compatible container.
-
Label Correctly: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (6326-44-9), and an indication of the hazards (e.g., "Irritant").
-
Arrange for Professional Disposal: Store the labeled waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][6] These contractors will use a compliant final disposal method, such as controlled incineration, to destroy the chemical safely.[6]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3]
Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound | 6326-44-9 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pfw.edu [pfw.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. usbioclean.com [usbioclean.com]
- 7. epa.gov [epa.gov]
- 8. carlroth.com [carlroth.com]
Personal protective equipment for handling Diethyl formamidomalonate
A Comprehensive Safety Guide for Handling Diethyl Formamidomalonate
This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure a safe laboratory environment.
Properties and Hazards of this compound
This compound is a white to yellow solid that may cause skin, eye, and respiratory tract irritation.[1] Its toxicological properties have not been fully investigated, warranting cautious handling.[2] The compound is also sensitive to light and is hygroscopic.[1]
| Property | Data |
| Appearance | White - Yellow Powder/Solid |
| Molecular Formula | C9 H15 N O5 |
| Molecular Weight | 217.22 g/mol |
| Melting Point | 51 - 56 °C / 123.8 - 132.8 °F |
| Boiling Point | 173 - 176 °C / 343.4 - 348.8 °F @ 11 mmHg |
| Flash Point | 110 - 113 °C / 230 - 235.4 °F |
| Stability | Stable under recommended storage conditions; sensitive to moisture and light.[1] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids, and reducing agents.[1][3] |
| Hazardous Decomposition | Forms nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) upon combustion.[1][2][3] |
Operational Plan: Handling Protocol
Adherence to this step-by-step protocol is mandatory for the safe handling of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[2][4]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Pre-Use Inspection: Check containers for any damage or leaks before handling.
Required Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to protect from potential chemical splashes and contact.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[2]
Step-by-Step Handling Procedure
-
Don PPE: Before handling, put on all required personal protective equipment as specified above.
-
Weighing and Transfer:
-
Conduct any weighing or transfer operations within a chemical fume hood to control dust.
-
Minimize the generation and accumulation of dust.[2]
-
Use appropriate tools (e.g., spatulas) for transfers.
-
-
During Use:
-
Post-Handling:
Storage and Transport
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 15–25 °C.
-
Protection: Protect the substance from light and moisture.[1]
-
Incompatibles: Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
Emergency and Disposal Plan
Accidental Release Measures
-
Evacuate: If a significant spill occurs, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Wearing full PPE, clean up spills immediately.[2]
-
Clean-up:
First Aid Procedures
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush the skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[2][6]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.
-
Regulations: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Procedure: Dispose of this material through a licensed professional waste disposal service.[7] Do not allow the chemical to enter drains.[4] Contaminated packaging should be disposed of as unused product.[8]
Workflow and Safety Relationships
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal, highlighting critical safety checkpoints.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. multichemindia.com [multichemindia.com]
- 5. westliberty.edu [westliberty.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
